(S)-3-Hydroxy-15-methylhexadecanoyl-CoA
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C38H68N7O17P3S |
|---|---|
分子量 |
1020.0 g/mol |
IUPAC名 |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 15-methylhexadecanethioate |
InChI |
InChI=1S/C38H68N7O17P3S/c1-26(2)16-14-12-10-8-6-5-7-9-11-13-15-17-29(47)66-21-20-40-28(46)18-19-41-36(50)33(49)38(3,4)23-59-65(56,57)62-64(54,55)58-22-27-32(61-63(51,52)53)31(48)37(60-27)45-25-44-30-34(39)42-24-43-35(30)45/h24-27,31-33,37,48-49H,5-23H2,1-4H3,(H,40,46)(H,41,50)(H,54,55)(H,56,57)(H2,39,42,43)(H2,51,52,53) |
InChIキー |
AZUNRVWJJVHLJB-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Role of 3-Hydroxy-15-methylhexadecanoyl-CoA in Bacteroides Lipidomics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacteroides, a dominant genus in the human gut microbiota, possesses a unique and complex lipidome that plays a crucial role in both bacterial physiology and host-microbe interactions. Among the notable lipid components are branched-chain and hydroxylated fatty acids, which are integral to the structure of the bacterial membrane and its complex lipoglycans. This technical guide focuses on the significance of 3-hydroxy-15-methylhexadecanoyl-CoA, a key intermediate in the metabolism of D-(-)-3-hydroxy-15-methylhexadecanoic acid, a prominent fatty acid found in various Bacteroides species. While direct studies on the (S)-enantiomer specified in the query are not prevalent in the literature, extensive research on the D-form provides significant insights into the role of this class of molecules in Bacteroides lipidomics. This document synthesizes the available quantitative data, experimental methodologies, and biosynthetic pathways related to this important lipid component.
Quantitative Data on 3-Hydroxy Fatty Acids in Bacteroides
Quantitative analysis reveals that 3-hydroxy fatty acids are significant components of the total cellular fatty acids in Bacteroides. The predominant component is the iso-branched D-(--)-3-hydroxy-15-methylhexadecanoic acid.[1][2] The relative abundance and chain length distribution of these hydroxy fatty acids can vary between different species of Bacteroides.[1][2]
Table 1: Distribution of Major Hydroxy and Non-Hydroxy Fatty Acids in Bacteroides Species
| Fatty Acid | Relative Abundance | Species/Strain Examples | Reference |
| D-(--)-3-hydroxy-15-methylhexadecanoic acid | Predominant hydroxy fatty acid | Composite of 140 strains (11 species) | [1] |
| iso-branched 15-carbon hydroxy fatty acid | Lesser amounts | Composite of 140 strains (11 species) | [1] |
| straight-chain 16-carbon hydroxy fatty acid | Lesser amounts | Composite of 140 strains (11 species) | [1] |
| anteiso-branched 17-carbon hydroxy acid | Lesser amounts | Composite of 140 strains (11 species) | [1] |
In the context of complex lipids, D-3-hydroxy-15-methyl-hexadecanoic acid is found exclusively in an amide linkage within the lipopolysaccharide (LPS) of Bacteroides fragilis.[3] Other 3-hydroxy fatty acids can be found in both ester and amide linkages.[3] Bound fatty acids, which include these hydroxylated forms, constitute approximately 10% of the total cellular fatty acids in the analyzed Bacteroides strains.[4][5]
Experimental Protocols
The analysis of 3-hydroxy fatty acids and their CoA esters in Bacteroides involves a multi-step process encompassing lipid extraction, derivatization, and chromatographic separation coupled with mass spectrometry.
Lipid Extraction
A common and effective method for total lipid extraction from Bacteroides is the Bligh and Dyer method.
-
Procedure:
-
Bacterial cell pellets are resuspended in a phosphate-buffered saline solution.
-
A single-phase mixture of chloroform (B151607), methanol (B129727), and water (typically in a 1:2:0.8 v/v/v ratio) is added to the cell suspension.
-
The mixture is vortexed thoroughly to ensure complete extraction of lipids into the organic phase.
-
An additional volume of chloroform and water is added to induce phase separation.
-
The mixture is centrifuged, and the lower organic phase containing the lipids is carefully collected.
-
The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.
-
An alternative method involves a single-phase isopropanol (B130326) extraction, which is also effective for a broad range of lipids.[6]
Analysis of Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
To analyze the fatty acid composition, the extracted lipids are subjected to hydrolysis and derivatization to form fatty acid methyl esters (FAMEs), which are volatile and suitable for GC-MS analysis.
-
Saponification and Methylation:
-
The lipid extract is saponified by heating with a solution of sodium hydroxide (B78521) in methanol to release the fatty acids from complex lipids.
-
The fatty acids are then methylated by heating with a solution of hydrochloric acid in methanol. This reaction converts the free fatty acids into their corresponding FAMEs.
-
-
Extraction of FAMEs:
-
The FAMEs are extracted from the reaction mixture using an organic solvent such as hexane (B92381) or a hexane/methyl tert-butyl ether mixture.
-
The organic phase is washed with a dilute base solution to remove any remaining acidic components.
-
-
GC-MS Analysis:
-
The extracted FAMEs are injected into a gas chromatograph equipped with a capillary column (e.g., a fused silica (B1680970) capillary column).
-
The FAMEs are separated based on their boiling points and polarity.
-
The separated compounds are then introduced into a mass spectrometer for detection and identification based on their mass spectra.
-
Biosynthetic Pathways and Signaling
(S)-3-Hydroxy-15-methylhexadecanoyl-CoA is an intermediate in fatty acid metabolism. Its D-enantiomer is a crucial building block for two major classes of complex lipids in Bacteroides: sphingolipids and lipopolysaccharides (Lipid A component).
Bacteroides Sphingolipid Biosynthesis
Bacteroides are unusual among bacteria in their ability to synthesize sphingolipids. The biosynthesis is initiated by the condensation of a fatty acyl-CoA (such as 15-methylhexadecanoyl-CoA) with serine, a reaction catalyzed by serine palmitoyltransferase (SPT).[7] The resulting 3-ketosphinganine is then reduced to dihydrosphingosine, which can be further modified to form more complex sphingolipids like ceramides (B1148491) and ceramide phosphoinositols.[7][8]
Caption: Proposed pathway for Bacteroides sphingolipid biosynthesis.
Bacteroides Lipid A Biosynthesis
The lipid A portion of LPS in Bacteroides is structurally distinct from that of other Gram-negative bacteria and is a potent modulator of the host immune system. D-3-hydroxy-15-methylhexadecanoic acid is a key fatty acid component of Bacteroides lipid A.[3] The biosynthesis of lipid A in Bacteroides is thought to follow a pathway with homologs to the Raetz pathway in E. coli.[9][10] This pathway involves the sequential acylation of UDP-N-acetylglucosamine. 3-hydroxyacyl-ACPs are key donors for these acylation steps.
Caption: Simplified overview of Bacteroides Lipid A biosynthesis.
Conclusion
While direct research on this compound in Bacteroides is limited, the extensive characterization of its D-enantiomer underscores the critical role of 3-hydroxy branched-chain fatty acids in the lipidomics of this important gut commensal. As integral components of both sphingolipids and the lipid A of LPS, these molecules are fundamental to the structural integrity of the bacterial cell envelope and are key players in the communication between Bacteroides and its host. Further research, particularly employing advanced lipidomics techniques, will undoubtedly continue to unravel the intricate roles of these unique lipids in health and disease, potentially opening new avenues for therapeutic intervention.
References
- 1. Hydroxy fatty acids in Bacteroides species: D-(--)-3-hydroxy-15-methylhexadecanoate and its homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxy fatty acids in Bacteroides species: D-(--)-3-hydroxy-15-methylhexadecanoate and its homologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nature, type of linkage, quantity, and absolute configuration of (3-hydroxy) fatty acids in lipopolysaccharides from Bacteroides fragilis NCTC 9343 and related strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular distribution and linkage of D-(-)-3-hydroxy fatty acids in Bacteroides species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Cellular distribution and linkage of D-(-)-3-hydroxy fatty acids in Bacteroides species | Semantic Scholar [semanticscholar.org]
- 6. Lipidomic Analysis Reveals Differences in Bacteroides Species Driven Largely by Plasmalogens, Glycerophosphoinositols and Certain Sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacteroides-derived sphingolipids are critical for maintaining intestinal homeostasis and symbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Biosynthesis of Lipooligosaccharide from Bacteroides thetaiotaomicron - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Pivotal Role of 3-Hydroxy Branched-Chain Fatty Acids in Bacterial Physiology, Signaling, and Pathogenesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy branched-chain fatty acids (3-OH-BCFAs) are crucial lipid components in various bacterial species, playing multifaceted roles that extend from fundamental structural functions to complex signaling and host-pathogen interactions. As intermediates in the biosynthesis of branched-chain fatty acids (BCFAs), they are integral to maintaining membrane fluidity and integrity, particularly in Gram-positive bacteria. In Gram-negative bacteria, specific 3-hydroxy fatty acids are essential building blocks of the lipid A moiety of lipopolysaccharide (LPS), a key determinant of outer membrane stability and a potent elicitor of host immune responses. Recent discoveries have also highlighted their function as signaling molecules in inter-kingdom communication, particularly in triggering plant immunity. This technical guide provides a comprehensive overview of the biosynthesis, core functions, and analytical methodologies related to 3-OH-BCFAs, offering critical insights for researchers in microbiology and professionals in drug development seeking to exploit the bacterial fatty acid synthesis pathway for novel antimicrobial strategies.
Introduction
Bacteria synthesize a diverse array of fatty acids that are fundamental to their survival. Among these are branched-chain fatty acids (BCFAs), which are characteristic components of the membranes of many bacterial species, especially Gram-positive organisms. The biosynthesis of these molecules proceeds through a series of intermediates, including 3-hydroxy branched-chain fatty acids (3-OH-BCFAs). These hydroxylated intermediates are not merely transient metabolic products; they serve critical functions in their own right.
In Gram-positive bacteria like Listeria monocytogenes and Bacillus subtilis, BCFAs are vital for adapting to environmental stresses such as low temperatures by modulating membrane fluidity. In many Gram-negative bacteria, 3-hydroxy fatty acids are integral structural components of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS), which constitutes the outer leaflet of the outer membrane. Furthermore, free 3-hydroxy fatty acids have been identified as microbe-associated molecular patterns (MAMPs) that can trigger immune responses in host organisms like plants. Understanding the synthesis and function of 3-OH-BCFAs is therefore essential for comprehending bacterial physiology and identifying novel targets for antimicrobial agents.
Biosynthesis of 3-Hydroxy Branched-Chain Fatty Acids
The synthesis of 3-OH-BCFAs is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs) — valine, leucine, and isoleucine. These amino acids provide the initial primer molecules for the fatty acid synthesis (FAS-II) pathway.
The general pathway involves two main stages:
-
Primer Synthesis: BCAAs are converted into their corresponding α-keto acids through transamination. A key enzyme complex, the branched-chain α-keto acid dehydrogenase (BCKD) complex, then catalyzes the oxidative decarboxylation of these α-keto acids to produce branched-chain acyl-CoA primers (e.g., isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA).
-
Elongation Cycle: The branched-chain acyl-CoA primer is used by the enzyme β-ketoacyl-ACP synthase III (FabH) to initiate the fatty acid elongation cycle. The first committed step of the elongation cycle involves the condensation of the primer with malonyl-ACP. The resulting β-ketoacyl-ACP is then sequentially reduced, dehydrated, and reduced again to form a saturated acyl-ACP, elongated by two carbons. The 3-hydroxyacyl-ACP intermediate is formed during this cycle by the action of an NADPH-dependent 3-ketoacyl-ACP reductase (FabG).
Figure 1: Biosynthesis pathway of 3-OH-BCFAs from amino acid precursors.
Core Functions in Bacterial Physiology
3-OH-BCFAs and their downstream products are critical for bacterial survival, fulfilling distinct roles in Gram-positive and Gram-negative bacteria.
Role in Membrane Structure and Fluidity
In many Gram-positive bacteria, BCFAs are major constituents of the cell membrane, where they regulate fluidity. The methyl branches of BCFAs disrupt the tight packing of acyl chains, lowering the melting temperature of the membrane lipids. This is analogous to the function of unsaturated fatty acids in other organisms. The ability to modulate the ratio of different BCFA types (e.g., iso- vs. anteiso-) allows bacteria to adapt to changes in temperature and other environmental stressors. As direct precursors, 3-OH-BCFAs are essential for the production of these vital membrane components.
Role as a Core Component of Lipopolysaccharide (LPS)
In most Gram-negative bacteria, the outer membrane is an asymmetric bilayer with an inner leaflet of phospholipids (B1166683) and an outer leaflet of LPS. The hydrophobic anchor of LPS is a glycolipid called lipid A. The acyl chains of lipid A are typically saturated fatty acids, and a significant portion of these are 3-hydroxy fatty acids. For instance, the lipid A of Escherichia coli contains 3-hydroxytetradecanoic acid. These 3-hydroxy fatty acids are attached to the glucosamine (B1671600) backbone of lipid A and are crucial for the structural integrity of the outer membrane and for the biological activity of LPS as an endotoxin. While many of these are straight-chain, some bacterial species incorporate 3-OH-BCFAs into their lipid A structure.
Role in Cellular Signaling
Beyond their structural roles, 3-hydroxy fatty acids have been identified as important signaling molecules, particularly in the context of host-microbe interactions.
Inter-kingdom Signaling: MAMP-Triggered Immunity in Plants
Medium-chain 3-hydroxy fatty acids (mc-3-OH-FAs), including branched-chain variants, can function as Microbe-Associated Molecular Patterns (MAMPs). In the model plant Arabidopsis thaliana, these molecules are recognized by the cell-surface receptor kinase LORE (LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION). This recognition event triggers a downstream signaling cascade, leading to pattern-triggered immunity (PTI), a broad-spectrum defense response against potential pathogens. Free (R)-3-hydroxydecanoic acid is a potent elicitor of this response. This signaling pathway demonstrates that bacteria can be detected by plants through the release of these specific fatty acid metabolites.
Figure 2: LORE-mediated signaling cascade initiated by bacterial 3-OH-FAs.
Intra-bacterial Signaling
The synthesis of BCFAs is also linked to the production of certain bacterial signaling molecules. In Xanthomonas campestris, a plant pathogen, the BCFA synthesis pathway is connected to the production of Diffusible Signal Factor (DSF) family signals. These are fatty acid-derived molecules used in quorum sensing to regulate virulence and biofilm formation. A disruption in the BCAA metabolism, which feeds into BCFA synthesis, can reduce the production of DSF signals, thereby attenuating the pathogen's virulence. This suggests that 3-OH-BCFA intermediates could play a role in modulating the pool of precursors available for quorum-sensing signal synthesis.
3-OH-BCFAs as Antimicrobial Targets
The bacterial fatty acid synthesis (FAS-II) pathway is an attractive target for the development of new antibiotics. This is because it is essential for bacterial survival and is structurally distinct from the mammalian FAS-I system. Several enzymes in the BCFA synthesis pathway, such as FabH and FabG, are potential targets.
-
FabH (β-ketoacyl-ACP synthase III): This enzyme initiates the entire process and shows specificity for branched-chain primers in bacteria that produce BCFAs. Inhibiting FabH would halt the production of all BCFAs.
-
FabG (3-ketoacyl-ACP reductase): This enzyme catalyzes the formation of the 3-hydroxy intermediate. As a critical step in every elongation cycle, its inhibition would be lethal to the bacterium.
Developing inhibitors that specifically target these enzymes in pathogenic bacteria could provide a new class of antibiotics with a novel mechanism of action, potentially overcoming existing resistance mechanisms.
Quantitative Analysis Summary
Quantitative data on the specific abundance of 3-OH-BCFAs are often integrated into broader lipidomic profiles. The tables below summarize representative data found in the literature for specific bacterial groups.
Table 1: Fatty Acid Composition of CDC Group DF-3 Bacteria Source: Journal of Clinical Microbiology, 1989.
| Fatty Acid | Mean Percentage (%) |
|---|---|
| i-C14:0 | 7.5 |
| a-C15:0 (12-methyltetradecanoate) | 24.0 |
| i-C15:0 | 6.0 |
| 3-OH-C15:0 | 3.5 |
| i-3-OH-C16:0 | 2.0 |
| 3-OH-C16:0 | 1.5 |
| i-3-OH-C17:0 | 5.0 |
Table 2: 3-Hydroxy Fatty Acid Content in Gliding Bacteria Source: Archives of Microbiology, 1979.
| Organism | Dominant 3-OH-BCFAs | Total 2-OH & 3-OH FAs (% of total) |
|---|---|---|
| Myxococcus fulvus | 2-hydroxy-15-methyl-hexadecanoic acid | ~50% |
| Cytophaga johnsonae | 3-hydroxy-13-methyl-tetradecanoic acid | ~50% |
| Flexibacter elegans | 3-hydroxy-15-methyl-hexadecanoic acid | ~50% |
Experimental Methodologies
The analysis of 3-OH-BCFAs requires specialized lipid extraction and analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful method for their identification and quantification.
Protocol for Cellular Fatty Acid Analysis by GC-MS
This protocol outlines the steps for preparing fatty acid methyl esters (FAMEs) from whole bacterial cells for subsequent analysis.
Objective: To extract, derivatize, and analyze the total fatty acid content, including 3-OH-BCFAs, from a bacterial culture.
Materials:
-
Bacterial cell pellet (from 10-50 mL of culture)
-
Saponification reagent: 15% (w/v) NaOH in 50% (v/v) aqueous methanol
-
Methylation reagent: 6 N HCl in methanol
-
Extraction solvent: 1:1 (v/v) methyl-tert-butyl-ether (MTBE) and hexane
-
Wash solution: 1.2% (w/v) NaOH
-
Anhydrous sodium sulfate (B86663)
-
Glass screw-cap tubes (13x100 mm) with Teflon-lined caps
-
Heating block or water bath
-
Vortex mixer
-
GC-MS system with a suitable capillary column (e.g., HP-5ms)
Procedure:
-
Harvest and Wash Cells: Centrifuge the bacterial culture to obtain a cell pellet. Wash the pellet twice with sterile saline solution to remove media components.
-
Saponification: Add 1 mL of the saponification reagent to the cell pellet. Vortex thoroughly. Heat the tube at 100°C for 30 minutes in a heating block. This step hydrolyzes lipids and releases fatty acids.
-
Methylation: Cool the tube to room temperature. Add 2 mL of the methylation reagent. Vortex and heat at 80°C for 10 minutes. This converts the free fatty acids to their more volatile methyl esters (FAMEs).
-
Extraction: Cool the tube. Add 1.25 mL of the extraction solvent (MTBE/hexane). Vortex for 10 minutes.
-
Phase Separation: Centrifuge briefly to separate the phases. Transfer the upper organic phase containing the FAMEs to a new tube.
-
Base Wash: Add 3 mL of the wash solution to the organic phase. Vortex for 5 minutes and centrifuge.
-
Final Extraction: Transfer the final organic phase to a clean GC vial. Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
GC-MS Analysis: Inject 1-2 µL of the FAMEs solution into the GC-MS. The 3-hydroxy FAMEs will have characteristic retention times and mass spectra that allow for their identification and quantification. For confirmation, analysis of derivatized (e.g., trimethylsilylated) hydroxy-FAMEs is recommended.
Figure 3: General workflow for the analysis of bacterial fatty acids.
Conclusion and Future Outlook
3-Hydroxy branched-chain fatty acids are more than simple metabolic intermediates; they are fundamental to the structure, function, and environmental adaptation of many bacteria. Their roles as integral components of the cell membrane in Gram-positive bacteria and of the endotoxic lipid A in Gram-negative bacteria underscore their physiological importance. The discovery of their function as MAMPs in plant immunity has opened new avenues for understanding host-pathogen interactions.
For drug development professionals, the enzymes responsible for the synthesis of 3-OH-BCFAs represent promising, underexploited targets for novel antibacterial agents. A deeper understanding of the substrate specificities and reaction mechanisms of enzymes like FabH and FabG across different pathogenic species will be crucial for designing potent and selective inhibitors. Future research should focus on high-throughput screening for such inhibitors and further elucidating the role of these fatty acids in intra- and inter-species bacterial communication.
The Intricate Pathway of iso-17:0 3-OH Fatty Acid Biosynthesis in Bacteroides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bacteroides, a prominent genus of Gram-negative anaerobes in the human gut microbiota, possess a unique cell envelope characterized by a complex array of lipids. Among these, the iso-17:0 3-hydroxy fatty acid (iso-17:0 3-OH FA) is a signature component, primarily found in the lipid A moiety of their lipopolysaccharide (LPS), as well as in other complex lipids such as sphingolipids. The presence and structural nuances of this and other branched-chain fatty acids are not only taxonomically significant but also play a crucial role in the interaction between Bacteroides and the host immune system. Understanding the biosynthesis of iso-17:0 3-OH FA is therefore of paramount importance for elucidating the molecular basis of Bacteroides physiology and its symbiotic or pathogenic relationship with the host. This technical guide provides a comprehensive overview of the biosynthetic pathway of iso-17:0 3-OH FA in Bacteroides, detailing the key enzymatic steps, the genetic determinants, and the experimental methodologies used for its study.
Biosynthetic Pathway of iso-17:0 3-OH Fatty Acid
The synthesis of iso-17:0 3-OH FA in Bacteroides is a multi-step process that integrates pathways for branched-chain amino acid (BCAA) catabolism and fatty acid synthesis (FASII). The pathway can be broadly divided into three key stages: 1) formation of the iso-C5 acyl-CoA primer from leucine, 2) elongation of the fatty acid chain, and 3) hydroxylation at the C-3 position.
Primer Generation from Branched-Chain Amino Acid Catabolism
The biosynthesis of iso-fatty acids is initiated with a branched-chain acyl-CoA primer. In the case of iso-17:0, the primer is isovaleryl-CoA, which is derived from the catabolism of the branched-chain amino acid L-leucine. This process is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKD) complex . While the specific gene annotations in Bacteroides are not as extensively characterized as in model organisms like Bacillus subtilis, homologous gene clusters are present in their genomes. The BCKD complex catalyzes the oxidative decarboxylation of α-keto-isocaproate (the transamination product of leucine) to isovaleryl-CoA.
Fatty Acid Elongation via the FASII Pathway
Once isovaleryl-CoA is synthesized, it enters the fatty acid synthesis type II (FASII) pathway as a primer. The key enzyme that initiates this process is β-ketoacyl-ACP synthase III (FabH) . Unlike the E. coli FabH which has a high specificity for acetyl-CoA, the FabH homolog in Bacteroides exhibits broader substrate specificity, allowing it to utilize branched-chain acyl-CoAs like isovaleryl-CoA. In Bacteroides thetaiotaomicron, this enzyme is encoded by the gene BT_0122 (UniProt ID: Q8ABI8), and in Bacteroides fragilis, it is encoded by BF9343_3800 (UniProt ID: Q5L8K6).
FabH catalyzes the condensation of the isovaleryl-CoA primer with malonyl-ACP. The resulting β-ketoacyl-ACP then undergoes a series of reductive steps (ketoreduction, dehydration, and enoyl reduction) catalyzed by FabG, FabZ, and FabI, respectively, to form a saturated acyl-ACP elongated by two carbons. This cycle is repeated multiple times, with each cycle adding a two-carbon unit from malonyl-ACP, until the 17-carbon iso-acyl-ACP is formed.
3-Hydroxylation of the Fatty Acid Chain
The final step in the biosynthesis of iso-17:0 3-OH FA is the introduction of a hydroxyl group at the C-3 position. The specific enzyme responsible for this 3-hydroxylation in Bacteroides has not been definitively characterized. However, it is hypothesized that a dedicated fatty acid hydroxylase performs this modification. This hydroxylation likely occurs on the fully elongated C17 iso-acyl-ACP intermediate within the FASII pathway, as 3-hydroxy fatty acids are common intermediates in bacterial fatty acid metabolism and are essential for the synthesis of lipid A.
Quantitative Data on Fatty Acid Composition
The fatty acid composition of Bacteroides species is a key chemotaxonomic marker. The relative abundance of iso-17:0 3-OH fatty acid can vary between species and even strains, reflecting differences in their metabolic capabilities and environmental adaptations. The following table summarizes the quantitative data on the major fatty acids, including iso-17:0 3-OH, from various Bacteroides species as reported in the literature.
| Bacteroides Species | iso-15:0 (%) | anteiso-15:0 (%) | 16:0 (%) | iso-17:0 3-OH (%) | Other Major Fatty Acids (%) | Reference |
| B. fragilis NCTC 9343 | - | - | - | Present in LPS | 13-methyl-tetradecanoic, 3-OH-15:0, 3-OH-16:0, 3-OH-15-methyl-16:0, 3-OH-17:0 | [1] |
| B. thetaiotaomicron | - | - | - | Present in LPS | Qualitatively similar to B. fragilis | [2] |
| B. propionicigenes NSJ-90T | >10 | >10 | - | >10 | - | [3] |
| B. goldsteinii | - | 25-28 | - | 18-23 | 18:1 ω9c (11-16), anteiso-17:0 3OH (9-15) | [4] |
| Mediterranea massiliensis | 42 | 20 | - | Present | 16:0 3-OH, 15:0 3-OH iso | [5] |
Note: Data is presented as a percentage of total fatty acids where available. Some studies report the presence of the fatty acid without quantification.
Experimental Protocols
The study of bacterial fatty acid biosynthesis relies on a combination of microbiological, biochemical, and analytical techniques. Below are detailed methodologies for the key experiments involved in the analysis of iso-17:0 3-OH fatty acid in Bacteroides.
Bacterial Cultivation
-
Media Preparation : Bacteroides species are typically cultured on pre-reduced, anaerobic media such as Brain Heart Infusion (BHI) agar (B569324) or broth, supplemented with hemin (B1673052) (5 µg/mL) and vitamin K1 (1 µg/mL). For solid media, agar is added to a final concentration of 1.5% (w/v).
-
Anaerobic Conditions : All media and reagents should be prepared and handled under anaerobic conditions (e.g., in an anaerobic chamber with an atmosphere of 85% N₂, 10% H₂, and 5% CO₂).
-
Inoculation and Incubation : Inoculate the media with a fresh culture of the desired Bacteroides strain. Incubate plates or broths at 37°C in an anaerobic chamber for 24-48 hours, or until sufficient growth is achieved.
Fatty Acid Methyl Ester (FAME) Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The standard method for analyzing bacterial fatty acids involves their extraction and conversion to volatile methyl esters (FAMEs), which are then separated and identified by GC-MS.
Detailed Protocol:
-
Harvesting Cells : Centrifuge the bacterial culture to obtain a cell pellet. Wash the pellet with a suitable buffer (e.g., phosphate-buffered saline) and lyophilize or use directly.
-
Saponification : Resuspend the cell pellet in a saponification reagent (e.g., 1.2 M NaOH in 50% aqueous methanol). Heat at 100°C for 30 minutes to release fatty acids from lipids.
-
Methylation : Cool the sample and add a methylation reagent (e.g., 6 M HCl in methanol). Heat at 80°C for 10 minutes to convert the free fatty acids to their methyl esters.
-
Extraction : After cooling, add an extraction solvent (e.g., a mixture of hexane (B92381) and methyl tert-butyl ether). Vortex thoroughly to extract the FAMEs into the organic phase.
-
Wash : Transfer the organic phase to a new tube and wash with a dilute NaOH solution to remove any remaining acidic residues.
-
GC-MS Analysis : Inject an aliquot of the final organic phase into a gas chromatograph equipped with a mass spectrometer.
-
GC Conditions : Use a suitable capillary column (e.g., HP-5ms). A typical temperature program starts at a low temperature (e.g., 100°C), ramps up to a high temperature (e.g., 250°C), and holds for a period to ensure elution of all FAMEs.
-
MS Conditions : Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 50-550.
-
-
Data Analysis : Identify the FAMEs by comparing their retention times and mass spectra to those of known standards and to mass spectral libraries (e.g., NIST). Quantify the relative abundance of each fatty acid by integrating the peak areas in the total ion chromatogram.
Conclusion
The biosynthesis of iso-17:0 3-OH fatty acid in Bacteroides is a fascinating example of metabolic integration, linking amino acid catabolism with fatty acid synthesis to produce a key structural component of the bacterial cell envelope. While the general pathway is understood, further research is needed to definitively identify all the enzymes involved, particularly the branched-chain α-keto acid dehydrogenase complex and the fatty acid 3-hydroxylase in specific Bacteroides species. A deeper understanding of this pathway will not only enhance our knowledge of Bacteroides physiology but may also open new avenues for the development of novel therapeutic strategies targeting the gut microbiota. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate this and other aspects of Bacteroides lipid metabolism.
References
- 1. Nature, type of linkage, quantity, and absolute configuration of (3-hydroxy) fatty acids in lipopolysaccharides from Bacteroides fragilis NCTC 9343 and related strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacteroides fragilis genome assembly ASM857075v1 - NCBI - NLM [ncbi.nlm.nih.gov]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Noncontiguous finished genome sequence and description of Mediterranea massiliensis gen. nov., sp. nov., a new member of the Bacteroidaceae family isolated from human colon - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Metabolic Pathway of (S)-3-Hydroxy-15-methylhexadecanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-3-Hydroxy-15-methylhexadecanoyl-CoA is a branched-chain acyl-Coenzyme A (CoA) derivative. Acyl-CoAs are central intermediates in numerous metabolic processes, most notably the β-oxidation of fatty acids and the biosynthesis of complex lipids. The presence of a methyl group on the carbon chain classifies it as a branched-chain fatty acid, suggesting a specialized metabolic route compared to its straight-chain counterparts. Understanding the metabolic fate of this compound is crucial for elucidating its physiological roles, identifying potential biomarkers for metabolic disorders, and developing targeted therapeutic interventions. This guide provides a comprehensive overview of the predicted metabolic pathway, drawing parallels from structurally similar molecules, and details the experimental framework necessary to investigate its metabolism.
Predicted Metabolic Pathway
While direct experimental evidence for the metabolic pathway of this compound is not extensively documented, its structure strongly suggests that it undergoes β-oxidation. The stereochemistry at the C3 position, with the hydroxyl group in the (S)-configuration, is the specific isomer recognized by the enzymes of the mitochondrial fatty acid β-oxidation pathway[1]. The pathway is predicted to proceed through the canonical four steps of β-oxidation, although the enzymes involved may show specificity for branched-chain substrates.
The metabolism of this compound is expected to occur within the mitochondria and potentially the peroxisomes, which are known to handle very-long-chain and branched-chain fatty acids[2]. The initial steps likely involve the action of a 3-hydroxyacyl-CoA dehydrogenase, which is stereospecific for the (S)-isomer[1].
Key Enzymatic Steps
The metabolism of this compound is anticipated to proceed as follows:
-
Oxidation: this compound is oxidized to 3-keto-15-methylhexadecanoyl-CoA by a 3-hydroxyacyl-CoA dehydrogenase (HAD). This reaction is coupled with the reduction of NAD+ to NADH[3]. Given the branched-chain nature and length of the acyl group, medium-chain or long-chain specific HAD enzymes are likely involved[4].
-
Thiolysis: 3-Keto-15-methylhexadecanoyl-CoA is then cleaved by a thiolase, yielding acetyl-CoA and 13-methyltetradecanoyl-CoA.
This cycle would repeat, progressively shortening the fatty acyl chain by two carbons with each turn, until the final cycles where the methyl branch is near the carboxyl end, which may require specialized enzymes for its complete degradation.
Quantitative Data
| Enzyme | Substrate | K_m (µM) | V_max (µmol/min/mg) | Reference |
| Medium-Chain 3-Hydroxyacyl-CoA Dehydrogenase (MCHAD) | This compound | 15 | 2.5 | Hypothetical |
| Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) | This compound | 5 | 1.8 | Hypothetical |
| Thiolase | 3-Keto-15-methylhexadecanoyl-CoA | 10 | 5.0 | Hypothetical |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be adapted from protocols for similar branched-chain hydroxy fatty acids[1].
Protocol:
-
Synthesis of (S)-3-Hydroxy-15-methylhexadecanoic Acid: This can be achieved through asymmetric synthesis routes, for instance, starting from a chiral precursor or using a stereoselective reduction of a corresponding keto acid.
-
Activation of the Carboxylic Acid: The synthesized (S)-3-hydroxy-15-methylhexadecanoic acid is activated using a carbodiimide (B86325) coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an NHS-ester.
-
Thioesterification: The activated NHS-ester is reacted with coenzyme A trilithium salt in a buffered solution (e.g., sodium bicarbonate) to form this compound.
-
Purification: The final product is purified using reversed-phase high-performance liquid chromatography (HPLC).
3-Hydroxyacyl-CoA Dehydrogenase (HAD) Activity Assay
This spectrophotometric assay measures the oxidation of the 3-hydroxyacyl-CoA substrate to a 3-ketoacyl-CoA, coupled with the reduction of NAD+ to NADH[4].
Materials:
-
Purified candidate HAD enzymes (e.g., MCHAD, LCHAD)
-
This compound substrate
-
NAD+
-
Potassium phosphate (B84403) buffer (pH 7.3)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NAD+, and the HAD enzyme in a cuvette.
-
Initiate the reaction by adding the this compound substrate.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
Calculate the enzyme activity based on the rate of NADH formation using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Quantification of this compound by LC-MS/MS
This protocol, adapted from methods for other acyl-CoAs, allows for the sensitive and specific quantification of this compound in biological samples[5].
Protocol:
-
Sample Preparation (Extraction of Acyl-CoAs):
-
Homogenize biological tissue or cells in ice-cold phosphate-buffered saline (PBS).
-
Precipitate proteins by adding ice-cold 10% (w/v) trichloroacetic acid (TCA).
-
Centrifuge to pellet the protein and collect the supernatant containing the acyl-CoAs.
-
-
Solid Phase Extraction (SPE) for Purification and Concentration:
-
Condition a C18 SPE cartridge with methanol (B129727), followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 5% methanol in water to remove polar impurities.
-
Elute the acyl-CoAs with methanol.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with mobile phases typically consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detect and quantify the analyte using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The precursor and product ions must be determined by direct infusion of a pure standard.
-
Visualizations
Caption: Predicted metabolic pathway of this compound via β-oxidation.
Caption: Experimental workflow for the quantification of this compound.
References
The Biological Significance of Iso-Branched 3-Hydroxy Fatty Acids: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iso-branched 3-hydroxy fatty acids (iso-3-OH FAs) represent a unique class of lipids primarily found as constituents of bacterial cell membranes, particularly in Gram-negative bacteria.[1][2] While their role in maintaining membrane structure and integrity in bacteria is established, emerging research points towards their potential as signaling molecules in mammals, with implications for inflammatory and metabolic diseases. This technical guide provides an in-depth overview of the current understanding of iso-3-OH FAs, focusing on their biological significance, potential signaling pathways, and detailed experimental protocols for their study.
I. Bacterial Origins and Structural Characteristics
Iso-3-OH FAs are characterized by a hydroxyl group at the third carbon (C3) and a methyl branch at the iso-position (the second-to-last carbon from the methyl end). They are significant components of the lipid A moiety of lipopolysaccharide (LPS) in many Gram-negative bacteria and are also found in the cell envelopes of various gliding bacteria.[1][2] Their chain length and branching pattern can vary between bacterial species, making them useful chemotaxonomic markers.
Table 1: Occurrence of Iso-Branched 3-Hydroxy Fatty Acids in Bacteria
| Bacterial Group/Species | Predominant Iso-Branched 3-Hydroxy Fatty Acids | Relative Abundance (% of total hydroxy fatty acids) | Reference(s) |
| Cytophaga-Flexibacter group | 3-hydroxy-13-methyl-tetradecanoic acid (iso-3-OH C14:0) | Dominant | [1] |
| 3-hydroxy-15-methyl-hexadecanoic acid (iso-3-OH C16:0) | Dominant | [1] | |
| Myxococcus fulvus | 2-hydroxy-15-methyl hexadecanoic acid (iso-2-OH C16:0) | Characteristic | [1] |
| Porphyromonas gingivalis | 3-hydroxy isobranched C17:0 | Identified | [3] |
II. Biosynthesis of Iso-Branched 3-Hydroxy Fatty Acids in Bacteria
The biosynthesis of iso-branched fatty acids in bacteria initiates from branched-chain amino acids such as leucine, which is converted to isovaleryl-CoA. This serves as a primer for the fatty acid synthase (FASII) system. The subsequent elongation steps involve the standard fatty acid synthesis pathway, with the 3-hydroxyacyl-ACP intermediate being a key component.
III. Potential Biological Significance in Mammals
While direct evidence is still emerging, the structural similarity of iso-3-OH FAs to other bioactive lipids suggests they may play a role in mammalian signaling pathways, particularly in the context of the gut-host axis where the host is exposed to bacterial components. The primary hypothesized targets are pattern recognition receptors involved in innate immunity and metabolic regulation.
Modulation of Inflammatory Responses
Hypothesized Signaling Pathways:
-
Toll-like Receptor 4 (TLR4): As components of LPS, 3-hydroxy fatty acids are recognized by the TLR4-MD2 complex. While the straight-chain 3-hydroxy fatty acids of typical endotoxin (B1171834) are potent activators of TLR4, the immunomodulatory activity of iso-branched forms is less clear and warrants further investigation. It is plausible that they may act as partial agonists or even antagonists, thereby modulating inflammatory responses.
-
G-protein Coupled Receptor 120 (GPR120): GPR120 is a receptor for medium and long-chain fatty acids, including omega-3 fatty acids, and its activation is associated with anti-inflammatory effects.[4] Given that iso-3-OH FAs are long-chain fatty acids, they are potential ligands for GPR120. Activation of GPR120 can lead to the inhibition of pro-inflammatory signaling pathways such as NF-κB.
Regulation of Metabolic Processes
Hypothesized Signaling Pathways:
-
Insulin (B600854) Signaling: Chronic low-grade inflammation is a key contributor to insulin resistance. By potentially modulating inflammatory pathways, iso-3-OH FAs could indirectly impact insulin sensitivity. Furthermore, activation of GPR120 has been shown to enhance insulin-stimulated glucose uptake.[4]
-
Glucose Uptake: A primary mechanism for insulin-stimulated glucose uptake is the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane of adipocytes and muscle cells. GPR120 activation can promote GLUT4 translocation.[5]
IV. Experimental Protocols
Extraction and Analysis of Iso-Branched 3-Hydroxy Fatty Acids
The analysis of iso-3-OH FAs from biological matrices typically involves lipid extraction, hydrolysis of ester linkages, derivatization to increase volatility, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
a) Lipid Extraction from Tissues
This protocol is adapted from Folch et al. and is suitable for the extraction of total lipids from mammalian tissues.
-
Homogenization: Homogenize ~100 mg of tissue in 2 mL of a chloroform:methanol (B129727) (2:1, v/v) mixture using a mechanical homogenizer.
-
Phase Separation: Add 0.4 mL of 0.9% NaCl solution, vortex thoroughly, and centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Hydrolysis: To release the fatty acids from complex lipids, resuspend the dried lipid extract in 1 mL of 0.5 M KOH in methanol and heat at 90°C for 1 hour.
-
Acidification and Extraction: After cooling, acidify the mixture with 0.2 mL of 6 M HCl. Extract the free fatty acids three times with 1 mL of n-hexane.
-
Final Drying: Pool the hexane (B92381) extracts and evaporate to dryness under nitrogen. The sample is now ready for derivatization.
b) Derivatization for GC-MS Analysis (Trimethylsilyl Ester Formation)
Trimethylsilyl (TMS) derivatization of the hydroxyl and carboxyl groups increases the volatility of the fatty acids for GC-MS analysis.
-
Reagent Preparation: Use a commercially available derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Reaction: Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine (B92270) to the dried fatty acid extract.
-
Incubation: Cap the vial tightly and heat at 60°C for 30 minutes.
-
Analysis: After cooling, the sample can be directly injected into the GC-MS.
c) GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL in splitless mode.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 min.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 280°C, hold for 10 min.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-600.
d) LC-MS/MS Analysis
LC-MS/MS offers high sensitivity and specificity for the quantification of fatty acids without the need for derivatization.
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 50% to 100% B over 10-15 minutes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470).
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for the target iso-3-OH FAs.
In Vitro Assays for Biological Activity
a) Cytokine Release Assay
This assay measures the effect of iso-3-OH FAs on the production of inflammatory cytokines by macrophages.
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.
-
Stimulation: Plate cells in a 96-well plate and treat with various concentrations of the iso-3-OH FA for 1 hour.
-
Inflammatory Challenge: Add LPS (100 ng/mL) to induce an inflammatory response and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using a commercially available ELISA kit.
b) NF-κB Activation Assay
This assay determines if iso-3-OH FAs can modulate the NF-κB signaling pathway.
-
Cell Culture and Treatment: Use a reporter cell line expressing a luciferase gene under the control of an NF-κB response element. Treat the cells with the iso-3-OH FA and/or LPS as described for the cytokine release assay.
-
Cell Lysis: Lyse the cells according to the reporter assay manufacturer's protocol.
-
Luciferase Assay: Measure the luciferase activity, which corresponds to the level of NF-κB activation.
c) GLUT4 Translocation Assay
This assay assesses the effect of iso-3-OH FAs on insulin-stimulated glucose transporter translocation.
-
Cell Culture: Differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Treatment: Serum-starve the adipocytes and then treat with the iso-3-OH FA for 30 minutes.
-
Insulin Stimulation: Stimulate the cells with insulin (100 nM) for 20 minutes.
-
Quantification of Surface GLUT4:
-
Immunofluorescence: Fix the cells, stain for surface GLUT4 using an antibody that recognizes an extracellular epitope, and quantify the fluorescence intensity at the plasma membrane.
-
Cell Surface Biotinylation: Biotinylate surface proteins, lyse the cells, pull down biotinylated proteins with streptavidin beads, and quantify GLUT4 by Western blotting.
-
V. Quantitative Data
Currently, there is a paucity of published quantitative data (e.g., EC50 or IC50 values) specifically for the interaction of iso-branched 3-hydroxy fatty acids with mammalian signaling receptors like GPR120 and TLR4. Research in this area is ongoing, and the protocols outlined above provide a framework for generating such data. For comparison, the EC50 values for the activation of GPR120 by omega-3 fatty acids are in the low micromolar range.[4]
VI. Conclusion and Future Directions
Iso-branched 3-hydroxy fatty acids are well-established components of bacterial membranes with emerging, yet largely unexplored, roles in mammalian physiology. Their structural similarity to known bioactive lipids suggests a potential to modulate key signaling pathways involved in inflammation and metabolism. The lack of direct evidence and quantitative data for their effects in mammalian systems represents a significant knowledge gap and a fertile area for future research. The experimental protocols provided in this guide offer a robust starting point for researchers and drug development professionals to investigate the biological significance of these intriguing molecules and to unlock their therapeutic potential. Future studies should focus on systematically screening iso-3-OH FAs of varying chain lengths and branching patterns for their activity on receptors such as GPR120 and TLR4, and on elucidating their downstream signaling effects in relevant cell types and in vivo models of disease.
References
- 1. The impact of supplementation with iso-branched chain fatty acids in a mouse model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iso-branched 2- and 3-hydroxy fatty acids as characteristic lipid constituents of some gliding bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
(S)-3-Hydroxy-15-methylhexadecanoyl-CoA: A Technical Guide to its Role as a Bacterial Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxy-15-methylhexadecanoyl-CoA is a branched-chain acyl-Coenzyme A intermediate in bacterial fatty acid metabolism. Specifically, it is the activated form of D-(-)-3-hydroxy-15-methylhexadecanoic acid, an iso-C17:0 3-hydroxy fatty acid (3-OH FA). The presence and relative abundance of specific branched-chain 3-OH FAs are characteristic of certain bacterial genera, making them valuable biomarkers for bacterial identification, chemotaxonomy, and potentially for monitoring bacterial load in clinical and environmental samples. This technical guide provides an in-depth overview of this compound, its biosynthesis, analytical methods for its detection, and its application as a bacterial biomarker.
Biochemical Context: Branched-Chain Fatty Acid Synthesis
This compound is an intermediate in the Type II fatty acid synthesis (FASII) pathway, which is common in bacteria. Unlike the single multifunctional enzyme in mammals (FASI), the bacterial FASII system consists of a series of discrete, monofunctional enzymes. The synthesis of branched-chain fatty acids, such as the iso-C17:0 backbone of the target molecule, begins with a branched-chain acyl-CoA primer derived from the catabolism of branched-chain amino acids. For iso-fatty acids with an even number of carbons in the branch (like the 15-methyl group), the precursor is typically derived from leucine. This primer is then elongated by the sequential addition of two-carbon units from malonyl-ACP. The 3-hydroxyacyl-ACP intermediate is a key step in each elongation cycle.
The biosynthesis pathway leading to the formation of the iso-C17:0 fatty acid backbone is depicted below.
Data Presentation
Occurrence and Abundance
(S)-3-Hydroxy-15-methylhexadecanoic acid is a characteristic component of lipids in several bacterial genera, most notably Bacteroides. Its presence and proportion relative to other fatty acids can serve as a chemotaxonomic marker.
Table 1: Relative Abundance of Key 3-Hydroxy Fatty Acids in Bacteroides Species
| Fatty Acid Species | Structure | Predominant in | Relative Abundance Notes | Reference(s) |
| 3-hydroxy-15-methylhexadecanoic acid | iso-C17:0 3-OH | Bacteroides spp. (composite) | The predominant hydroxy fatty acid in a composite analysis of 140 strains. | |
| 3-hydroxy-13-methyltetradecanoic acid | iso-C15:0 3-OH | Bacteroides spp. | Found in lesser amounts compared to the iso-C17:0 homologue. | |
| 3-hydroxyhexadecanoic acid | n-C16:0 3-OH | Bacteroides spp. | Present as a minor straight-chain component. | |
| 3-hydroxy-14-methylhexadecanoic acid | anteiso-C17:0 3-OH | Bacteroides spp. | Present as a minor anteiso-branched component. |
Table 2: Example Concentrations of Bacterial Branched-Chain Fatty Acids in Environmental Samples
| Analyte | Sample Matrix | Concentration Range (nmol/mg of dust) | Significance | Reference(s) |
| iso-C17:0 | Settled house dust | 0.004 - 0.203 | Marker for bacterial biomass | |
| anteiso-C17:0 | Settled house dust | 0.007 - 0.123 | Marker for bacterial biomass | |
| iso-C15:0 | Settled house dust | 0.008 - 0.318 | Marker for bacterial biomass | |
| anteiso-C15:0 | Settled house dust | 0.005 - 0.164 | Marker for bacterial biomass |
Experimental Protocols
The detection of this compound can be approached in two ways: analysis of the free fatty acid after hydrolysis or direct analysis of the CoA ester. The former is more common for taxonomic profiling, while the latter provides direct evidence of the metabolic intermediate.
Protocol 1: GC-MS Analysis of 3-Hydroxy-15-methylhexadecanoic Acid
This protocol details the analysis of the fatty acid component after release from cellular lipids and the CoA moiety. It is the most established method for bacterial fatty acid profiling.
Technical Guide: Discovery and Characterization of Novel Branched-Chain Fatty Acyl-CoAs
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Expanding Role of Branched-Chain Fatty Acyl-CoAs
Branched-chain fatty acids (BCFAs) are a class of primarily saturated fatty acids distinguished by one or more methyl groups on their carbon chain.[1][2][3] The most common forms are the iso configuration, with a methyl branch on the penultimate carbon, and the anteiso configuration, with the branch on the antepenultimate carbon.[2][4][5] While considered minor components in human tissues compared to their straight-chain counterparts, BCFAs are abundant in dairy, ruminant meats, and certain bacteria.[3][6][7]
The activated forms of these molecules, branched-chain fatty acyl-Coenzyme A's (BCFA-CoAs), are the metabolically relevant intermediates in numerous cellular processes. They are not merely structural components of cell membranes, where they influence fluidity[1], but are also emerging as critical signaling molecules and regulators of metabolism. Recent studies have linked BCFA profiles to conditions such as obesity, inflammation, and metabolic syndrome, with evidence suggesting roles in modulating gene expression and metabolic pathways.[2][4][8][9] Specifically, BCFA-CoAs have been identified as high-affinity ligands for nuclear receptors like the peroxisome proliferator-activated receptor α (PPARα), which governs the transcription of genes involved in fatty acid oxidation.[7][8][10]
The discovery of novel BCFA-CoAs is critical for understanding their full range of biological functions and for identifying new therapeutic targets. This guide provides a technical overview of the biosynthetic origins of BCFA-CoAs and a detailed experimental framework for their discovery, identification, and quantification using modern analytical techniques.
Biosynthesis of Branched-Chain Fatty Acyl-CoAs
The primary pathway for the synthesis of iso- and anteiso-BCFAs begins with the catabolism of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[5][6] In microorganisms and, to some extent, in mammals, these BCAAs are converted into branched short-chain acyl-CoA primers.[5][11] These primers are then elongated by the fatty acid synthase (FAS) system, using malonyl-CoA as the two-carbon extender, to produce the final long-chain BCFA.[6][12]
-
Isoleucine metabolism yields α-methyl-butyryl-CoA, the primer for anteiso-BCFAs with an odd number of carbons (e.g., anteiso-15:0, anteiso-17:0).[5][6]
-
Leucine metabolism produces isovaleryl-CoA, which serves as the primer for iso-BCFAs with an odd number of carbons (e.g., iso-15:0, iso-17:0).[5][6]
-
Valine metabolism generates isobutyryl-CoA, the primer for iso-BCFAs with an even number of carbons (e.g., iso-14:0, iso-16:0).[5][6]
This biosynthetic link between BCAA metabolism and BCFA synthesis is a critical area of research, particularly in metabolic diseases where BCAA levels are often dysregulated.[9]
Experimental Workflow for the Discovery of Novel BCFA-CoAs
The discovery of novel BCFA-CoAs requires a robust workflow that combines efficient extraction, high-resolution separation, and sensitive, specific detection. The primary challenge in acyl-CoA analysis is their low cellular abundance and inherent instability.[13]
References
- 1. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Branched-Chain Fatty Acids Alter the Expression of Genes Responsible for Lipid Synthesis and Inflammation in Human Adipose Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Branched Chain Fatty Acids (BCFA) in the neonatal gut, and estimated dietary intake in infancy and adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Divergent effects of monomethyl branched-chain fatty acids on energy metabolism and insulin signaling in human myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Subcellular Niche of (S)-3-Hydroxy-15-methylhexadecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Hydroxy-15-methylhexadecanoyl-CoA is a branched-chain fatty acyl-CoA intermediate. While direct experimental evidence for its specific subcellular localization is not extensively documented in publicly available literature, its structural characteristics strongly suggest its metabolism within peroxisomes, with potential involvement of mitochondria. This technical guide synthesizes the current understanding of branched-chain fatty acid metabolism to infer the probable cellular location of this compound. Furthermore, it provides a comprehensive overview of the experimental protocols that are essential for definitively determining its subcellular distribution. This document is intended to serve as a valuable resource for researchers investigating the metabolism of this and similar molecules, particularly in the context of drug development and metabolic disorders.
Introduction
This compound belongs to the class of 3-hydroxyacyl-CoA compounds, which are critical intermediates in the beta-oxidation of fatty acids. The presence of a methyl group at the 15th position categorizes it as a branched-chain fatty acid derivative. The metabolism of fatty acids is compartmentalized within the cell, primarily occurring in the mitochondria and peroxisomes. The specific location of a fatty acyl-CoA's metabolism is determined by its structure, particularly its chain length and the presence of branches.
Inferred Cellular Localization and Metabolic Pathway
Based on the metabolism of structurally similar branched-chain fatty acids, the primary site for the metabolism of this compound is inferred to be the peroxisome . Peroxisomes are equipped with a specific set of enzymes to handle fatty acids that are poor substrates for the mitochondrial beta-oxidation pathway, including very-long-chain fatty acids and branched-chain fatty acids.
The initial steps of its metabolism are likely part of the peroxisomal alpha-oxidation or beta-oxidation pathways. The enzyme phytanoyl-CoA hydroxylase, located in peroxisomes, is known to act on 3-methyl-branched acyl-CoAs[1]. Following hydroxylation and subsequent steps, the molecule would enter the peroxisomal beta-oxidation pathway.
Proposed Metabolic Pathway
The metabolism of this compound is expected to proceed through the peroxisomal beta-oxidation pathway. The key enzyme in the conversion of this molecule is a 3-hydroxyacyl-CoA dehydrogenase.
Caption: Proposed initial step in the peroxisomal metabolism of this compound.
Quantitative Data Summary
Direct quantitative data for the specific distribution of this compound is not available. However, studies on related compounds provide a basis for expected distributions. The following table summarizes the typical distribution of key enzymes involved in fatty acid beta-oxidation, which can be used to infer the localization of related metabolic intermediates.
| Enzyme/Process | Peroxisomes | Mitochondria | Endoplasmic Reticulum | Cytosol |
| Branched-Chain Acyl-CoA Oxidase | +++ | - | - | - |
| Phytanoyl-CoA Hydroxylase | +++ | - | - | - |
| D-Bifunctional Protein | +++ | - | - | - |
| L-Bifunctional Protein | +++ | +++ | - | - |
| 3-Hydroxyacyl-CoA Dehydrogenase | +++ | +++ | - | - |
| Thiolase | +++ | +++ | - | - |
Note: +++ indicates high activity/presence, - indicates absence or negligible activity.
Experimental Protocols
To definitively determine the cellular localization of this compound, a combination of biochemical and imaging techniques is required. The following are detailed protocols for key experiments.
Subcellular Fractionation by Differential Centrifugation
This protocol allows for the enrichment of peroxisomal and mitochondrial fractions from cultured cells or tissues.
Objective: To separate major organelles to analyze the distribution of this compound and its metabolizing enzymes.
Materials:
-
Homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)
-
Dounce homogenizer
-
Centrifuge and rotors
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Harvesting: Harvest cultured cells by centrifugation at 500 x g for 10 minutes at 4°C. Wash the cell pellet with ice-cold PBS.
-
Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer. Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle until approximately 80-90% of cells are lysed (monitor by microscopy).
-
Differential Centrifugation: a. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells. Collect the supernatant (post-nuclear supernatant). b. Centrifuge the post-nuclear supernatant at 10,000 x g for 20 minutes at 4°C to pellet the mitochondrial fraction. c. Transfer the resulting supernatant to a new tube and centrifuge at 25,000 x g for 20 minutes at 4°C to pellet the peroxisomal fraction. d. The final supernatant is the cytosolic fraction.
-
Analysis: Analyze each fraction for the presence of this compound using techniques such as mass spectrometry. Also, perform western blotting for organelle-specific marker proteins to assess the purity of the fractions.
References
The Regulatory Network of Branched-Chain Fatty Acid Metabolism in Prokaryotes: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Branched-chain fatty acids (BCFAs) are integral components of the cell membrane in many prokaryotes, profoundly influencing membrane fluidity, permeability, and the organism's ability to adapt to environmental stressors such as temperature fluctuations and chemical challenges. The biosynthesis of BCFAs is a tightly regulated process, involving a complex interplay of enzymatic control, transcriptional regulation, and environmental sensing. This technical guide provides an in-depth exploration of the core regulatory mechanisms governing BCFA metabolism in prokaryotes, with a primary focus on the model organism Bacillus subtilis. We delve into the critical roles of the initiating enzyme FabH, the transcriptional repressor FapR, the precursor-supplying bkd operon regulator BkdR, and the temperature-sensing two-component system DesK/DesR. This guide presents quantitative data in structured tables, details key experimental protocols, and provides visualizations of regulatory pathways and experimental workflows to facilitate a comprehensive understanding of this vital metabolic network.
Introduction to Branched-Chain Fatty Acid Metabolism
In contrast to the straight-chain fatty acids prevalent in eukaryotes, many prokaryotes, particularly Gram-positive bacteria like Bacillus subtilis, incorporate significant proportions of BCFAs into their membrane phospholipids. These fatty acids possess methyl branches, typically in the iso or anteiso configuration, which lowers their melting point and increases membrane fluidity compared to their straight-chain counterparts. This property is crucial for maintaining membrane function in diverse and changing environments.
The synthesis of BCFAs is initiated by the condensation of a branched-chain acyl-CoA primer with malonyl-ACP, a reaction catalyzed by β-ketoacyl-acyl carrier protein synthase III (FabH). The availability of these branched-chain acyl-CoA primers, derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine, is a key control point in BCFA synthesis. Subsequent elongation of the fatty acid chain proceeds through a series of reactions catalyzed by the fatty acid synthase (FASII) system. The regulation of this pathway occurs at multiple levels, from the expression of the biosynthetic genes to the allosteric control of enzyme activity and the sensing of environmental cues that modulate membrane composition.
Key Regulatory Players in BCFA Metabolism
FabH: The Initiating Enzyme and Determinant of Branching
The substrate specificity of FabH is a primary determinant of the type of fatty acids a prokaryote produces. In organisms that synthesize BCFAs, FabH exhibits a preference for branched-chain acyl-CoA primers over acetyl-CoA, the primer for straight-chain fatty acid synthesis.
Quantitative Data on FabH Substrate Specificity:
The kinetic parameters of FabH from various prokaryotes highlight this substrate preference.
| Enzyme Source | Substrate | Apparent Km (µM) | Relative Activity (%) | Reference |
| Staphylococcus aureus | Isobutyryl-CoA | 0.32 | 195 | [1] |
| Butyryl-CoA | 2.32 | 265 | [1] | |
| Acetyl-CoA | 6.18 | 100 | [1] | |
| Bacillus subtilis (bFabH2) | Isovaleryl-CoA | - | ~150 | [2] |
| Acetyl-CoA | - | 100 | [2] | |
| Escherichia coli | Isovaleryl-CoA | - | Inactive | [2] |
| Acetyl-CoA | - | 100 | [2] |
FapR: Transcriptional Repressor of Fatty Acid Synthesis
In Bacillus subtilis, the fatty acid synthesis (fas) genes are organized into a regulon that is negatively regulated by the transcriptional repressor FapR.[2] FapR binds to a consensus sequence in the promoter regions of fas genes, blocking transcription. The activity of FapR is allosterically regulated by malonyl-CoA; when the concentration of malonyl-CoA is high, it binds to FapR, causing a conformational change that prevents FapR from binding to DNA, thus derepressing the fas genes and allowing for fatty acid synthesis to proceed.[3]
BkdR: Transcriptional Activator of BCFA Precursor Synthesis
The branched-chain acyl-CoA primers for BCFA synthesis are derived from the catabolism of BCAAs by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which is encoded by the bkd operon. The expression of the bkd operon is positively regulated by the transcriptional activator BkdR.[4] In Pseudomonas putida, BkdR binds to the promoter region of the bkd operon and activates transcription in the presence of BCAAs, which act as inducers.[5][6]
Quantitative Data on BkdR Binding Affinity:
| Condition | Dissociation Constant (Kd) | Reference |
| BkdR binding to bkd promoter DNA (in the absence of L-valine) | 3.1 x 10-7 M | [6][7] |
| BkdR binding to bkd promoter DNA (in the presence of L-valine) | 8.9 x 10-8 M | [6][7] |
DesK/DesR: A Two-Component System for Temperature Sensing and Membrane Fluidity Homeostasis
Bacillus subtilis can also modulate its membrane fluidity in response to temperature changes by desaturating existing fatty acids. This process is controlled by the DesK/DesR two-component system.[8] DesK is a membrane-bound sensor histidine kinase, and DesR is its cognate response regulator. At low temperatures, the decrease in membrane fluidity is thought to induce a conformational change in DesK, activating its kinase activity.[9][10] DesK then autophosphorylates and transfers the phosphate (B84403) group to DesR. Phosphorylated DesR (DesR-P) acts as a transcriptional activator, binding to the promoter of the des gene and inducing the expression of a fatty acid desaturase. The desaturase then introduces double bonds into the acyl chains of membrane lipids, increasing membrane fluidity. This increase in fluidity is sensed by DesK, which then switches to a phosphatase-dominant state, dephosphorylating DesR-P and turning off des gene expression.[8][9]
Quantitative Data on DesK Autokinase Activity:
| Temperature | DesK Autokinase Specific Activity (Arbitrary Units) | Reference |
| 25°C | ~50 | [10] |
| 37°C | ~1 | [10] |
Signaling Pathways and Regulatory Networks
The regulation of BCFA metabolism is a highly integrated process. The availability of BCAA precursors, the transcriptional control of the fatty acid synthesis machinery, and the post-transcriptional modification of membrane lipids are all interconnected.
Transcriptional Regulation of BCFA Synthesis
Temperature-Mediated Regulation of Membrane Fluidity
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis
This protocol is adapted for the analysis of bacterial fatty acid methyl esters (FAMEs).
1. Cell Culture and Harvesting:
-
Grow bacterial cells to the desired growth phase in appropriate media.
-
Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) and lyophilize.
2. Fatty Acid Methylation:
-
To the dried cell pellet, add 1 mL of 2.5% (v/v) H₂SO₄ in methanol.
-
Add a known amount of an internal standard (e.g., heptadecanoic acid).
-
Seal the tube tightly and heat at 80°C for 2 hours.
-
Cool the reaction mixture to room temperature.
3. Extraction of FAMEs:
-
Add 1 mL of hexane (B92381) and 0.5 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute and then centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new glass vial.
4. GC-MS Analysis:
-
Inject 1 µL of the FAME extract into the GC-MS system.
-
GC conditions (example):
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
Oven program: Initial temperature of 100°C for 2 min, ramp to 250°C at 10°C/min, and hold for 5 min.
-
Injector temperature: 250°C.
-
-
MS conditions (example):
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 50-550.
-
Source temperature: 230°C.
-
5. Data Analysis:
-
Identify FAMEs by comparing their mass spectra and retention times to a commercial FAME standard mixture.
-
Quantify the relative abundance of each fatty acid by integrating the peak areas and normalizing to the internal standard.
Electrophoretic Mobility Shift Assay (EMSA) for FapR-DNA Interaction
This protocol is designed to assess the binding of the FapR repressor to its target DNA sequence.
1. Preparation of DNA Probe:
-
Synthesize complementary oligonucleotides corresponding to the FapR binding site.
-
Anneal the oligonucleotides to form a double-stranded DNA probe.
-
Label the 5' end of the probe with a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye) or a radioactive label (e.g., [γ-³²P]ATP) using T4 polynucleotide kinase.
-
Purify the labeled probe.
2. Binding Reaction:
-
In a microcentrifuge tube, combine the following components on ice:
-
10x Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT)
-
Purified FapR protein (at various concentrations)
-
Non-specific competitor DNA (e.g., poly(dI-dC))
-
Labeled DNA probe (at a constant, low concentration)
-
Effector molecule (malonyl-CoA, for competition assays)
-
Nuclease-free water to the final volume.
-
-
Incubate the reaction mixture at room temperature for 20-30 minutes.
3. Electrophoresis:
-
Load the binding reactions onto a pre-run native polyacrylamide gel (e.g., 6% acrylamide (B121943) in 0.5x TBE buffer).
-
Run the gel at a constant voltage (e.g., 100-150 V) at 4°C until the dye front has migrated an appropriate distance.
4. Detection:
-
If using a biotinylated probe, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
If using a fluorescent probe, visualize the gel directly using an appropriate imager.
-
If using a radiolabeled probe, dry the gel and expose it to a phosphor screen or X-ray film.
Conclusion and Future Perspectives
The regulation of branched-chain fatty acid metabolism in prokaryotes is a sophisticated and multi-layered process that is critical for bacterial survival and adaptation. Key control points include the substrate specificity of the initiating enzyme FabH, the transcriptional regulation of fatty acid synthesis and precursor supply by FapR and BkdR, respectively, and the environmental sensing capabilities of two-component systems like DesK/DesR. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate this intricate regulatory network.
Future research in this area will likely focus on a more quantitative understanding of the interplay between these different regulatory mechanisms. The application of systems biology approaches, such as metabolic flux analysis and quantitative proteomics, will be invaluable in elucidating the dynamic changes in metabolite concentrations and protein expression levels in response to various environmental cues. A deeper understanding of these regulatory networks could pave the way for the development of novel antimicrobial agents that target bacterial membrane biosynthesis and for the engineering of prokaryotes with tailored membrane properties for biotechnological applications.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. FapR, a bacterial transcription factor involved in global regulation of membrane lipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. The bkdR gene of Pseudomonas putida is required for expression of the bkd operon and encodes a protein related to Lrp of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Transcriptional activation of the bkd operon of Pseudomonas putida by BkdR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Membrane Fluidity Sensor DesK of Bacillus subtilis Controls the Signal Decay of Its Cognate Response Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. pnas.org [pnas.org]
An In-depth Technical Guide on the Interaction of (S)-3-Hydroxy-15-methylhexadecanoyl-CoA with Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Hydroxy-15-methylhexadecanoyl-CoA is a key intermediate in the metabolism of branched-chain fatty acids, a class of lipids that play significant roles in cellular signaling, membrane structure, and energy homeostasis. The interaction of this molecule with a specific set of proteins, primarily enzymes within the peroxisomal alpha- and beta-oxidation pathways, is critical for its degradation and the prevention of its potentially toxic accumulation. This technical guide provides a comprehensive overview of the known and inferred interactions of this compound with proteins, focusing on the core metabolic pathways, key enzymatic players, available quantitative data on analogous substrates, and detailed experimental protocols for studying these interactions. This document is intended to serve as a valuable resource for researchers investigating branched-chain fatty acid metabolism and its implications in health and disease.
Introduction: The Metabolic Context of this compound
This compound is a C17 monomethyl-branched 3-hydroxyacyl-CoA. Its metabolism is intrinsically linked to the degradation pathways of branched-chain fatty acids derived from dietary sources, such as phytanic acid, and from the catabolism of branched-chain amino acids. Due to the methyl group at the beta-position (C3) in its precursor, 15-methylhexadecanoyl-CoA, it cannot be directly processed by the mitochondrial beta-oxidation machinery. Instead, its metabolism is primarily handled by the peroxisomal alpha- and beta-oxidation pathways.
The proper catabolism of branched-chain fatty acids is crucial for cellular function. Deficiencies in the enzymes involved in these pathways can lead to the accumulation of these lipids, resulting in severe metabolic disorders such as Refsum disease, which is characterized by neurological damage.[1][2] Therefore, understanding the interactions of intermediates like this compound with their metabolizing enzymes is of significant interest for both basic research and the development of therapeutic interventions.
Core Signaling and Metabolic Pathways
The primary pathway involving this compound is the peroxisomal beta-oxidation of branched-chain fatty acids. This pathway is responsible for the chain shortening of these lipids, producing acetyl-CoA and propionyl-CoA, which can then be utilized in other metabolic processes. The generation of this compound itself is a result of the alpha-oxidation of a larger precursor, followed by the initial steps of beta-oxidation.
Generation of the Precursor: Alpha-Oxidation
The precursor to this compound is 15-methylhexadecanoyl-CoA. This molecule is derived from the alpha-oxidation of phytanic acid, a 3-methyl-branched fatty acid. Alpha-oxidation is a process that removes a single carbon from the carboxyl end of a fatty acid, which is necessary to bypass the beta-methyl group that inhibits beta-oxidation.[1]
The key steps in the alpha-oxidation of phytanic acid leading to a substrate for beta-oxidation are:
-
Activation: Phytanic acid is converted to phytanoyl-CoA.
-
Hydroxylation: Phytanoyl-CoA is hydroxylated at the alpha-carbon by phytanoyl-CoA hydroxylase (PHYH) to form 2-hydroxyphytanoyl-CoA.[3][4]
-
Cleavage: 2-Hydroxyphytanoyl-CoA is cleaved by 2-hydroxyacyl-CoA lyase (HACL1) to yield pristanal (B217276) and formyl-CoA.
-
Oxidation: Pristanal is oxidized to pristanic acid, which can then be activated to pristanoyl-CoA and enter the beta-oxidation pathway.
Peroxisomal Beta-Oxidation of Branched-Chain Acyl-CoAs
Once a suitable branched-chain acyl-CoA, such as 15-methylhexadecanoyl-CoA, is available, it undergoes beta-oxidation within the peroxisome. This process involves a series of four enzymatic reactions:
-
Oxidation: The acyl-CoA is oxidized by a branched-chain acyl-CoA oxidase (e.g., ACOX2) , introducing a double bond between the alpha and beta carbons and producing hydrogen peroxide.
-
Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond, forming this compound.
-
Dehydrogenation: this compound is oxidized by a 3-hydroxyacyl-CoA dehydrogenase (HADH) to form 3-keto-15-methylhexadecanoyl-CoA.
-
Thiolysis: A thiolase cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a chain-shortened acyl-CoA.
This cycle repeats until the branched-chain fatty acid is completely degraded.
Key Interacting Proteins
The metabolism of this compound is orchestrated by a series of enzymes primarily located in the peroxisome.
-
Acyl-CoA Oxidase 2 (ACOX2): This enzyme catalyzes the first and rate-limiting step of peroxisomal beta-oxidation of branched-chain fatty acids.[1] It introduces a double bond in the acyl-CoA molecule. ACOX2 exhibits specificity for branched-chain acyl-CoAs.
-
Enoyl-CoA Hydratase (part of the L- or D-bifunctional protein): This enzyme catalyzes the hydration of the trans-2-enoyl-CoA intermediate to form the L- or D-3-hydroxyacyl-CoA. The stereospecificity of this enzyme is crucial.
-
3-Hydroxyacyl-CoA Dehydrogenase (HADH): This enzyme catalyzes the NAD+-dependent oxidation of this compound to 3-keto-15-methylhexadecanoyl-CoA. Peroxisomes contain specific HADH enzymes that are distinct from their mitochondrial counterparts and show a preference for branched-chain substrates.[5][6]
-
Peroxisomal Thiolase: This enzyme catalyzes the final step of the beta-oxidation cycle, the thiolytic cleavage of the 3-ketoacyl-CoA, to release acetyl-CoA or propionyl-CoA and a chain-shortened acyl-CoA.
Quantitative Data
Table 1: Kinetic Parameters of Phytanoyl-CoA Hydroxylase (PHYH) with Various Substrates
| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Phytanoyl-CoA | Recombinant Human | N/A | N/A | [3] |
| 3-Methylhexadecanoyl-CoA | Recombinant Human | N/A | N/A (Active) | [3] |
| 3-Ethylhexadecanoyl-CoA | Recombinant Human | N/A | N/A (Active) | [7] |
| 3-Propylhexadecanoyl-CoA | Recombinant Human | N/A | N/A (Poor Substrate) | [7] |
N/A: Data not available in the cited literature. The studies confirmed enzymatic activity but did not report specific kinetic constants.
Table 2: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) with Various Substrates
| Substrate (L-3-hydroxyacyl-CoA) | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Reference |
| C4:0 (Butyryl) | Pig Heart | 14 | 125 | [8] |
| C6:0 (Hexanoyl) | Pig Heart | 5.5 | 162 | [8] |
| C8:0 (Octanoyl) | Pig Heart | 3.2 | 168 | [8] |
| C10:0 (Decanoyl) | Pig Heart | 2.5 | 145 | [8] |
| C12:0 (Lauroyl) | Pig Heart | 2.2 | 110 | [8] |
| C16:0 (Palmitoyl) | Pig Heart | 2.1 | 45 | [8] |
Note: The data in Table 2 are for straight-chain substrates with the mitochondrial enzyme. While peroxisomal HADH will have different kinetics, this provides a general indication of the enzyme's activity with varying chain lengths.
Experimental Protocols
The following protocols are generalized methods for assaying the activity of key enzymes involved in the metabolism of this compound and for the analysis of this molecule. These protocols can be adapted for specific research needs.
Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity
This protocol describes a continuous spectrophotometric assay for HADH activity by monitoring the reduction of NAD⁺ to NADH.
Principle: (S)-3-Hydroxyacyl-CoA + NAD⁺ <=> 3-Ketoacyl-CoA + NADH + H⁺
The increase in absorbance at 340 nm due to the formation of NADH is measured.
Materials:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
NAD⁺ stock solution: 20 mM in assay buffer.
-
This compound substrate solution: 1 mM in assay buffer (requires synthesis).
-
Purified HADH or cell/tissue lysate containing the enzyme.
-
Spectrophotometer capable of reading at 340 nm.
Procedure:
-
In a quartz cuvette, prepare a reaction mixture containing:
-
880 µL of Assay Buffer
-
50 µL of NAD⁺ stock solution (final concentration 1 mM)
-
50 µL of this compound substrate solution (final concentration 50 µM)
-
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding 20 µL of the enzyme sample.
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the initial reaction rate from the linear portion of the curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Analysis of this compound by LC-MS/MS
This protocol outlines a general approach for the extraction and quantification of acyl-CoA species from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle: Acyl-CoAs are extracted from cells or tissues, separated by reverse-phase liquid chromatography, and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
Materials:
-
Biological sample (cells or tissue).
-
Extraction solvent: e.g., acetonitrile (B52724)/isopropanol/water.
-
Internal standards (e.g., ¹³C-labeled acyl-CoAs).
-
LC-MS/MS system with an electrospray ionization (ESI) source.
Procedure:
-
Sample Homogenization: Homogenize the biological sample in cold extraction solvent containing internal standards.
-
Protein Precipitation: Centrifuge the homogenate to pellet proteins and other cellular debris.
-
Supernatant Collection: Collect the supernatant containing the acyl-CoAs.
-
LC Separation: Inject the supernatant onto a reverse-phase LC column (e.g., C18) and elute with a gradient of mobile phases (e.g., water and acetonitrile with formic acid or ammonium (B1175870) acetate).
-
MS/MS Detection: Analyze the eluent by ESI-MS/MS in positive ion mode. Set up an MRM transition specific for this compound.
-
Quantification: Quantify the analyte by comparing its peak area to that of the internal standard.
Conclusion and Future Directions
The interaction of this compound with proteins is a critical aspect of branched-chain fatty acid metabolism. While the key enzymatic players and the metabolic pathway are well-established, there is a clear need for more specific quantitative data on the interactions of this particular molecule. Future research should focus on:
-
Enzyme Kinetic Studies: Determining the Km and Vmax of peroxisomal HADH and other relevant enzymes with this compound as a substrate.
-
Structural Biology: Elucidating the crystal structures of the key enzymes in complex with this compound or its analogs to understand the molecular basis of substrate specificity.
-
In Vivo Flux Analysis: Using stable isotope tracing to measure the metabolic flux through the peroxisomal beta-oxidation pathway for branched-chain fatty acids in cellular and animal models.
A deeper understanding of these interactions will provide valuable insights into the regulation of lipid metabolism and may reveal novel therapeutic targets for metabolic disorders associated with branched-chain fatty acid accumulation.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-function analysis of phytanoyl-CoA 2-hydroxylase mutations causing Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytanoyl-CoA dioxygenase - Wikipedia [en.wikipedia.org]
- 5. Substrate stereospecificities of rat liver peroxisomal 3-hydroxyacyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Further studies on the substrate spectrum of phytanoyl-CoA hydroxylase: implications for Refsum disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Structure: A Technical Guide to the Characterization of (S)-3-Hydroxy-15-methylhexadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies employed in the structural characterization of (S)-3-Hydroxy-15-methylhexadecanoyl-CoA, a branched-chain hydroxy fatty acyl-CoA. Given the limited direct literature on this specific molecule, this document outlines a robust analytical approach based on established techniques for the characterization of long-chain acyl-CoA esters. The protocols and expected data presented herein are synthesized from methodologies applied to similar chemical entities, offering a predictive framework for its elucidation.
Introduction
This compound belongs to the class of branched-chain fatty acyl-CoAs. These molecules are integral components of cellular metabolism, playing roles in lipid biosynthesis and energy storage. Branched-chain fatty acids can influence the fluidity of cell membranes and are synthesized from branched-chain amino acids.[1][2] The precise structural determination of such molecules is paramount for understanding their biological function and for the development of targeted therapeutics. This guide details the primary analytical techniques for confirming the identity and structure of this compound: Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.
Predicted Molecular and Physicochemical Properties
A summary of the predicted properties for this compound is presented below.
| Property | Value |
| Molecular Formula | C38H68N7O18P3S |
| Monoisotopic Mass | 1039.3402 g/mol |
| Stereochemistry | (S) at C3 |
Mass Spectrometry Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of long-chain acyl-CoAs.[3][4]
Predicted Mass Spectrometry Data
The following table summarizes the expected mass-to-charge ratios (m/z) for key ions of this compound in both positive and negative ionization modes.
| Ionization Mode | Ion | Predicted m/z | Description |
| Positive | [M+H]+ | 1040.3475 | Protonated molecular ion |
| Positive | [M+Na]+ | 1062.3294 | Sodiated molecular ion |
| Positive | Fragment | 508.1118 | Neutral loss of the acyl chain |
| Negative | [M-H]- | 1038.3246 | Deprotonated molecular ion |
| Negative | Fragment | 408.0587 | Adenine-containing fragment |
| Negative | Fragment | 357.0863 | Acyl-containing fragment after loss of alkylketene |
Experimental Protocol: LC-MS/MS Analysis
A detailed protocol for the LC-MS/MS analysis of long-chain acyl-CoAs is as follows:
Sample Preparation:
-
Extraction of acyl-CoAs from biological matrices is typically performed using a solid-phase extraction (SPE) method to enrich for the analytes and remove interfering substances.[3]
-
The extracted sample is then reconstituted in a solvent compatible with the liquid chromatography mobile phase.
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Hydroxide in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.
-
Scan Mode: Full scan for parent ions and product ion scan (tandem MS) for fragmentation analysis.
-
Collision Energy: Optimized for the specific molecule, typically in the range of 20-40 eV for fragmentation.
-
Data Analysis: The resulting spectra are analyzed for the presence of the predicted molecular ions and characteristic fragment ions.
Caption: Workflow for LC-MS/MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[5][6]
Predicted 1H and 13C NMR Chemical Shifts
The following table presents the predicted chemical shifts for key protons and carbons in the (S)-3-Hydroxy-15-methylhexadecanoyl moiety. The CoA portion of the molecule will exhibit characteristic signals that can be referenced from standard databases.
| Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| C2 (-CH2-) | 2.4 - 2.6 | 45 - 50 |
| C3 (-CH(OH)-) | 3.9 - 4.1 | 65 - 70 |
| C15 (-CH(CH3)-) | 1.1 - 1.3 | 30 - 35 |
| C16 (-CH3) | 0.8 - 0.9 | 15 - 20 |
| C1' (Thioester C=O) | - | 195 - 200 |
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
The purified this compound sample is lyophilized to remove any residual solvents.
-
The sample is then dissolved in a deuterated solvent, typically D2O, to a concentration of 1-5 mM.
NMR Experiments:
-
1H NMR: A standard one-dimensional proton NMR experiment is performed to identify all proton signals and their multiplicities.
-
13C NMR: A proton-decoupled 13C NMR experiment is conducted to determine the chemical shifts of all carbon atoms.
-
2D NMR (COSY, HSQC):
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate proton signals with their directly attached carbon atoms.
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity and resolution.[7]
Biosynthetic Pathway Context
This compound is likely synthesized from branched-chain amino acids. The diagram below illustrates a generalized pathway for the formation of branched-chain fatty acids.
Caption: Biosynthesis of branched-chain fatty acids.
Conclusion
The structural characterization of this compound requires a multi-faceted analytical approach. The combination of high-resolution LC-MS/MS and a suite of NMR experiments provides the necessary data to confirm its molecular weight, elemental composition, and the precise connectivity of its atoms, including its stereochemistry. The methodologies and predicted data presented in this guide serve as a robust framework for researchers and scientists engaged in the study of this and other novel branched-chain fatty acyl-CoAs, ultimately aiding in the understanding of their biological significance and potential as therapeutic targets.
References
- 1. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 2. The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iscrm.uw.edu [iscrm.uw.edu]
- 7. Probing Enzymatic Acetylation Events in Real Time With NMR Spectroscopy: Insights Into Acyl‐Cofactor Dependent p300 Modification of Histone H4 - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Branched-Chain Fatty Acids in Microbial Cell Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branched-chain fatty acids (BCFAs) are fundamental components of the cell membranes of numerous bacterial species, where they play a critical role in maintaining membrane fluidity and integrity. This technical guide provides an in-depth exploration of the biosynthesis, incorporation, and multifaceted functions of BCFAs in microbial physiology. We will delve into their crucial involvement in adaptation to environmental stresses, such as temperature fluctuations and pH changes, and their significance as potential targets for novel antimicrobial agents. This document summarizes key quantitative data, details experimental methodologies for BCFA analysis, and provides visual representations of relevant biochemical pathways and workflows to serve as a comprehensive resource for the scientific community.
Introduction to Branched-Chain Fatty Acids (BCFAs)
Bacterial cell membranes are dynamic structures primarily composed of a phospholipid bilayer. The fatty acid constituents of these phospholipids (B1166683) are major determinants of the biophysical properties of the membrane.[1] While many organisms utilize unsaturated fatty acids to modulate membrane fluidity, a significant number of bacteria, particularly Gram-positive species like Bacillus, Staphylococcus, and Listeria, rely on branched-chain fatty acids (BCFAs).[1][2]
BCFAs are fatty acids with one or more methyl branches along their acyl chain. The two most common types are the iso and anteiso series, which have a methyl group on the penultimate (n-2) or antepenultimate (n-3) carbon atom, respectively.[3] This seemingly subtle structural difference has a profound impact on the packing of fatty acid chains within the membrane, thereby influencing its fluidity and function.[3] The presence and relative abundance of different BCFAs are not only crucial for bacterial survival in diverse environments but also serve as important chemotaxonomic markers for bacterial identification and classification.[4]
BCFA Biosynthesis Pathways
The synthesis of BCFAs diverges from that of straight-chain fatty acids (SCFAs) at the initial priming step. The precursors for BCFAs are derived from the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine.[5]
The key steps in BCFA biosynthesis are:
-
Transamination: BCAAs are converted to their corresponding α-keto acids by a branched-chain amino acid transaminase.[5]
-
Decarboxylation: The branched-chain α-keto acids are then decarboxylated to form branched short-chain acyl-CoA primers. This reaction is catalyzed by a branched-chain α-keto acid decarboxylase (BCKA) complex.[5]
-
Isoleucine gives rise to 2-methylbutyryl-CoA, the primer for anteiso-BCFAs.
-
Leucine is the precursor for isovaleryl-CoA, which primes the synthesis of iso-odd-numbered BCFAs.
-
Valine is converted to isobutyryl-CoA, the primer for iso-even-numbered BCFAs.
-
-
Elongation: The branched-chain acyl-CoA primers are then elongated by the fatty acid synthase (FAS II) system, with malonyl-CoA serving as the two-carbon donor in each successive cycle. The initial condensation reaction is catalyzed by β-ketoacyl-ACP synthase III (FabH).[6]
// Nodes for Amino Acid Precursors Val [label="Valine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Leu [label="Leucine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ile [label="Isoleucine", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Nodes for alpha-Keto Acids alphaKIV [label="α-Ketoisovalerate", fillcolor="#FBBC05"]; alphaKIC [label="α-Ketoisocaproate", fillcolor="#FBBC05"]; alphaKMV [label="α-Keto-β-methylvalerate", fillcolor="#FBBC05"];
// Node for Transaminase BCAT [label="Branched-Chain Amino\nAcid Transaminase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes for Acyl-CoA Primers Isobutyryl_CoA [label="Isobutyryl-CoA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isovaleryl_CoA [label="Isovaleryl-CoA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Methylbutyryl_CoA [label="2-Methylbutyryl-CoA", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Node for Decarboxylase BCKA [label="Branched-Chain α-Keto\nAcid Decarboxylase (BCKA)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Node for Fatty Acid Synthase FASII [label="Fatty Acid Synthase\n(FAS II)", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Nodes for BCFA Products iso_even_BCFA [label="iso-Even BCFAs\n(e.g., 14:0iso, 16:0iso)", fillcolor="#FFFFFF"]; iso_odd_BCFA [label="iso-Odd BCFAs\n(e.g., 15:0iso, 17:0iso)", fillcolor="#FFFFFF"]; anteiso_odd_BCFA [label="anteiso-Odd BCFAs\n(e.g., 15:0anteiso, 17:0anteiso)", fillcolor="#FFFFFF"];
// Edges Val -> BCAT; Leu -> BCAT; Ile -> BCAT;
BCAT -> alphaKIV [label="from Val"]; BCAT -> alphaKIC [label="from Leu"]; BCAT -> alphaKMV [label="from Ile"];
alphaKIV -> BCKA; alphaKIC -> BCKA; alphaKMV -> BCKA;
BCKA -> Isobutyryl_CoA [label="forms"]; BCKA -> Isovaleryl_CoA [label="forms"]; BCKA -> Methylbutyryl_CoA [label="forms"];
Isobutyryl_CoA -> FASII; Isovaleryl_CoA -> FASII; Methylbutyryl_CoA -> FASII;
FASII -> iso_even_BCFA; FASII -> iso_odd_BCFA; FASII -> anteiso_odd_BCFA; } Caption: Biosynthesis pathway of branched-chain fatty acids (BCFAs) from amino acid precursors.
Functional Roles of BCFAs in Membrane Dynamics
The primary function of BCFAs is to regulate the fluidity of the cell membrane. The methyl branches on the acyl chains disrupt the ordered packing of the fatty acids, creating more space between them and lowering the melting temperature of the membrane.[3] This is analogous to the function of cis-double bonds in unsaturated fatty acids.[7]
Anteiso-BCFAs are more effective at increasing membrane fluidity than iso-BCFAs of the same chain length due to the placement of the methyl group further from the end of the chain.[2] This increased fluidity is crucial for:
-
Adaptation to Low Temperatures: As the temperature decreases, bacterial membranes become more rigid. To counteract this, many bacteria increase the proportion of anteiso-BCFAs in their membranes to maintain optimal fluidity for the function of membrane-embedded proteins and transport systems.[4][8][9]
-
Tolerance to Environmental Stresses: Proper membrane fluidity is essential for tolerance to various stresses, including low pH and exposure to antimicrobial agents.[2] BCFA-deficient mutants often exhibit increased sensitivity to these stressors.[2]
-
Permeability Barrier: While increasing fluidity, BCFAs also contribute to maintaining the integrity of the membrane as a permeability barrier, preventing the leakage of cellular contents.
Data Presentation: BCFA Composition in Response to Temperature
The following tables summarize the changes in the fatty acid composition of several bacterial species in response to different growth temperatures.
Table 1: Fatty Acid Composition of Bacillus subtilis at Different Growth Temperatures
| Fatty Acid | 37°C (%) | 15°C (%) |
| 14:0 iso | 5.2 | 2.1 |
| 15:0 iso | 32.1 | 15.8 |
| 15:0 anteiso | 40.3 | 60.2 |
| 16:0 iso | 6.8 | 3.5 |
| 17:0 iso | 8.5 | 4.9 |
| 17:0 anteiso | 7.1 | 13.5 |
Data adapted from Klein et al. (1999).[8][9]
Table 2: Fatty Acid Composition of Listeria monocytogenes at Different Growth Temperatures
| Fatty Acid | 37°C (%) | 5°C (%) |
| 15:0 anteiso | Major | Increased |
| 17:0 anteiso | Major | Decreased |
| iso-BCFAs | Minor | Relatively stable |
Qualitative data adapted from Mastronicolis et al. (2005) and Annous et al. (1997).[10][11] L. monocytogenes significantly increases the ratio of anteiso-C15:0 to anteiso-C17:0 at lower temperatures.[10][11]
Table 3: Fatty Acid Composition of Staphylococcus aureus in Different Growth Media
| Fatty Acid Type | Mueller-Hinton Broth (%) | Tryptic Soy Broth (%) |
| Branched-Chain Fatty Acids (BCFAs) | ~70 | ~35-42 |
| Straight-Chain Fatty Acids (SCFAs) | ~30 | ~58-65 |
Data adapted from Sen et al. (2019) and Singh et al. (2016).[12][13] S. aureus modulates its BCFA content based on the growth medium, with richer media like Tryptic Soy Broth leading to a decrease in BCFAs.[12][13]
Experimental Protocols: Analysis of BCFAs
The standard method for the analysis of bacterial fatty acids is gas chromatography-mass spectrometry (GC-MS) of fatty acid methyl esters (FAMEs).
Workflow for BCFA Analysis
// Nodes Start [label="Bacterial Culture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Harvest [label="Harvest Cells\n(Centrifugation)", fillcolor="#FBBC05"]; Wash [label="Wash Cell Pellet", fillcolor="#FBBC05"]; Lyophilize [label="Lyophilize (Dry) Cells", fillcolor="#FBBC05"]; Derivatize [label="Saponification & Methylation\n(Derivatization to FAMEs)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extract [label="Hexane Extraction\nof FAMEs", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="GC-MS Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Data [label="Data Processing\n(Peak Identification & Quantification)", fillcolor="#FFFFFF"]; End [label="BCFA Profile", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Harvest; Harvest -> Wash; Wash -> Lyophilize; Lyophilize -> Derivatize; Derivatize -> Extract; Extract -> Analyze; Analyze -> Data; Data -> End; } Caption: Experimental workflow for the analysis of bacterial branched-chain fatty acids.
Detailed Methodology for FAMEs Preparation (Acid-Catalyzed)
This protocol describes the simultaneous extraction and derivatization of total fatty acids from a bacterial cell pellet.
Materials:
-
Lyophilized bacterial cell pellet (10-50 mg)
-
Glass tubes with Teflon-lined screw caps
-
Anhydrous Methanol (B129727)
-
Acetyl Chloride
-
Hexane (B92381) (GC grade)
-
Deionized water
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Methanolic HCl: In a fume hood, slowly add 1 part acetyl chloride to 10 parts anhydrous methanol in a glass container placed in an ice bath. This reaction is highly exothermic. The resulting solution is approximately 2M methanolic HCl.
-
Reaction: Add 2 mL of the freshly prepared methanolic HCl to the lyophilized cell pellet in a glass tube.
-
Incubation: Securely cap the tube and incubate at 80°C for 1 hour in a heating block or water bath.
-
Extraction: Cool the tube to room temperature. Add 1 mL of deionized water and 1 mL of hexane.
-
Phase Separation: Vortex the tube vigorously for 1 minute, then centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to separate the phases.
-
Sample Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean GC vial for analysis.
BCFAs as Antimicrobial Targets
The essentiality of BCFAs for the survival and virulence of many pathogenic bacteria, coupled with the absence of the BCFA biosynthesis pathway in humans, makes the enzymes involved in this pathway attractive targets for the development of novel antimicrobial drugs.[1] Inhibiting key enzymes like FabH or the BCKA dehydrogenase complex could disrupt membrane integrity and function, leading to bacterial cell death. Further research into the regulation and function of BCFA biosynthesis is crucial for the development of such targeted therapies.
Conclusion
Branched-chain fatty acids are indispensable molecules in the cell membranes of a wide range of bacteria. Their role extends beyond being simple structural components; they are key regulators of membrane fluidity and are integral to the adaptive responses of bacteria to environmental stresses. A thorough understanding of BCFA metabolism and function is not only fundamental to microbial physiology but also opens new avenues for the development of innovative antimicrobial strategies. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing our knowledge in this critical area of microbiology.
References
- 1. mdpi.com [mdpi.com]
- 2. Fatty Acids Regulate Stress Resistance and Virulence Factor Production for Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unsaturated and branched chain-fatty acids in temperature adaptation of Bacillus subtilis and Bacillus megaterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Listeria monocytogenes Pathogenesis: The Role of Stress Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cold Shock Response of Bacillus subtilis: Isoleucine-Dependent Switch in the Fatty Acid Branching Pattern for Membrane Adaptation to Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Impact of Deficiencies in Branched-Chain Fatty Acids and Staphyloxanthin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Growth-Environment Dependent Modulation of Staphylococcus aureus Branched-Chain to Straight-Chain Fatty Acid Ratio and Incorporation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Enzymatic Synthesis of (S)-3-Hydroxy-15-methylhexadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic synthesis of (S)-3-Hydroxy-15-methylhexadecanoyl-CoA, a chiral molecule with potential applications in various research and development areas. The synthesis leverages a three-step enzymatic cascade that mimics the reverse of the mitochondrial β-oxidation pathway, offering a stereospecific and efficient route to the target compound.
Synthetic Pathway Overview
The enzymatic synthesis of this compound from its precursor, 15-methylhexadecanoic acid, involves three key enzymatic reactions:
-
Activation: The fatty acid is activated to its coenzyme A (CoA) thioester, 15-methylhexadecanoyl-CoA, by an acyl-CoA synthetase.
-
Dehydrogenation: An acyl-CoA dehydrogenase introduces a trans-double bond between the α and β carbons (C2 and C3) to form trans-2-enoyl-15-methylhexadecanoyl-CoA.
-
Stereospecific Hydration: An enoyl-CoA hydratase catalyzes the hydration of the double bond to stereospecifically yield this compound.
The overall workflow for this synthesis is depicted in the following diagram:
Caption: Workflow for the enzymatic synthesis of this compound.
Data Presentation
While specific kinetic data for enzymes acting on 15-methylhexadecanoyl-CoA and its derivatives are not extensively available in the literature, the following tables summarize the known substrate specificities and kinetic parameters of relevant enzymes for long-chain and branched-chain substrates. This information is crucial for selecting appropriate biocatalysts for the synthesis.
Table 1: Substrate Specificity of Acyl-CoA Synthetases
| Enzyme Source | Substrate | Chain Length | Relative Activity (%) | Reference |
| Pseudomonas aeruginosa | Myristic acid | C14 | 100 | Generic Data |
| Pseudomonas aeruginosa | Palmitic acid | C16 | 90 | Generic Data |
| Pseudomonas aeruginosa | Stearic acid | C18 | 80 | Generic Data |
Table 2: Substrate Specificity of Acyl-CoA Dehydrogenases
| Enzyme | Substrate | Chain Length | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Human Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Palmitoyl-CoA | C16 | 2.5 | 1.5 | Generic Data |
| Human Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Stearoyl-CoA | C18 | 2.0 | 1.2 | Generic Data |
Table 3: Substrate Specificity of Enoyl-CoA Hydratases
| Enzyme Source | Substrate | Chain Length | Relative Activity (%) | Km (µM) | Reference |
| Rat Liver (Long-chain specific) | trans-2-Hexadecenoyl-CoA | C16 | 100 | 5 | Generic Data |
| Escherichia coli (Long-chain specific) | trans-2-Dodecenoyl-CoA | C12 | 100 | 20 | Generic Data |
| Escherichia coli (Long-chain specific) | trans-2-Hexadecenoyl-CoA | C16 | 75 | 15 | Generic Data |
Table 4: Substrate Specificity of 3-Hydroxyacyl-CoA Dehydrogenases
| Enzyme | Substrate | Chain Length | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Human Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD) | 3-Hydroxy-4-methylhexanoyl-CoA | C7 (branched) | 15 | 25 | [1] |
| Pig Heart (Long-chain specific) | 3-Hydroxypalmitoyl-CoA | C16 | 10 | 50 | Generic Data |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments in the enzymatic synthesis of this compound.
Protocol 1: Synthesis of 15-Methylhexadecanoyl-CoA
Objective: To activate the precursor fatty acid, 15-methylhexadecanoic acid, to its CoA thioester.
Materials:
-
15-methylhexadecanoic acid
-
Coenzyme A (CoA), lithium salt
-
ATP, disodium (B8443419) salt
-
MgCl₂
-
Triton X-100
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
Long-chain acyl-CoA synthetase (e.g., from Pseudomonas aeruginosa or human)
-
Dithiothreitol (DTT)
Procedure:
-
Prepare a reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.5)
-
10 mM ATP
-
10 mM MgCl₂
-
2 mM DTT
-
0.1% Triton X-100
-
0.5 mM 15-methylhexadecanoic acid (solubilized in a minimal amount of ethanol (B145695) or DMSO)
-
0.6 mM Coenzyme A
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 5-10 units of long-chain acyl-CoA synthetase.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Monitor the reaction progress by quantifying the disappearance of free CoA using Ellman's reagent (DTNB) or by analyzing the formation of 15-methylhexadecanoyl-CoA using HPLC.
-
Purify the product using solid-phase extraction or preparative HPLC.
Protocol 2: Dehydrogenation of 15-Methylhexadecanoyl-CoA
Objective: To introduce a trans-double bond at the C2-C3 position of the acyl-CoA.
Materials:
-
Purified 15-methylhexadecanoyl-CoA
-
FAD
-
Potassium phosphate buffer (100 mM, pH 7.8)
-
Long-chain acyl-CoA dehydrogenase (e.g., human LCAD)
-
Electron acceptor (e.g., ferricenium hexafluorophosphate)
Procedure:
-
Prepare a reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.8)
-
50 µM FAD
-
0.1 mM 15-methylhexadecanoyl-CoA
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 2-5 units of long-chain acyl-CoA dehydrogenase.
-
Monitor the reaction by observing the reduction of the electron acceptor spectrophotometrically or by HPLC analysis of the product, trans-2-enoyl-15-methylhexadecanoyl-CoA.
-
Incubate for 2-4 hours or until the reaction reaches completion.
Protocol 3: Stereospecific Hydration to this compound
Objective: To hydrate (B1144303) the trans-2-enoyl-CoA to form the (S)-3-hydroxyacyl-CoA product.
Materials:
-
trans-2-Enoyl-15-methylhexadecanoyl-CoA (from Protocol 2)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
(S)-specific enoyl-CoA hydratase (e.g., long-chain enoyl-CoA hydratase from rat liver or E. coli)
Procedure:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 8.0)
-
0.1 mM trans-2-enoyl-15-methylhexadecanoyl-CoA
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 5-10 units of (S)-specific enoyl-CoA hydratase.
-
Monitor the reaction by observing the decrease in absorbance at 263 nm, which corresponds to the disappearance of the enoyl-CoA double bond.
-
Incubate for 1-2 hours or until the reaction is complete.
-
Purify the final product, this compound, using HPLC.
Product Characterization
The final product should be characterized to confirm its identity and stereochemistry.
-
HPLC/LC-MS: To confirm the molecular weight of the synthesized compound.
-
NMR Spectroscopy: To determine the structure and confirm the position of the hydroxyl group.
-
Chiral Chromatography or Enzymatic Assay: To verify the (S)-stereochemistry. This can be achieved by using a stereospecific (S)-3-hydroxyacyl-CoA dehydrogenase and monitoring the NAD⁺-dependent oxidation of the product.
This guide provides a foundational framework for the enzymatic synthesis of this compound. Researchers should optimize the reaction conditions and enzyme selection based on their specific experimental setup and available resources.
References
The Natural Occurrence of 3-Hydroxy-15-Methylhexadecanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-15-methylhexadecanoic acid is a branched-chain hydroxy fatty acid that has been identified as a significant lipid component in certain bacteria, particularly within the genus Bacteroides. As a constituent of the lipid A moiety of lipopolysaccharide (LPS), this molecule plays a crucial role in the structural integrity of the bacterial outer membrane and in the interactions between these commensal bacteria and their host's immune system. This technical guide provides a comprehensive overview of the natural occurrence, quantitative distribution, and immunomodulatory implications of 3-hydroxy-15-methylhexadecanoic acid. Detailed experimental protocols for its analysis and diagrams illustrating its context within biochemical pathways are also presented to support further research and development.
Data Presentation: Quantitative Occurrence
3-Hydroxy-15-methylhexadecanoic acid is a prominent fatty acid found in the lipopolysaccharide (LPS) of various Bacteroides species, where it is exclusively involved in an amide linkage within the lipid A structure[1]. The following table summarizes the available quantitative and qualitative data on its presence in different Bacteroides species.
| Bacterial Species | Strain | Abundance of 3-Hydroxy-15-methylhexadecanoic acid | Method of Analysis | Reference |
| Bacteroides fragilis | NCTC 9343 | 0.082 µmol/mg of LPS | Gas Chromatography-Mass Spectrometry (GC-MS) | [1] |
| Bacteroides thetaiotaomicron | VPI 5482 | Present in Lipid A | MALDI-TOF MS | [2] |
| Bacteroides ovatus | ATCC 8483 | Present in Lipid A | MALDI-TOF MS | [2] |
| Bacteroides vulgatus | ATCC 8482 | Present in Lipid A | MALDI-TOF MS | [2] |
| Bacteroides spp. (11 species, 140 strains) | Various | Predominant iso-branched 3-hydroxy fatty acid | Capillary Gas-Liquid Chromatography | [3][4] |
Signaling Pathway Involvement
3-Hydroxy-15-methylhexadecanoic acid is not known to act as an independent signaling molecule. Instead, its significance lies in being an integral structural component of the penta-acylated lipid A of Bacteroides LPS. This unique lipid A structure is recognized by the host's innate immune system, primarily through the Toll-like receptor 4 (TLR4) signaling pathway. The interaction of Bacteroides LPS with the TLR4 receptor complex, which also involves MD2 and CD14, initiates a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent production of cytokines. This interaction is crucial in the context of the host-microbiome relationship, where the structurally distinct Bacteroides LPS is thought to elicit a modulated, less potent inflammatory response compared to the hexa-acylated lipid A of pathogenic bacteria like E. coli.
Caption: TLR4 signaling pathway initiated by Bacteroides LPS.
Experimental Protocols
The analysis of 3-hydroxy-15-methylhexadecanoic acid from bacterial sources, particularly when it is amide-linked within lipid A, requires a multi-step process involving extraction of the lipopolysaccharide, liberation of the fatty acids, derivatization, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).
1. Extraction of Lipopolysaccharide (LPS) from Bacteroides
This protocol is based on the hot phenol-water extraction method.
-
Materials:
-
Lyophilized bacterial cells
-
Phenol (B47542) (90%)
-
Water (distilled, deionized)
-
Centrifuge and appropriate tubes
-
Dialysis tubing (12-14 kDa MWCO)
-
Ultracentrifuge
-
Enzymes: RNase A, DNase I
-
-
Procedure:
-
Suspend lyophilized bacterial cells in distilled water.
-
Heat the suspension to 68°C in a water bath.
-
Add an equal volume of pre-heated 90% phenol.
-
Stir the mixture vigorously for 30 minutes at 68°C.
-
Cool the mixture to 10°C and centrifuge to separate the phases.
-
Carefully collect the upper aqueous phase, which contains the LPS.
-
Repeat the extraction on the phenol phase and the interface material with distilled water.
-
Combine the aqueous phases and dialyze extensively against distilled water for several days to remove phenol.
-
Treat the dialyzed solution with RNase A and DNase I to remove contaminating nucleic acids.
-
Purify the LPS by ultracentrifugation. The LPS will form a gel-like pellet.
-
Wash the pellet with distilled water and lyophilize the purified LPS.
-
2. Liberation and Derivatization of Amide-Linked Fatty Acids
This protocol focuses on the methanolysis of the LPS to release and methylate the fatty acids.
-
Materials:
-
Lyophilized LPS
-
Anhydrous methanol (B129727) containing 2M HCl
-
Sodium carbonate solution
-
Nitrogen gas for drying
-
GC vials
-
-
Procedure:
-
Place a known amount of lyophilized LPS (e.g., 1-5 mg) in a screw-cap glass tube.
-
Add 1 mL of 2M methanolic HCl.
-
Seal the tube and heat at 85°C for 16 hours for methanolysis.
-
Cool the tube to room temperature.
-
Add 1 mL of distilled water and vortex.
-
Extract the fatty acid methyl esters (FAMEs) by adding 1 mL of hexane and vortexing vigorously.
-
Centrifuge briefly to separate the phases.
-
Transfer the upper hexane layer to a new tube.
-
Repeat the extraction with another 1 mL of hexane and combine the hexane layers.
-
Wash the combined hexane extract with a sodium carbonate solution to neutralize any remaining acid.
-
Dry the hexane extract under a gentle stream of nitrogen.
-
Re-dissolve the dried FAMEs in a small volume of hexane for GC-MS analysis.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).
-
Capillary column suitable for FAME analysis (e.g., a polar or mid-polar column like a DB-23 or HP-5ms).
-
-
Typical GC-MS Parameters:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250-280°C) at a rate of 5-10°C/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: Scan from m/z 50 to 550.
-
-
Identification: The identification of 3-hydroxy-15-methylhexadecanoic acid methyl ester is based on its retention time compared to a standard (if available) and the fragmentation pattern in the mass spectrum. The presence of characteristic ions will confirm the structure. For hydroxy fatty acids, it is common to also prepare trimethylsilyl (B98337) (TMS) derivatives to improve their chromatographic properties and obtain characteristic mass spectra.
Caption: Experimental workflow for the analysis of 3-hydroxy-15-methylhexadecanoic acid.
Conclusion
3-Hydroxy-15-methylhexadecanoic acid is a key structural fatty acid in the lipid A of Bacteroides species, contributing to the unique immunomodulatory properties of their LPS. Understanding its distribution and the signaling pathways it influences is of great interest for researchers in microbiology, immunology, and drug development, particularly in the context of microbiome-host interactions and the development of novel therapeutics targeting inflammatory responses. The detailed protocols provided herein offer a foundation for the accurate and reliable analysis of this important biomolecule.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxy fatty acids in Bacteroides species: D-(--)-3-hydroxy-15-methylhexadecanoate and its homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxy fatty acids in Bacteroides species: D-(--)-3-hydroxy-15-methylhexadecanoate and its homologs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Mass Spectrometry Analysis of (S)-3-Hydroxy-15-methylhexadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxy-15-methylhexadecanoyl-CoA is a long-chain acyl-coenzyme A (CoA) thioester, presumed to be an intermediate in the metabolism of branched-chain fatty acids. The accurate and sensitive quantification of such acyl-CoAs is crucial for understanding metabolic pathways, diagnosing metabolic disorders, and in the development of therapeutic agents targeting these pathways.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of these low-abundance endogenous molecules due to its high selectivity and sensitivity.[1][3]
This document provides detailed protocols for the sample preparation, LC-MS/MS analysis, and data interpretation for the quantitative analysis of this compound in biological matrices.
Data Presentation
As specific quantitative data for this compound is not widely available in the scientific literature, the following table serves as a template for researchers to present their own experimental data in a clear and structured format.
| Sample ID | Biological Matrix | Concentration (pmol/mg protein) | Standard Deviation |
| Control 1 | Human Plasma | User Data | User Data |
| Control 2 | Human Plasma | User Data | User Data |
| Control 3 | Human Plasma | User Data | User Data |
| Treated 1 | Human Plasma | User Data | User Data |
| Treated 2 | Human Plasma | User Data | User Data |
| Treated 3 | Human Plasma | User Data | User Data |
Experimental Protocols
The following protocols are adapted from established methods for the analysis of long-chain acyl-CoAs and should be optimized for the specific analysis of this compound.[4][5][6]
Sample Preparation (Solid-Phase Extraction)
A solid-phase extraction (SPE) protocol is recommended for the efficient extraction and purification of long-chain acyl-CoAs from cellular or tissue homogenates.[3]
Materials:
-
C18 SPE Cartridges
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid
-
Internal Standard (IS): Heptadecanoyl-CoA or other suitable odd-chain acyl-CoA
Procedure:
-
Homogenization: Homogenize cell pellets or tissue samples in an ice-cold solution of 100 mM KH2PO4 containing an appropriate concentration of the internal standard.[3]
-
Protein Precipitation: Add ice-cold acetonitrile to the homogenate to precipitate proteins.[3]
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.[3]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[3]
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.[3]
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.[3][6]
-
Elution: Elute the this compound and other acyl-CoAs with 1 mL of methanol.[3][6]
-
Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen gas.[3][6]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[3]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water[3]
-
Mobile Phase B: Acetonitrile[3]
-
Flow Rate: 0.4 mL/min[3]
-
Injection Volume: 5 µL[3]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1][4]
-
Capillary Voltage: 3.20 kV[4]
-
Cone Voltage: 45 V[4]
-
Source Temperature: 120 °C[4]
-
Desolvation Temperature: 500 °C[4]
-
Desolvation Gas Flow: 500 L/h[4]
-
Collision Gas: Argon[4]
-
Acquisition Mode: Selected Reaction Monitoring (SRM)
SRM Transitions: The following table provides proposed SRM transitions for this compound. These should be optimized by direct infusion of a synthesized standard.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | [M+H]⁺ | [M+H - 507]⁺ | Characteristic CoA fragment |
| Internal Standard (e.g., Heptadecanoyl-CoA) | [M+H]⁺ | [M+H - 507]⁺ | Characteristic CoA fragment |
Note: The neutral loss of 507 Da corresponds to the phosphoadenosine diphosphate (B83284) moiety and is a characteristic fragmentation for acyl-CoAs in positive ESI mode.[7]
Visualizations
Signaling Pathway
Caption: Branched-Chain Fatty Acid β-Oxidation Pathway.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Branched-Chain Acyl-CoAs by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain acyl-Coenzyme A (BC-acyl-CoA) thioesters are critical intermediates in the catabolism of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine. These metabolic pathways are essential for energy production and the synthesis of other biomolecules. Dysregulation of BCAA metabolism and the accumulation of specific BC-acyl-CoAs are implicated in various metabolic diseases, including maple syrup urine disease (MSUD), propionic and methylmalonic acidemias, and have been linked to insulin (B600854) resistance and other metabolic syndromes. Consequently, the accurate and sensitive quantification of BC-acyl-CoAs in biological matrices is of paramount importance for basic research, clinical diagnostics, and the development of therapeutic interventions.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of acyl-CoAs due to its high sensitivity, specificity, and a broad dynamic range.[1][2] This document provides detailed application notes and experimental protocols for the quantitative analysis of key BC-acyl-CoAs in biological samples.
Key Branched-Chain Acyl-CoAs in Metabolism
The primary BC-acyl-CoAs derived from BCAA catabolism include:
-
Isovaleryl-CoA: from leucine
-
Isobutyryl-CoA: from valine
-
α-Methylbutyryl-CoA (or 2-Methylbutyryl-CoA): from isoleucine
Further metabolism of these initial products generates other important short-chain acyl-CoAs, including:
-
Propionyl-CoA: a product of isoleucine and valine catabolism
-
Methylmalonyl-CoA: an intermediate in the catabolism of propionyl-CoA
Experimental Workflow Overview
The general workflow for the analysis of BC-acyl-CoAs by LC-MS/MS involves several key steps: sample preparation to extract the analytes and remove interfering substances, chromatographic separation of the target analytes, and their detection and quantification by tandem mass spectrometry.
Signaling Pathway: Branched-Chain Amino Acid Catabolism
The catabolism of BCAAs is a multi-step enzymatic process that primarily occurs in the mitochondria. The initial steps are common for all three BCAAs, leading to the formation of their respective BC-acyl-CoA derivatives.
Quantitative Data
The following tables summarize typical quantitative parameters for the LC-MS/MS analysis of selected BC-acyl-CoAs. These values are representative and may vary depending on the specific instrumentation, methodology, and sample matrix.
Table 1: LC-MS/MS Method Performance for Branched-Chain Acyl-CoAs
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (%Recovery) | Reference |
| Isovaleryl-CoA | 1 - 1000 | 1 | < 15% | 85-115% | [1] |
| Propionyl-CoA | 1 - 1000 | 1 | < 15% | 85-115% | [1] |
| Isobutyryl-CoA | 1 - 1000 | 1 | < 15% | 85-115% | [3] |
| Methylmalonyl-CoA | 1 - 1000 | 1 | < 15% | 85-115% | [3] |
Note: Data for isobutyryl-CoA and methylmalonyl-CoA are extrapolated from methods validated for a range of short-chain acyl-CoAs and may require specific validation.
Table 2: Analyte Recovery with Different Extraction Methods
| Analyte | Recovery with 10% TCA followed by SPE (%) | Recovery with 2.5% SSA (%) |
| Propionyl-CoA | 62 | 80 |
| Isovaleryl-CoA | 58 | 59 |
Data adapted from a study comparing extraction methods for short-chain acyl-CoAs.[1]
Experimental Protocols
Protocol 1: Sample Preparation from Tissues and Cells using 5-Sulfosalicylic Acid (SSA) Precipitation
This protocol is adapted from methodologies that emphasize simplicity and high recovery of short-chain acyl-CoAs without the need for solid-phase extraction.[1]
Materials:
-
Ice-cold 2.5% (w/v) 5-Sulfosalicylic acid (SSA)
-
Internal Standard (IS) solution (e.g., stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA like heptadecanoyl-CoA)
-
Microcentrifuge tubes
-
Sonicator or tissue homogenizer
-
Centrifuge capable of operating at 4°C and >15,000 x g
Procedure:
-
Tissue Samples:
-
Weigh approximately 20-50 mg of frozen tissue.
-
In a pre-chilled microcentrifuge tube, add the appropriate volume of ice-cold 2.5% SSA to achieve a 1:10 (w/v) ratio.
-
Add the internal standard solution to each sample.
-
Homogenize the tissue on ice using a sonicator or mechanical homogenizer until no visible tissue fragments remain.
-
-
Cell Samples (Adherent):
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Immediately add 1 mL of ice-cold 2.5% SSA to the culture dish.
-
Add the internal standard solution.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
-
Cell Samples (Suspension):
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 min at 4°C).
-
Remove the supernatant and resuspend the cell pellet in 1 mL of ice-cold 2.5% SSA.
-
Add the internal standard solution.
-
-
Protein Precipitation and Extraction:
-
Vortex the homogenate/cell suspension vigorously for 1 minute.
-
Incubate on ice for 15 minutes to ensure complete protein precipitation.
-
Centrifuge at >15,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the clear supernatant to a new microcentrifuge tube or an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis. If not analyzed immediately, store at -80°C.
-
Protocol 2: LC-MS/MS Analysis of Branched-Chain Acyl-CoAs
This protocol provides a general framework for the analysis of BC-acyl-CoAs. Instrument parameters should be optimized for the specific instrument and analytes of interest.
Instrumentation:
-
UPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: 95% acetonitrile (B52724) with 5 mM ammonium acetate
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 - 10 µL
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2% to 50% B (linear gradient)
-
10-12 min: 50% to 98% B (linear gradient)
-
12-14 min: Hold at 98% B
-
14-14.1 min: 98% to 2% B (linear gradient)
-
14.1-20 min: Hold at 2% B (re-equilibration)
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.0 - 4.0 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Temperature: 400 - 500°C
-
Collision Gas: Argon
Table 3: Representative MRM Transitions for Branched-Chain Acyl-CoAs
All acyl-CoAs exhibit a characteristic neutral loss of 507 Da in positive ion mode, corresponding to the fragmentation of the 3'-phospho-ADP moiety.[1] A second, often less intense but confirmatory, transition to m/z 428 is also commonly observed.
| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion (Quantifier) (m/z) [M+H-507]⁺ | Product Ion (Qualifier) (m/z) |
| Isobutyryl-CoA | 838.2 | 331.2 | 428.0 |
| α-Methylbutyryl-CoA | 852.2 | 345.2 | 428.0 |
| Isovaleryl-CoA | 852.2 | 345.2 | 428.0 |
| Propionyl-CoA | 824.2 | 317.2 | 428.0 |
| Methylmalonyl-CoA | 868.2 | 361.2 | 428.0 |
Note: Isovaleryl-CoA and α-Methylbutyryl-CoA are isomers and will have the same precursor and product ion masses. Chromatographic separation is essential for their individual quantification.
Conclusion
The methodologies outlined in this document provide a robust framework for the reliable quantification of branched-chain acyl-CoAs in biological samples. The use of a simple and efficient sample preparation technique coupled with the sensitivity and specificity of LC-MS/MS allows for the accurate measurement of these important metabolic intermediates. These analytical tools are indispensable for advancing our understanding of the roles of branched-chain amino acid metabolism in health and disease, and for the development of novel therapeutic strategies targeting these pathways.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Separation of Long-Chain Acyl-CoAs by Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the separation and quantification of long-chain acyl-CoAs (LC-CoAs) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). LC-CoAs are crucial intermediates in fatty acid metabolism and cellular signaling, making their accurate measurement essential for understanding various physiological and pathological processes.[1][2][3]
Introduction to Long-Chain Acyl-CoA Analysis
Long-chain acyl-CoAs are metabolically active forms of long-chain fatty acids, playing central roles in energy production through β-oxidation, synthesis of complex lipids, and regulation of cellular signaling pathways.[2][4] Dysregulation of LC-CoA metabolism is implicated in numerous diseases, including metabolic syndrome, type 2 diabetes, and cancer.[5][6] The analysis of these molecules is challenging due to their low abundance, structural similarity, and susceptibility to degradation.[7][8] LC-MS/MS has emerged as the preferred analytical technique due to its high sensitivity, specificity, and ability to quantify a wide range of acyl-CoA species simultaneously.[6][9][10][11]
Core Methodologies
Several liquid chromatography approaches have been successfully employed for the separation of long-chain acyl-CoAs. The choice of method often depends on the specific acyl-CoA species of interest, the sample matrix, and the desired sensitivity.
Ion-Pairing Reversed-Phase HPLC-MS/MS
Ion-pairing reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a widely used technique that enhances the retention of polar, ionic compounds like acyl-CoAs on a nonpolar stationary phase.[12][13] Ion-pairing reagents, such as triethylamine (B128534) acetate (B1210297) (TEAA), are added to the mobile phase to form a neutral complex with the negatively charged phosphate (B84403) groups of the CoA moiety, thereby increasing their interaction with the reversed-phase column.[11][14]
Reversed-Phase UPLC-MS/MS at High pH
Ultra-performance liquid chromatography (UPLC) at high pH offers an alternative to ion-pairing chromatography.[5][10] By operating at a pH above the pKa of the phosphate groups (around pH 10.5), the acyl-CoAs are deprotonated and can be effectively separated on a C18 reversed-phase column with an ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) gradient.[10] This approach avoids the use of ion-pairing reagents, which can sometimes cause ion suppression in the mass spectrometer.[8]
Experimental Protocols
The following are detailed protocols for the extraction and analysis of long-chain acyl-CoAs from biological samples.
Protocol 1: Sample Preparation - Tissue Extraction
This protocol is adapted from established methods for the extraction of acyl-CoAs from tissues.[15]
Materials:
-
Powdered tissue sample
-
Internal standards (e.g., [2H5]propionyl-CoA, [2H9]pentanoyl-CoA, heptadecanoyl-CoA)
-
Extraction buffer: Methanol (B129727)/water (1:1) containing 5% acetic acid
-
2-(2-pyridyl)ethyl silica (B1680970) gel solid-phase extraction (SPE) cartridges
-
Methanol
-
50 mM Ammonium formate (B1220265) (pH 6.3)
-
Nitrogen gas evaporator
Procedure:
-
Weigh approximately 250 mg of powdered tissue and spike with a known amount of internal standard mixture.
-
Add 4 ml of extraction buffer and homogenize for 1 minute using a Polytron homogenizer.
-
Centrifuge the homogenate and collect the supernatant.
-
Activate an SPE cartridge with 3 ml of methanol, followed by equilibration with 3 ml of extraction buffer.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 3 ml of extraction buffer.
-
Elute the acyl-CoAs with the following solutions in sequence:
-
3 ml of 50 mM ammonium formate (pH 6.3) / methanol (1:1)
-
3 ml of 50 mM ammonium formate (pH 6.3) / methanol (1:3)
-
3 ml of methanol
-
-
Combine the eluates and dry under a stream of nitrogen gas.
-
Store the dried extract at -80°C until LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs
This protocol provides parameters for both ion-pairing and high-pH reversed-phase methods.
Instrumentation:
-
A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Method A: Ion-Pairing Reversed-Phase UPLC-MS/MS [11]
-
Column: C8 or C18 reversed-phase column (e.g., Agilent ZORBAX 300SB-C8, 100 x 2.1 mm, 3.5 µm).[15]
-
Mobile Phase A: 95% Water, 5% Acetonitrile, 30 mM Triethylamine acetate (TEAA).
-
Mobile Phase B: 100% Acetonitrile, 30 mM TEAA.
-
Flow Rate: 0.4 ml/min.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-15 min: 5% B
-
-
Injection Volume: 10-40 µl.
-
Column Temperature: 42°C.[15]
Method B: High-pH Reversed-Phase UPLC-MS/MS [5][10]
-
Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 150 mm, 1.7 µm).[5]
-
Mobile Phase A: 15 mM Ammonium hydroxide in water.[5]
-
Mobile Phase B: 15 mM Ammonium hydroxide in acetonitrile.[5]
-
Flow Rate: 0.4 ml/min.[5]
-
Gradient:
-
0-2.8 min: 20% to 45% B
-
2.8-3.0 min: 45% to 25% B
-
3.0-4.0 min: 25% to 65% B
-
4.0-4.5 min: 65% to 20% B
-
-
Injection Volume: 5-10 µl.
-
Column Temperature: 50°C.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[5][11]
-
Capillary Voltage: 3.20 kV.[7]
-
Source Temperature: 120°C.[7]
-
Desolvation Temperature: 500°C.[7]
-
Collision Gas: Argon.[7]
Data Presentation
The following tables summarize typical quantitative data for the analysis of long-chain acyl-CoAs.
Table 1: Retention Times of Long-Chain Acyl-CoAs using Reversed-Phase Chromatography.
| Acyl-CoA Species | Retention Time (min) |
| Palmitoyl-CoA (C16:0) | 9.8 |
| Palmitoleoyl-CoA (C16:1) | 9.5 |
| Stearoyl-CoA (C18:0) | 11.2 |
| Oleoyl-CoA (C18:1) | 10.8 |
| Linoleoyl-CoA (C18:2) | 10.5 |
| Arachidonoyl-CoA (C20:4) | 9.2 |
Note: Retention times are approximate and can vary based on the specific column, gradient, and LC system used.[7]
Table 2: MRM Transitions for Long-Chain Acyl-CoAs.
| Acyl-CoA Species | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Palmitoyl-CoA (C16:0) | 1004.6 | 499.2 | 45 |
| Palmitoleoyl-CoA (C16:1) | 1002.6 | 497.2 | 45 |
| Stearoyl-CoA (C18:0) | 1032.7 | 527.2 | 45 |
| Oleoyl-CoA (C18:1) | 1030.7 | 525.2 | 45 |
| Linoleoyl-CoA (C18:2) | 1028.7 | 523.2 | 45 |
| Arachidonoyl-CoA (C20:4) | 1052.6 | 547.2 | 45 |
| Heptadecanoyl-CoA (C17:0 - IS) | 1018.7 | 513.2 | 45 |
Note: The product ion often corresponds to the acyl-CoA minus the phosphoadenosine diphosphate (B83284) group (neutral loss of 507 Da).[16] Precursor and product ions may vary slightly based on the adducts formed.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for LC-MS/MS analysis of long-chain acyl-CoAs.
Caption: Metabolic and signaling roles of long-chain acyl-CoAs.
References
- 1. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 14. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of (S)-3-Hydroxy-15-methylhexadecanoyl-CoA in Bacterial Cultures using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction: (S)-3-Hydroxy-15-methylhexadecanoyl-CoA is a branched-chain hydroxy fatty acyl-CoA. Acyl-Coenzyme A (acyl-CoA) molecules are critical intermediates in numerous metabolic pathways, including fatty acid synthesis and β-oxidation.[1][2] Specifically, 3-hydroxy fatty acids are known lipid constituents in several bacterial species, such as Bacteroides, where D-(-)-3-hydroxy-15-methylhexadecanoic acid has been identified as a predominant component.[3] The accurate quantification of its acyl-CoA form is crucial for understanding bacterial lipid metabolism, identifying potential biomarkers, and assessing the impact of antimicrobial agents on these pathways.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for analyzing low-abundance endogenous molecules like acyl-CoAs due to its high selectivity and sensitivity.[4][5] This document provides a detailed protocol for the extraction and quantification of this compound from bacterial cultures.
Overall Experimental Workflow
The workflow diagram below outlines the major steps from sample collection to data analysis for the quantification of the target analyte.
Caption: High-level workflow for quantifying this compound.
Experimental Protocols
This section provides detailed methodologies for sample preparation, extraction, and analysis. It is recommended to optimize these protocols for specific bacterial strains and culture conditions.
Protocol 1: Bacterial Culture & Harvest
-
Culture Growth: Grow bacterial cultures in the appropriate liquid medium and conditions (e.g., temperature, aeration) to the desired growth phase (e.g., mid-log or stationary).
-
OD Measurement: Measure the optical density (OD) of the culture to estimate cell density.
-
Harvesting: Aliquot a defined volume/OD unit of the bacterial culture into a centrifuge tube.
-
Centrifugation: Pellet the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Washing: Discard the supernatant and wash the cell pellet once with an equal volume of ice-cold phosphate-buffered saline (PBS) to remove residual media components.
-
Final Centrifugation: Repeat the centrifugation step, discard the supernatant, and proceed immediately to the extraction protocol or flash-freeze the pellet in liquid nitrogen and store at -80°C for later analysis.
Protocol 2: Extraction of Acyl-CoAs from Bacterial Cells
This protocol is adapted from established methods for extracting long-chain acyl-CoAs from cellular samples.[2][5][6]
Materials:
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or another suitable odd-chain acyl-CoA not present in the bacteria.
-
Extraction Solvent: Ice-cold acetonitrile (B52724) (ACN) or methanol (B129727).
-
Protein Precipitation Agent: Ice-cold 10% (w/v) Trichloroacetic acid (TCA) or 5% (w/v) 5-Sulfosalicylic acid (SSA).[2][4]
-
Solid-Phase Extraction (SPE): C18 SPE Cartridges.
-
SPE Solvents: LC-MS grade methanol and water.
Procedure:
-
Cell Lysis & Quenching: Resuspend the bacterial cell pellet in 1 mL of ice-cold extraction solvent (e.g., 80% methanol) containing a known concentration of the internal standard (e.g., C17:0-CoA). Vortex vigorously for 1 minute to lyse the cells and quench metabolic activity.
-
Protein Precipitation: Add 500 µL of an ice-cold protein precipitation agent (e.g., 10% TCA). Vortex briefly and incubate on ice for 15 minutes.[2]
-
Clarification: Centrifuge the sample at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[6]
-
SPE Cartridge Conditioning: While the sample is centrifuging, condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water.[2][5]
-
Sample Loading: Carefully collect the supernatant from step 3 and load it onto the conditioned SPE cartridge.[2]
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove salts and polar impurities.[2][5]
-
Elution: Elute the acyl-CoAs from the cartridge with 1 mL of methanol into a clean collection tube.[5]
-
Drying: Evaporate the eluent to complete dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for LC-MS/MS analysis.[5] Vortex thoroughly and transfer to an autosampler vial.
Protocol 3: LC-MS/MS Analysis
Instrumentation:
-
A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[7]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Injection Volume: 5 µL.
-
Gradient:
-
0-2 min: 5% B
-
2-12 min: Ramp to 95% B
-
12-14 min: Hold at 95% B
-
14.1-16 min: Return to 5% B (re-equilibration)
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[8]
-
Scan Type: Multiple Reaction Monitoring (MRM).[7]
-
Precursor/Product Ions: The specific precursor ion (parent ion) and product ion (fragment ion) transitions for this compound must be determined empirically by direct infusion of a purified standard. For acyl-CoAs, a common fragmentation involves the loss of the 3'-phosphoadenosine diphosphate (B83284) group.[9]
Data Presentation
Quantitative data should be presented clearly. Calibration curves must be generated using a pure standard of the analyte, and concentrations in biological samples are typically normalized to the total protein content of the initial cell pellet.
Table 1: Example MRM transitions for LC-MS/MS analysis.
| Analyte | Precursor Ion [M+H]⁺ | Product Ion | Collision Energy (eV) |
|---|---|---|---|
| This compound | To be determined | To be determined | To be optimized |
| Heptadecanoyl-CoA (Internal Standard) | 1022.6 | 515.1 | 45 |
Table 2: Example of summarized quantitative results.
| Sample ID | Bacterial Strain | Treatment | Concentration (pmol/mg protein) | Std. Dev. |
|---|---|---|---|---|
| 1 | Wild Type | Control | 2.54 | 0.21 |
| 2 | Wild Type | Control | 2.68 | 0.19 |
| 3 | Wild Type | Drug X | 0.89 | 0.11 |
| 4 | Wild Type | Drug X | 0.95 | 0.15 |
| 5 | Mutant Y | Control | 15.72 | 1.34 |
| 6 | Mutant Y | Control | 16.11 | 1.58 |
Metabolic Context
This compound is an intermediate in the β-oxidation of branched-chain fatty acids. Understanding its position in the metabolic pathway is key to interpreting quantitative data.
Caption: Simplified pathway of branched-chain fatty acid β-oxidation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Hydroxy fatty acids in Bacteroides species: D-(--)-3-hydroxy-15-methylhexadecanoate and its homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Extraction of Branched-Chain Acyl-CoAs from Cells
Introduction
Branched-chain acyl-Coenzyme A (BCAA-CoA) thioesters are critical intermediates in the metabolism of branched-chain amino acids (leucine, isoleucine, and valine). Accurate quantification of these molecules is essential for studying metabolic disorders, drug efficacy, and cellular bioenergetics. However, their low abundance and inherent instability present significant analytical challenges.[1][2] This document provides a detailed protocol for the efficient extraction of BCAA-CoAs from cultured mammalian cells, optimized for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method employs a rapid organic solvent-based quenching and extraction, followed by solid-phase extraction (SPE) for sample cleanup and concentration.
Principle of the Method
The protocol begins with rapid quenching of metabolic activity using ice-cold methanol (B129727) to preserve the in vivo state of the acyl-CoA pool. Cells are lysed, and proteins are precipitated using a chloroform (B151607)/methanol/water solvent system. This is followed by a liquid-liquid phase separation to isolate the polar acyl-CoAs in the aqueous phase. A subsequent solid-phase extraction (SPE) step using a weak anion exchange column selectively captures and concentrates the acyl-CoA species, which are then eluted and prepared for LC-MS/MS analysis. The use of internal standards, added early in the procedure, is crucial for accurate quantification by correcting for sample loss during preparation.[3][4][5]
Materials and Reagents
Equipment:
-
Cell scrapers (for adherent cells)
-
Refrigerated centrifuge (capable of >15,000 x g and 4°C)
-
Microcentrifuge tubes (1.5 mL or 2 mL, pre-chilled)
-
Vortex mixer
-
Nitrogen evaporator or vacuum concentrator
-
Solid-Phase Extraction (SPE) vacuum manifold
-
SPE Columns (e.g., Strata X-AW, Polymeric Weak Anion, 200 mg/3 ml or similar)[6]
Reagents:
-
Phosphate Buffered Saline (PBS), ice-cold
-
LC-MS grade Methanol (MeOH), chilled to -80°C
-
LC-MS grade Chloroform
-
LC-MS grade Acetonitrile (ACN)
-
Internal Standard (IS) solution: A mixture of stable isotope-labeled or odd-chain acyl-CoAs (e.g., [¹³C₂]acetyl-CoA, Heptadecanoyl-CoA) at a known concentration.[2][7]
-
10 mM Ammonium (B1175870) Formate
-
2% (v/v) Formic Acid in deionized water
-
2% (v/v) Ammonium Hydroxide (B78521) in LC-MS grade water
-
5% (v/v) Ammonium Hydroxide in LC-MS grade water
-
Reconstitution Solvent: 50% Methanol in water or 50 mM Ammonium Acetate[8]
Experimental Protocol
1. Cell Harvesting and Quenching
-
For Adherent Cells:
-
Place the culture dish on ice and aspirate the growth medium completely.
-
Wash the cell monolayer twice with ice-cold PBS, ensuring complete removal of residual medium.
-
Add 1 mL of ice-cold (-80°C) 80% methanol directly to the plate to quench metabolic activity.[9]
-
Immediately use a cell scraper to scrape the cells into the methanol. Collect the cell lysate/methanol suspension into a pre-chilled 2 mL microcentrifuge tube.
-
-
For Suspension Cells:
-
Transfer cells to a centrifuge tube and pellet by centrifugation at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.
-
After the final wash, add 1 mL of ice-cold (-80°C) 80% methanol to the cell pellet and vortex vigorously to resuspend and quench the cells. Transfer to a pre-chilled 2 mL microcentrifuge tube.
-
2. Protein Precipitation and Phase Separation
-
Add the internal standard solution to the methanol lysate at a predetermined concentration.
-
Add 500 µL of chloroform to the tube, bringing the solvent ratio to approximately 2:1:0.8 (Methanol:Chloroform:Water from cell volume).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis.
-
Add an additional 500 µL of chloroform and 500 µL of water to the tube.[2]
-
Vortex again for 1 minute to induce phase separation.
-
Centrifuge at >2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous/methanol phase containing polar metabolites (including acyl-CoAs), a protein interface, and a lower chloroform phase with lipids.
-
Carefully collect the upper aqueous phase (~1 mL) and transfer it to a new pre-chilled tube, avoiding the protein layer.[2]
3. Solid-Phase Extraction (SPE) Cleanup
-
Conditioning: Condition the weak anion exchange SPE column by passing 3 mL of methanol through it.[1][6]
-
Equilibration: Equilibrate the column with 3 mL of deionized water.[1][6]
-
Loading: Load the collected aqueous supernatant from step 2.7 onto the column.
-
Washing:
-
Elution:
-
Drying: Dry the combined eluates under a gentle stream of nitrogen at room temperature or using a vacuum concentrator.[1]
4. Reconstitution
-
Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).[1]
-
Vortex briefly and centrifuge at high speed (>15,000 x g) for 10 minutes at 4°C to pellet any insoluble debris.
-
Transfer the clear supernatant to an autosampler vial for analysis. If not analyzing immediately, store extracts at -80°C.[3][10]
Data Presentation
Quantitative data from the downstream LC-MS/MS analysis should be clearly structured. Internal standards are used to calculate the absolute or relative abundance of each BCAA-CoA.
Table 1: SPE Column Conditioning and Elution Solvents
| Step | Solvent | Volume (mL) | Purpose |
|---|---|---|---|
| Conditioning | Methanol | 3.0 | Wets the stationary phase |
| Equilibration | Deionized Water | 3.0 | Prepares column for aqueous sample |
| Wash 1 | 2% Formic Acid | 2.4 | Removes basic and neutral impurities |
| Wash 2 | Methanol | 2.4 | Removes non-polar impurities |
| Elution 1 | 2% Ammonium Hydroxide | 2.4 | Elutes acyl-CoAs |
| Elution 2 | 5% Ammonium Hydroxide | 2.4 | Ensures complete elution |
Table 2: Example BCAA-CoA Quantification Data
| Analyte | Retention Time (min) | Area (Analyte) | Area (Internal Std) | Response Ratio | Concentration (pmol/10⁶ cells) |
|---|---|---|---|---|---|
| Isovaleryl-CoA | 5.2 | 150,000 | 750,000 | 0.20 | Calculated from std curve |
| Isobutyryl-CoA | 4.8 | 85,000 | 750,000 | 0.11 | Calculated from std curve |
| 2-Methylbutyryl-CoA | 5.0 | 60,000 | 750,000 | 0.08 | Calculated from std curve |
Visualizations
Diagram 1: BCAA-CoA Extraction Workflow
Caption: Workflow for BCAA-CoA extraction from cultured cells.
Diagram 2: Branched-Chain Amino Acid Catabolism
Caption: Simplified pathway of BCAA catabolism to BCAA-CoAs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Internal standards in the estimation of acetyl-CoA in liver extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular pan-chain acyl-CoA profiling reveals SLC25A42/SLC25A16 in mitochondrial CoA import and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for (S)-3-Hydroxy-15-methylhexadecanoyl-CoA as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxy-15-methylhexadecanoyl-CoA is a long-chain, branched hydroxy fatty acyl-coenzyme A. Such molecules are critical intermediates in fatty acid metabolism, particularly in the beta-oxidation of branched-chain fatty acids.[1][2] The presence and concentration of specific acyl-CoA species can be indicative of cellular metabolic status and are relevant in the study of metabolic diseases. The use of a well-characterized analytical standard is paramount for the accurate quantification and identification of these metabolites in biological matrices. This document provides detailed application notes and protocols for the use of this compound as an analytical standard in mass spectrometry-based applications and enzyme assays.
Physicochemical Properties
A summary of the known and calculated physicochemical properties of this compound is presented below. These properties are essential for sample preparation, storage, and the development of analytical methods.
| Property | Value | Source |
| Chemical Formula | C38H68N7O18P3S | Calculated |
| Molecular Weight | 1051.98 g/mol | Calculated |
| Parent Fatty Acid | 3-hydroxy-15-methylhexadecanoic acid | PubChem[3] |
| Parent Fatty Acid CAS | 25491-28-5 | PubChem[3] |
| Parent FA Mol. Wt. | 286.4 g/mol | PubChem[3] |
| Physical State | Solid (predicted) | - |
| Solubility | Soluble in aqueous buffers and organic solvents like acetonitrile (B52724) and methanol.[4] | Inferred from similar long-chain acyl-CoAs |
| Storage | Store at -20°C or below for long-term stability. | General recommendation for acyl-CoAs |
Application Notes
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Standard
This compound is an ideal analytical standard for the development of quantitative LC-MS/MS methods. Its defined structure and purity allow for the creation of accurate calibration curves and for the precise quantification of this analyte in complex biological samples such as cell lysates, tissue homogenates, and plasma.[2][4]
-
Internal Standard: For absolute quantification, the use of a stable isotope-labeled internal standard, such as this compound-d3, is recommended to account for matrix effects and variations in sample processing.
-
Method Development: This standard can be used to optimize chromatographic separation conditions (e.g., column chemistry, mobile phase composition, and gradient elution) and mass spectrometer parameters (e.g., precursor and product ion selection, collision energy, and ion source settings).[2]
Enzyme Substrate for In Vitro Assays
This molecule serves as a specific substrate for enzymes involved in branched-chain fatty acid metabolism, such as 3-hydroxyacyl-CoA dehydrogenases (HADHs).[5][6] The use of this standard in enzymatic assays allows for:
-
Enzyme Kinetics: Determination of kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) for specific HADH isozymes.[6][7]
-
Inhibitor Screening: Screening of small molecule libraries for potential inhibitors of enzymes that metabolize this compound, which can be valuable in drug discovery programs targeting metabolic disorders.
-
Enzyme Characterization: Characterizing the substrate specificity of novel or poorly understood enzymes within the fatty acid metabolism pathways.[7]
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound by HPLC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of this compound from biological samples.
Materials:
-
This compound analytical standard
-
Stable isotope-labeled internal standard (if available)
-
HPLC-grade acetonitrile, methanol, and water
-
Ammonium (B1175870) hydroxide[2]
-
Biological sample (e.g., tissue, cells)
-
Homogenizer
-
Centrifuge
-
C18 solid-phase extraction (SPE) cartridges (optional)[2]
-
HPLC system coupled to a triple quadrupole mass spectrometer[2][4]
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., 70% ethanol).
-
Perform serial dilutions to create a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Spike each standard with the internal standard at a fixed concentration.
-
-
Sample Preparation:
-
For tissue samples, weigh approximately 50 mg of frozen tissue and homogenize in 1 mL of ice-cold extraction buffer (e.g., 80% methanol).
-
For cultured cells, wash the cell pellet with PBS and extract with 1 mL of ice-cold extraction buffer.
-
Add the internal standard to each sample.
-
Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and dry under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.[4]
-
-
HPLC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium hydroxide (B78521) in water.[2]
-
Mobile Phase B: 10 mM ammonium hydroxide in 90:10 acetonitrile:water.[2]
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions for this compound and the internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.
-
Caption: HPLC-MS/MS workflow for quantification.
Protocol 2: 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay
This protocol describes a continuous spectrophotometric assay to measure HADH activity using this compound as a substrate. The assay monitors the production of NADH, which results in an increase in absorbance at 340 nm.[6][8]
Materials:
-
This compound
-
Purified HADH enzyme or cell lysate containing HADH activity
-
NAD+
-
Assay buffer: 100 mM Tris-HCl, pH 9.0
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in assay buffer. The final concentration in the assay should be varied to determine kinetic parameters (e.g., 1-100 µM).
-
Prepare a 10 mM stock solution of NAD+ in assay buffer.
-
Prepare the enzyme solution at an appropriate dilution in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate or cuvette, add the following in order:
-
Assay buffer to a final volume of 200 µL.
-
NAD+ to a final concentration of 1 mM.
-
This compound to the desired final concentration.
-
-
-
Reaction Initiation and Measurement:
-
Equilibrate the plate/cuvette at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the HADH enzyme solution.
-
Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Calculate the rate of NADH production using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the reaction velocity against the substrate concentration to determine Km and Vmax using Michaelis-Menten kinetics.[6][7]
-
Metabolic Pathway Context
This compound is an intermediate in the beta-oxidation of branched-chain fatty acids like 15-methylhexadecanoic acid. This pathway is crucial for energy production from dietary lipids.[1][9]
Caption: Beta-oxidation of a branched-chain fatty acid.
References
- 1. 15-Hydroxypentadecanoic acid | C15H30O3 | CID 78360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fatty acid metabolism - Wikipedia [en.wikipedia.org]
- 3. 3-Hydroxy-15-methylhexadecanoate | C17H34O3 | CID 161495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Hexadecanoic acid, 15-hydroxy-, methyl ester (CAS 55823-13-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. aocs.org [aocs.org]
Revolutionizing Metabolic Research: Advanced Assays for Enzymes Acting on Branched-Chain Hydroxy Fatty Acyl-CoAs
For Immediate Release
[City, State] – [Date] – In a significant step forward for metabolic research and drug development, this application note details robust and sensitive protocols for the assay of enzymes that metabolize branched-chain hydroxy fatty acyl-CoAs. These critical enzymes play a pivotal role in cellular energy homeostasis and lipid metabolism, and their dysregulation is implicated in numerous metabolic disorders. The following application notes provide researchers, scientists, and drug development professionals with comprehensive methodologies for spectrophotometric and mass spectrometry-based assays, complete with quantitative data and visual workflows to accelerate discovery in this vital field.
Introduction
Branched-chain fatty acids (BCFAs) and their hydroxylated derivatives are increasingly recognized for their biological significance, extending beyond simple lipid structures to active signaling molecules. The enzymes responsible for their metabolism, particularly those acting on branched-chain hydroxy fatty acyl-CoA intermediates, are crucial for pathways such as β-oxidation and the catabolism of branched-chain amino acids.[1][2] Understanding the kinetics and activity of these enzymes is paramount for elucidating their roles in health and disease. This document provides detailed protocols for the assay of two key enzyme classes: 3-hydroxyacyl-CoA dehydrogenases and 2-hydroxyacyl-CoA lyases, which are integral to the processing of these specialized lipid molecules.
Data Presentation: Quantitative Enzyme Kinetics
The following tables summarize the kinetic parameters for key enzymes acting on various branched-chain and straight-chain hydroxy fatty acyl-CoA substrates. This data provides a comparative reference for substrate specificity and enzyme efficiency.
Table 1: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase
| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Assay Method | Reference |
| (S)-3-Hydroxy-9-methyldecanoyl-CoA | Human brain short-chain L-3-hydroxyacyl-CoA dehydrogenase | 10-100 (recommended starting range) | Not specified | Spectrophotometric | BenchChem |
| Acetoacetyl-CoA | Ralstonia eutropha H16 (S)-stereospecific 3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase | 48 | 149 | Spectrophotometric | [3] |
| L-3-Hydroxyacyl-CoAs (various chain lengths) | Pig heart L-3-hydroxyacyl-CoA dehydrogenase | Varies with chain length | Most active with medium-chain substrates | Coupled Spectrophotometric | [4] |
Table 2: Kinetic Parameters of 2-Hydroxyacyl-CoA Lyase (HACL1)
| Substrate | Enzyme Source | Km (µM) | kcat (s-1) | Assay Method | Reference |
| 2-Hydroxyisobutyryl-CoA | Actinobacterial 2-hydroxyacyl-CoA lyase (WT) | ~120 | ~1.3 | HPLC-based | [5][6] |
| 2-Hydroxyphytanoyl-CoA | Human 2-hydroxyacyl-CoA lyase 1 (HsHACL1) | Not specified | Not specified | Not specified | [5] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase
This protocol describes a continuous spectrophotometric assay to measure the activity of 3-hydroxyacyl-CoA dehydrogenase by monitoring the production of NADH at 340 nm.
Materials:
-
(S)-3-Hydroxy-9-methyldecanoyl-CoA (or other branched-chain hydroxy fatty acyl-CoA substrate)
-
Purified 3-hydroxyacyl-CoA dehydrogenase (e.g., recombinant human HSD17B10)
-
NAD+ solution
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.5
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing the assay buffer and NAD+. The final concentration of NAD+ in the assay should be between 0.5 and 2 mM.
-
Prepare Substrate Solution: Prepare a stock solution of the branched-chain hydroxy fatty acyl-CoA substrate. A starting concentration range of 10-100 µM in the final assay volume is recommended.
-
Set up the Assay:
-
To each well of the 96-well plate (or cuvette), add the appropriate volume of the reagent mix.
-
Add the substrate solution to each well to achieve the desired final concentration.
-
Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.
-
-
Initiate the Reaction: Add the purified 3-hydroxyacyl-CoA dehydrogenase to each well to start the reaction. The final enzyme concentration should be in the linear range of the assay, which needs to be determined empirically.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for a set period.
-
Calculate Activity: Determine the rate of NADH production from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M-1cm-1).
Protocol 2: LC-MS/MS Method for Quantification of Branched-Chain Hydroxy Fatty Acyl-CoAs
This protocol provides a highly sensitive and specific method for the quantification of branched-chain hydroxy fatty acyl-CoAs in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
C18 SPE Cartridges
-
LC-MS grade methanol (B129727), water, and acetonitrile (B52724)
-
Formic acid
-
Internal Standard (IS), e.g., Heptadecanoyl-CoA
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Sample Preparation (Solid-Phase Extraction):
-
Homogenization: Homogenize cell pellets or tissue samples in an ice-cold solution of 100 mM KH2PO4 containing the internal standard.
-
Protein Precipitation: Add ice-cold acetonitrile to the homogenate to precipitate proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water.
-
Elution: Elute the acyl-CoAs with 1 mL of methanol.
-
Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.[7]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample onto a C18 reversed-phase column. Use a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid) to separate the analytes.
-
Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer in positive electrospray ionization mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for the target branched-chain hydroxy fatty acyl-CoA and the internal standard.
-
-
Quantification: Generate a calibration curve using known concentrations of the analyte and the internal standard. Calculate the concentration of the branched-chain hydroxy fatty acyl-CoA in the sample by comparing its peak area ratio to the internal standard against the calibration curve.[8][9][10]
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the analysis of enzymes acting on branched-chain hydroxy fatty acyl-CoAs.
References
- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: GC-MS Analysis of 3-Hydroxy-15-Methylhexadecanoic Acid Methyl Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxy fatty acids (3-OH FAs) are important biomarkers and structural components of lipopolysaccharides in Gram-negative bacteria. The accurate and sensitive quantification of specific 3-OH FAs, such as 3-hydroxy-15-methylhexadecanoic acid, is crucial for bacterial characterization, clinical diagnostics, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of these compounds due to its high resolution and sensitivity. This application note provides a detailed protocol for the analysis of 3-hydroxy-15-methylhexadecanoic acid methyl ester using GC-MS, including sample preparation, derivatization, and instrument parameters.
Experimental Protocols
1. Sample Preparation and Extraction
This protocol describes the extraction of total fatty acids from a sample matrix (e.g., bacterial culture, biological fluid).
-
Materials:
-
Sample containing 3-hydroxy-15-methylhexadecanoic acid
-
Internal standard (e.g., pentadecanoic acid, C15:0)
-
Methanol
-
Hexane (B92381) (High purity, GC grade)
-
Anhydrous 1.25 M HCl in methanol
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Glass vials with Teflon-lined caps
-
-
Procedure:
-
To your sample, add a known amount of internal standard (e.g., 510 μg of pentadecanoic acid).[1]
-
Lyophilize the sample to remove all water.
-
To the dried sample, add 0.5 ml of anhydrous 1.25 M HCl in methanol.[1]
-
Cap the vial tightly and heat at 80°C for 1 hour to perform acid-catalyzed hydrolysis and methylation.[1]
-
Cool the vial to room temperature.
-
Add 1 ml of hexane and 1 ml of 5% sodium bicarbonate solution to the vial.
-
Vortex vigorously for 1 minute to extract the fatty acid methyl esters (FAMEs) into the hexane layer.
-
Centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer to a clean vial.
-
Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
-
2. Derivatization of Hydroxyl Group (Optional but Recommended)
For improved chromatographic peak shape and to prevent thermal degradation in the injector, the hydroxyl group of the 3-hydroxy fatty acid methyl ester can be derivatized to a trimethylsilyl (B98337) (TMS) ether.
-
Materials:
-
Dried FAME extract from the previous step
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Ethyl acetate (B1210297)
-
-
Procedure:
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of FAMEs and their TMS derivatives. Optimization may be required depending on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890 GC or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 μm film thickness) or similar |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Volume | 1 μL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | Initial temperature of 100°C, hold for 2 min, ramp at 8°C/min to 280°C, hold for 10 min |
| Mass Spectrometer | Agilent 5975 MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp | 150°C |
| Scan Range | m/z 50-550 |
| Data Acquisition | Full Scan and/or Selected Ion Monitoring (SIM) |
Data Presentation
Mass Spectral Data
The mass spectrum of 3-hydroxy-15-methylhexadecanoic acid methyl ester is characterized by specific fragment ions. For the TMS-derivatized compound, a characteristic ion is observed at m/z 233, corresponding to the 3-hydroxy fragment.[2] The underivatized methyl ester exhibits a characteristic base peak at m/z 103, which is indicative of 3-hydroxy fatty acid methyl esters.[3]
Table 1: Key Mass Spectral Ions for Identification and Quantification
| Compound | Derivatization | Key Fragment Ion (m/z) | Ion Description |
| 3-hydroxy-15-methylhexadecanoic acid methyl ester | None | 103 | Base peak for 3-hydroxy FAMEs[3] |
| 3-hydroxy-15-methylhexadecanoic acid methyl ester | TMS | 233 | Characteristic 3-hydroxy fragment[2] |
| Pentadecanoic acid methyl ester (Internal Standard) | None | 74, 87, 256 | Characteristic FAME fragments |
Quantitative Analysis
Quantification is achieved by creating a calibration curve using a pure standard of 3-hydroxy-15-methylhexadecanoic acid methyl ester. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
Table 2: Example Calibration Curve Data (Hypothetical)
| Concentration (μg/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 50,000 | 1,000,000 | 0.05 |
| 5 | 250,000 | 1,000,000 | 0.25 |
| 10 | 500,000 | 1,000,000 | 0.50 |
| 25 | 1,250,000 | 1,000,000 | 1.25 |
| 50 | 2,500,000 | 1,000,000 | 2.50 |
A linear regression of this data would yield a calibration curve for quantifying unknown samples.
Visualizations
Caption: Workflow for GC-MS analysis of 3-hydroxy fatty acids.
Caption: Key fragmentation pathways for 3-hydroxy FAMEs in EI-MS.
References
Application Notes and Protocols for (S)-3-Hydroxy-15-methylhexadecanoyl-CoA in Lipid Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxy-15-methylhexadecanoyl-CoA is a branched-chain long-chain 3-hydroxy fatty acyl-CoA. While direct literature on this specific molecule is limited, its structural characteristics place it as a putative intermediate in fatty acid metabolism, particularly in pathways involving branched-chain fatty acids. Molecules of this class are crucial for understanding various physiological and pathological processes, including energy metabolism, membrane structure, and the pathophysiology of certain metabolic disorders. These application notes provide an overview of the potential applications of this compound in lipid research and detailed protocols for its use.
Putative Biosynthesis and Metabolism
The biosynthesis of this compound is proposed to originate from the metabolism of branched-chain amino acids, such as leucine, which can serve as a precursor for the iso-branched starter unit. The subsequent elongation and modification would proceed through the fatty acid synthesis (FAS) pathway, with the introduction of the hydroxyl group at the C-3 position being a key step in the elongation cycle.
The metabolic fate of this compound is likely tied to mitochondrial or peroxisomal beta-oxidation pathways. Dysregulation in these pathways can lead to the accumulation of 3-hydroxyacyl-CoA intermediates, which has been implicated in various fatty acid oxidation disorders.
Applications in Lipid Research
This compound can be a valuable tool for several areas of lipid research:
-
Enzyme Kinetics and Substrate Specificity Studies: It can be utilized as a substrate to characterize the kinetic parameters (Km, Vmax) of enzymes involved in the metabolism of branched-chain fatty acids. This includes dehydrogenases, hydratases, and thiolases that may exhibit specificity for such substrates.
-
Investigation of Fatty Acid Oxidation (FAO) Disorders: As a potential metabolite that could accumulate in certain FAO disorders, it can be used in cellular and mitochondrial assays to study the pathophysiology of these diseases. This allows for the investigation of the effects of potential therapeutic agents on the metabolism of this specific substrate.
-
Metabolic Flux Analysis: In studies of branched-chain fatty acid metabolism, this compound can serve as a standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) to trace the metabolic fate of these lipids.
-
Biomarker Discovery: The presence and concentration of specific 3-hydroxy fatty acyl-CoAs can serve as biomarkers for certain metabolic states or diseases. Research into the detection and quantification of this compound in biological samples could lead to novel diagnostic tools.
Data Presentation
Table 1: Hypothetical Kinetic Parameters of Enzymes Acting on 3-Hydroxyacyl-CoAs
| Enzyme | Substrate | Km (µM) (Hypothetical) | Vmax (nmol/min/mg) (Hypothetical) |
| Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) | This compound | 5 - 25 | 50 - 200 |
| Medium-Chain 3-Hydroxyacyl-CoA Dehydrogenase (MCHAD) | This compound | > 100 | < 10 |
| Peroxisomal Acyl-CoA Oxidase | This compound | 10 - 50 | 20 - 100 |
Note: The values presented in this table are hypothetical and intended for illustrative purposes. Actual kinetic parameters would need to be determined experimentally.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity
This protocol describes a spectrophotometric assay to measure the activity of HADH enzymes using this compound as a substrate by monitoring the reduction of NAD+ to NADH.
Materials:
-
Purified or recombinant HADH enzyme
-
This compound
-
NAD+
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Prepare the reaction mixture in a cuvette containing Assay Buffer and NAD+ (final concentration, e.g., 1 mM).
-
Add the HADH enzyme to the reaction mixture and incubate for 2-3 minutes at the desired temperature (e.g., 37°C) to equilibrate.
-
Initiate the reaction by adding the this compound stock solution to achieve a range of final concentrations (e.g., 1-100 µM).
-
Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes. The rate of NADH formation is proportional to the enzyme activity.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).
Protocol 2: Analysis of this compound by GC-MS
This protocol outlines the general steps for the analysis of this compound from biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization.
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
Internal standard (e.g., a deuterated analog)
-
Organic solvents (e.g., chloroform, methanol, hexane)
-
Reagents for hydrolysis (e.g., KOH) and acidification (e.g., HCl)
-
Derivatization agent (e.g., BSTFA with TMCS for silylation)
-
GC-MS system
Procedure:
-
Lipid Extraction: Perform a total lipid extraction from the biological sample using a method like Folch or Bligh-Dyer.
-
Hydrolysis: The acyl-CoA must be hydrolyzed to release the free fatty acid. This is typically done by alkaline hydrolysis (e.g., with KOH in methanol).
-
Acidification and Extraction: Acidify the sample to protonate the fatty acid and then extract the free fatty acid into an organic solvent like hexane.
-
Derivatization: Evaporate the solvent and derivatize the fatty acid to make it volatile for GC analysis. The hydroxyl group is typically silylated (e.g., using BSTFA with 1% TMCS), and the carboxylic acid is converted to a methyl ester (e.g., with diazomethane (B1218177) or methanolic HCl).
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra for identification and quantification.
-
Data Analysis: Identify the peak corresponding to the derivatized 3-hydroxy-15-methylhexadecanoic acid based on its retention time and mass spectrum. Quantify the amount relative to the internal standard.
Signaling Pathways and Logical Relationships
The metabolism of this compound is intricately linked to the central pathways of fatty acid oxidation. The following diagram illustrates its putative position within the mitochondrial beta-oxidation spiral.
Synthesis of (S)-3-Hydroxy-15-methylhexadecanoyl-CoA for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxy-15-methylhexadecanoyl-CoA is a long-chain acyl-coenzyme A (CoA) thioester, presumed to be an intermediate in the metabolism of branched-chain fatty acids. The study of such molecules is crucial for understanding various physiological and pathological processes, including metabolic disorders. This document provides detailed application notes and protocols for the synthesis, purification, and analysis of this compound for research use. Given the lack of commercially available standards for this specific molecule, the protocols outlined below are adapted from established methods for similar long-chain and branched-chain acyl-CoAs.[1][2]
Synthesis Methodologies
The synthesis of this compound can be approached through two primary routes: enzymatic synthesis, which offers high stereospecificity, and chemical synthesis, which provides a more traditional organic chemistry approach.
Enzymatic Synthesis
Enzymatic synthesis is a highly selective method for producing the desired (S)-enantiomer.[3] This process typically involves a three-step enzymatic cascade starting from the precursor fatty acid, (S)-3-Hydroxy-15-methylhexadecanoic acid.
Principle: The enzymatic synthesis route mimics the initial steps of fatty acid β-oxidation in reverse.[4][5]
-
Activation: The fatty acid is activated to its coenzyme A thioester by an acyl-CoA synthetase (ACS).
-
Dehydrogenation: An acyl-CoA dehydrogenase (ACD) introduces a double bond to form an enoyl-CoA intermediate.
-
Hydration: A stereospecific enoyl-CoA hydratase (ECH) catalyzes the hydration of the double bond to yield the (S)-3-hydroxyacyl-CoA.
Alternatively, a more direct two-step enzymatic approach can be employed if the corresponding 3-ketoacyl-CoA is available or can be synthesized.
-
Condensation: A ketoacyl synthase (KS) could potentially be used to generate a 3-ketoacyl-CoA.
-
Reduction: A 3-ketoacyl-CoA reductase then reduces the keto group to the desired (S)-hydroxyl group.
The protocol below focuses on the three-step cascade, which is a well-established pathway.[3]
Experimental Protocol: Enzymatic Synthesis
This protocol is designed for a 1 mL reaction volume and may require optimization for scale-up.
Materials:
-
(S)-3-Hydroxy-15-methylhexadecanoic acid
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Bovine serum albumin (BSA)
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Acyl-CoA Synthetase (long-chain or very-long-chain specific)
-
Acyl-CoA Dehydrogenase (long-chain or very-long-chain specific)
-
Enoyl-CoA Hydratase (crotonase)
-
FAD (flavin adenine (B156593) dinucleotide)
Procedure:
Step 1: Activation of (S)-3-Hydroxy-15-methylhexadecanoic acid
-
Prepare a reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.5)
-
10 mM (S)-3-Hydroxy-15-methylhexadecanoic acid (dissolved in a minimal amount of ethanol (B145695) or DMSO)
-
5 mM Coenzyme A
-
10 mM ATP
-
10 mM MgCl₂
-
1 mM DTT
-
0.1 mg/mL BSA
-
5-10 units of a suitable long-chain Acyl-CoA Synthetase
-
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Monitor the formation of the acyl-CoA by HPLC or by observing the decrease in free CoA.
Step 2: Dehydrogenation
-
To the reaction mixture from Step 1, add:
-
50 µM FAD
-
2-5 units of a suitable long-chain Acyl-CoA Dehydrogenase
-
-
Incubate at 37°C for 2-4 hours.
Step 3: Hydration
-
To the reaction mixture from Step 2, add:
-
5-10 units of Enoyl-CoA Hydratase
-
-
Incubate at 37°C for 1-2 hours.
-
The final product is this compound.
Enzyme Selection:
The choice of enzymes is critical. It is recommended to screen commercially available enzymes or to use purified recombinant enzymes with known activity towards long-chain fatty acids.
| Enzyme Class | Potential Candidates | Rationale |
| Acyl-CoA Synthetase | Very-long-chain acyl-CoA synthetase (VLCAD) | Active on long-chain fatty acids.[6] |
| Acyl-CoA Dehydrogenase | Long-chain acyl-CoA dehydrogenase (LCAD) | Specific for longer acyl chains. |
| Enoyl-CoA Hydratase | Crotonase | Known to hydrate (B1144303) trans-2-enoyl-CoAs. |
Enzymatic Synthesis Workflow
Caption: Enzymatic synthesis cascade for this compound.
Chemical Synthesis
Principle:
-
Activation: The carboxylic acid, (S)-3-Hydroxy-15-methylhexadecanoic acid, is converted to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester.
-
Thioesterification: The activated fatty acid is then reacted with the free thiol of Coenzyme A to form the thioester bond.
Experimental Protocol: Chemical Synthesis
Step 1: Activation of (S)-3-Hydroxy-15-methylhexadecanoic Acid
-
Dissolve (S)-3-Hydroxy-15-methylhexadecanoic acid, N-hydroxysuccinimide, and a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) in an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Stir the reaction at room temperature for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once complete, filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate.
Step 2: Thioesterification
-
Dissolve the activated NHS ester in a suitable solvent (e.g., tetrahydrofuran).
-
In a separate flask, dissolve Coenzyme A in a sodium bicarbonate buffer (pH 8.0-8.5).
-
Slowly add the NHS ester solution to the Coenzyme A solution with stirring.
-
Allow the reaction to proceed at room temperature for several hours.
-
The final product is this compound.
Chemical Synthesis Workflow
Caption: Chemical synthesis workflow via an activated NHS ester intermediate.
Purification and Analysis
Regardless of the synthesis method, the resulting this compound must be purified and its identity confirmed. Solid-phase extraction (SPE) is a common method for purification, followed by analysis using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9][10]
Experimental Protocol: Purification by SPE
Materials:
-
C18 SPE Cartridges
-
Water
-
Potassium phosphate buffer (pH 4.9)
Procedure:
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water, and then 1 mL of 100 mM potassium phosphate buffer (pH 4.9).
-
Loading: Load the synthesis reaction mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove salts and other polar impurities.
-
Elution: Elute the this compound with 1 mL of methanol.
-
Concentration: Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried product in a suitable buffer for analysis or storage.
Analytical Methods
| Method | Parameters | Expected Results |
| HPLC | Column: C18 reversed-phaseMobile Phase: Gradient of acetonitrile (B52724) and potassium phosphate bufferDetection: UV at 260 nm | A peak corresponding to the retention time of the synthesized acyl-CoA. |
| LC-MS/MS | Ionization: Positive electrospray ionization (ESI+)Detection: Multiple Reaction Monitoring (MRM) | Detection of the parent ion and characteristic fragment ions. A common fragmentation is the neutral loss of the 507 Da phosphopantetheine moiety.[1] |
Quantitative Data Presentation
While specific quantitative data for the synthesis of this compound is not widely available, the following table provides an example of how to present such data. Researchers should replace this with their own experimental results.
| Synthesis Method | Parameter | Value |
| Enzymatic | Yield (%) | e.g., 65% |
| Purity (by HPLC, %) | e.g., >95% | |
| Chemical | Yield (%) | e.g., 40% |
| Purity (by HPLC, %) | e.g., >90% |
Biological Context and Signaling Pathways
This compound is an intermediate in the β-oxidation of branched-chain fatty acids. This metabolic pathway is crucial for energy production from these types of fatty acids.
Branched-Chain Fatty Acid β-Oxidation Pathway
Caption: Generalized pathway of branched-chain fatty acid β-oxidation.[2]
Disclaimer
The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The protocols described are based on established methodologies for similar compounds and may require optimization for the specific synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2016069929A1 - Biosynthesis of products from 1-carbon compounds - Google Patents [patents.google.com]
- 5. Beta oxidation - Wikipedia [en.wikipedia.org]
- 6. Purification of human very-long-chain acyl-coenzyme A dehydrogenase and characterization of its deficiency in seven patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Enzymatic Assays Using (S)-3-Hydroxy-15-methylhexadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxy-15-methylhexadecanoyl-CoA is a long-chain, branched 3-hydroxyacyl-CoA. Molecules of this class are key intermediates in fatty acid metabolism, particularly in the β-oxidation pathway. The stereochemistry at the C3 position and the methyl branching at the C15 position make it a specific substrate for enzymes involved in the metabolism of branched-chain fatty acids. Understanding the enzymatic processing of this molecule is crucial for research into metabolic disorders, infectious diseases where branched-chain fatty acids are important, and for the development of targeted therapeutics.
These application notes provide detailed protocols for in vitro enzymatic assays using this compound, focusing on the activity of 3-hydroxyacyl-CoA dehydrogenases (HADH). These enzymes catalyze the NAD+-dependent oxidation of (S)-3-hydroxyacyl-CoAs to their corresponding 3-ketoacyl-CoAs.
Relevant Signaling Pathway: Fatty Acid β-Oxidation
This compound is an intermediate in the β-oxidation of branched-chain fatty acids. This metabolic pathway is essential for energy production from lipids. The diagram below illustrates the central role of 3-hydroxyacyl-CoA dehydrogenase in this pathway.
Caption: Fatty acid β-oxidation pathway for branched-chain acyl-CoAs.
Experimental Protocols
Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of HADH using this compound as a substrate. The assay monitors the production of NADH, which absorbs light at 340 nm.
Materials:
-
Purified recombinant 3-hydroxyacyl-CoA dehydrogenase (e.g., human short-chain HADH)
-
This compound
-
NAD+ (β-Nicotinamide adenine (B156593) dinucleotide)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in assay buffer.
-
Prepare a stock solution of NAD+ in assay buffer.
-
Dilute the purified HADH to the desired concentration in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
NAD+ solution
-
This compound solution
-
-
For inhibitor screening, add the test compound at this stage and pre-incubate with the enzyme for 5-10 minutes at 37°C.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the diluted HADH enzyme to each well.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
The activity of the enzyme can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Experimental Workflow
The following diagram outlines the general workflow for determining the kinetic parameters of HADH with this compound.
Caption: Workflow for HADH kinetic analysis.
Data Presentation
The following tables summarize hypothetical kinetic data for a generic short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) with this compound compared to a standard substrate, (S)-3-hydroxybutyryl-CoA. This data is for illustrative purposes and actual values must be determined experimentally.
Table 1: Michaelis-Menten Kinetic Parameters
| Substrate | Km (µM) | Vmax (µmol/min/mg) |
| (S)-3-Hydroxybutyryl-CoA (C4) | 25 | 150 |
| This compound (C17, branched) | 75 | 95 |
Table 2: Inhibitor IC50 Values
| Inhibitor | Target Enzyme | IC50 (µM) |
| Inhibitor A | SCHAD | 10 |
| Inhibitor B | SCHAD | 50 |
Conclusion
The provided protocols and application notes offer a framework for the in vitro enzymatic characterization of this compound. These assays are fundamental for understanding the metabolism of branched-chain fatty acids and for the screening and development of inhibitors targeting enzymes in these pathways. The spectrophotometric assay for HADH is a robust and adaptable method for these purposes. Researchers should optimize the specific conditions for their enzyme of interest and experimental setup.
Application Notes and Protocols for Studying Host-Pathogen Interactions with Bacterial Branched-Chain Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial branched-chain fatty acids (BCFAs) are integral components of the cell membranes of many bacteria, including the significant human pathogen Staphylococcus aureus. These lipids play a crucial role in maintaining membrane fluidity and integrity. Emerging research highlights that the composition of bacterial membranes, particularly the abundance of BCFAs, is not static and can be influenced by the host environment. This dynamic interplay has profound implications for bacterial virulence and the host's innate immune response.
These application notes provide a comprehensive overview and detailed protocols for investigating the role of bacterial branched-chain lipids in host-pathogen interactions. The methodologies described herein are essential for researchers seeking to understand the mechanisms of bacterial pathogenesis, identify novel drug targets, and develop new therapeutic strategies against bacterial infections.
Section 1: Analysis of Bacterial Branched-Chain Fatty Acid Profiles
A fundamental step in studying the role of BCFAs is the accurate quantification of their abundance in bacterial membranes under different growth conditions. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this analysis.
Quantitative Data Presentation
Table 1: Fatty Acid Composition of Staphylococcus aureus Wild-Type (WT) and BCFA-Deficient Mutant (ΔlpdA) Strains. [1][2]
| Fatty Acid Type | Wild-Type JE2 (% of Total Fatty Acids) | ΔlpdA Mutant (% of Total Fatty Acids) |
| Total Branched-Chain Fatty Acids (BCFAs) | 50.09 | 30.79 |
| Anteiso-BCFAs | 30.86 | 11.56 |
| Iso-BCFAs | 19.23 | 19.23 |
| Total Straight-Chain Fatty Acids (SCFAs) | 49.91 | 69.21 |
Table 2: Impact of Growth in Human Serum on S. aureus Fatty Acid Composition. [3]
| Fatty Acid Type | S. aureus in TSB | S. aureus in TSB + Human Serum |
| Phosphatidylglycerol (PG) 33:1 (anteiso-15:0/18:1) | Not Detected | Abundant |
| Cardiolipin (CL) 66:2 (containing 15:0 and 18:1) | Not Detected | Abundant |
| Unsaturated Fatty Acids | Not Detected | Incorporated |
Experimental Protocol: Fatty Acid Methyl Ester (FAME) Analysis by GC-MS
This protocol details the preparation of fatty acid methyl esters (FAMEs) from bacterial cultures for analysis by GC-MS.[4][5]
Materials:
-
Bacterial cell pellet
-
Reagent 1 (Saponification): 45g NaOH, 150ml methanol, 150ml distilled water
-
Reagent 2 (Methylation): 325ml 6.0N HCl, 275ml methanol
-
Reagent 3 (Extraction): 200ml hexane, 200ml methyl tert-butyl ether
-
Reagent 4 (Base Wash): 10.8g NaOH in 900ml distilled water
-
Glass tubes with Teflon-lined caps
-
Water bath
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Harvesting Cells: Grow bacterial cultures to the desired phase and harvest by centrifugation. Wash the cell pellet with phosphate-buffered saline (PBS).
-
Saponification: Resuspend the cell pellet in 1.0 ml of Reagent 1 in a clean glass tube. Seal the tube tightly, vortex briefly, and heat in a boiling water bath for 5 minutes. Vortex vigorously for 5-10 seconds and return to the water bath for a total of 30 minutes.
-
Methylation: Cool the tubes and add 2.0 ml of Reagent 2. Cap the tubes, vortex briefly, and heat at 80°C for 10 minutes.
-
Extraction: Cool the tubes and add 1.25 ml of Reagent 3. Mix by gentle inversion for 10 minutes.
-
Phase Separation: Centrifuge the tubes to separate the phases. Transfer the upper organic phase containing the FAMEs to a clean tube.
-
Base Wash: Add approximately 3 ml of Reagent 4 to the organic phase, cap, and mix by inversion for 5 minutes.
-
Sample Collection: After the phases separate, transfer the upper organic phase to a GC vial for analysis.
-
GC-MS Analysis: Inject the sample into the GC-MS. Use a suitable temperature program to separate the FAMEs. Identify and quantify the fatty acids based on their mass spectra and retention times compared to known standards.
Experimental Workflow Diagram
Section 2: Host Immune Response to Bacterial Branched-Chain Lipids
Bacterial lipoproteins, which are anchored to the cell membrane by fatty acids, are potent activators of the host's innate immune system, primarily through Toll-like receptor 2 (TLR2). The type of fatty acid acylating these lipoproteins (e.g., BCFA vs. unsaturated fatty acid) can significantly modulate the intensity of this immune response.
Quantitative Data Presentation
Table 3: Macrophage Cytokine Response to S. aureus Lipoproteins. [6][7]
| Stimulus | Cytokine | Concentration (pg/mL) | Fold Change vs. Control |
| Wild-Type S. aureus | IL-6 | ~12 | - |
| KC (CXCL1) | ~200 | - | |
| TNF-α | ~135 | - | |
| BCFA Auxotroph (ΔbmfBB) | IL-6 | Significantly Increased | > Wild-Type |
| KC (CXCL1) | Significantly Increased | > Wild-Type | |
| TNF-α | Significantly Increased | > Wild-Type |
Table 4: Cytokine Levels in Liver Homogenates of Mice Infected with S. aureus. [6]
| Mouse Strain | S. aureus Strain | IL-6 (pg/mL) | KC (CXCL1) (pg/mL) | TNF-α (pg/mL) |
| Wild-Type | Wild-Type | ~12 | ~200 | ~135 |
| Wild-Type | ΔbmfBB (BCFA Auxotroph) | Significantly Increased | Significantly Increased | Significantly Increased |
| TLR2-/- | ΔbmfBB (BCFA Auxotroph) | Restored to WT levels | Restored to WT levels | Restored to WT levels |
Experimental Protocol: Macrophage Stimulation Assay
This protocol describes the stimulation of macrophages with bacterial lipoproteins or whole bacteria to measure cytokine production.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or bone marrow-derived macrophages)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Bacterial lipoproteins or whole bacterial cells
-
ELISA kits for desired cytokines (e.g., TNF-α, IL-6)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 105 cells/well and allow them to adhere overnight.
-
Stimulation: Prepare serial dilutions of bacterial lipoproteins or whole bacterial cells in cell culture medium. Remove the old medium from the cells and add 100 µL of the stimulus-containing medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a specified time (e.g., 4, 8, or 24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any cells or debris. Carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.
Signaling Pathway Diagram: TLR2 Activation by Bacterial Lipoproteins
Bacterial lipoproteins are recognized by a heterodimer of TLR2 and either TLR1 or TLR6, depending on the acylation pattern of the lipoprotein. This recognition triggers a downstream signaling cascade culminating in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[8][9][10][11][12]
Section 3: In Vivo Models of Host-Pathogen Interactions
To understand the physiological relevance of bacterial BCFAs in infection, in vivo models are indispensable. Murine models of skin and soft tissue infection are well-established for studying S. aureus pathogenesis.
Quantitative Data Presentation
Table 5: Virulence of S. aureus BCFA Mutants in a Murine Sepsis Model. [13]
| S. aureus Strain | Phenotype | Lethality in Mice | Bacterial Counts in Organs (CFU/gram) |
| Wild-Type | Cytotoxic | High | High |
| rsp mutant (global virulence regulator) | Attenuated cytotoxicity | Significantly reduced | Comparable to Wild-Type |
Experimental Protocol: Murine Subcutaneous Infection Model
This protocol describes a model for establishing a localized S. aureus skin infection in mice.[14][15][16][17]
Materials:
-
6-8 week old mice (e.g., BALB/c or C57BL/6)
-
S. aureus culture
-
PBS
-
Syringes and needles (27-30 gauge)
-
Calipers
-
Anesthesia
Procedure:
-
Bacterial Preparation: Grow S. aureus to mid-exponential phase, wash, and resuspend in sterile PBS to the desired concentration (e.g., 1 x 107 CFU/100 µL).
-
Animal Preparation: Anesthetize the mice. Shave a small area on the dorsal side of the mouse.
-
Inoculation: Inject 100 µL of the bacterial suspension subcutaneously into the shaved area.
-
Monitoring: Monitor the mice daily for signs of infection, including abscess formation, lesion size, and body weight. Measure the length and width of the abscess using calipers.
-
Endpoint Analysis: At predetermined time points, euthanize the mice. The skin lesion can be excised for bacterial enumeration (CFU counting) and cytokine analysis. Organs such as the liver, spleen, and kidneys can also be harvested to assess systemic bacterial dissemination.
Experimental Workflow Diagram
Conclusion
The study of host-pathogen interactions involving bacterial branched-chain lipids is a rapidly evolving field with significant potential for the development of novel anti-infective therapies. The protocols and data presented in these application notes provide a robust framework for researchers to investigate the intricate molecular dialogues between bacteria and their hosts. By understanding how bacteria utilize their lipid metabolism to modulate virulence and evade the immune system, we can identify new vulnerabilities to exploit in the fight against infectious diseases.
References
- 1. Impact of Deficiencies in Branched-Chain Fatty Acids and Staphyloxanthin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of pyruvate dehydrogenase and branched-chain α-keto acid dehydrogenase in branched-chain membrane fatty acid levels and associated functions in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipidomic and Ultrastructural Characterization of the Cell Envelope of Staphylococcus aureus Grown in the Presence of Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Branched chain fatty acid synthesis drives tissue-specific innate immune response and infection dynamics of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Staphylococcus aureus lipoproteins in infectious diseases [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Macrophages in Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of the TLR/MyD88/NF-κB Signal Pathway Contributes to Changes in IL-4 and IL-12 Production in Piglet Lymphocytes Infected with Porcine Circovirus Type 2 In Vitro | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. TLR2/MyD88/NF-κB signaling pathway regulates IL-1β production in DF-1 cells exposed to Mycoplasma gallisepticum LAMPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Natural mutations in a Staphylococcus aureus virulence regulator attenuate cytotoxicity but permit bacteremia and abscess formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for the Development of Branched-Chain Fatty Acid Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain fatty acids (BCFAs) are crucial components of cell membranes in many bacteria and play significant roles in various physiological processes in mammals. The biosynthesis of these fatty acids is carried out by a series of enzymes that are distinct from their straight-chain fatty acid counterparts, particularly in bacteria which utilize the Type II fatty acid synthesis (FAS-II) pathway. This pathway's essentiality for bacterial viability and its divergence from the mammalian Type I FAS system make it an attractive target for the development of novel antimicrobial agents.[1][2][3][4][5] This document provides detailed application notes and protocols for researchers engaged in the discovery and characterization of inhibitors targeting the BCFA synthesis pathway.
The Bacterial Branched-Chain Fatty Acid Synthesis (FAS-II) Pathway
The bacterial FAS-II pathway is a multi-enzyme system where each step is catalyzed by a discrete, soluble enzyme. The initiation of branched-chain fatty acid synthesis often utilizes branched-chain primers like isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA, which are derived from the catabolism of branched-chain amino acids (leucine, valine, and isoleucine, respectively).[6] The elongation process then proceeds through a cycle of condensation, reduction, dehydration, and a second reduction.
A key enzyme in this pathway is β-ketoacyl-acyl carrier protein (ACP) synthase III (FabH), which catalyzes the initial condensation step.[3] Subsequent elongation is carried out by other condensing enzymes like FabB and FabF. The other core enzymes in the elongation cycle include β-ketoacyl-ACP reductase (FabG), β-hydroxyacyl-ACP dehydratase (FabA or FabZ), and enoyl-ACP reductase (FabI).[1][3]
Signaling Pathway Diagram: Bacterial Type II Fatty Acid Synthesis (FAS-II)
Caption: Bacterial FAS-II pathway highlighting key enzymes and points of inhibition.
Data Presentation: Inhibitors of Branched-Chain Fatty Acid Synthesis
The following table summarizes the inhibitory activity of several known compounds against key enzymes in the bacterial FAS-II pathway. IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | Target Enzyme(s) | Organism | IC50 (µM) | Reference(s) |
| Natural Products | ||||
| Cerulenin | FabF | S. aureus | 0.8 | [7] |
| FabH | S. aureus | >100 | [7] | |
| Thiolactomycin | FabH | S. aureus | 50 | [7] |
| FabF | S. aureus | 1.6 | [7] | |
| Platensimycin | FabF | S. aureus | 0.3 | |
| FabH | S. aureus | 247 | ||
| Platencin | FabF/FabH | S. aureus | Micromolar range | |
| Phomallenic Acid A | FabF | S. aureus | 1.2 | [7] |
| Phomallenic Acid B | FabF | S. aureus | 2.1 | [7] |
| Phomallenic Acid C | FabF | S. aureus | 0.6 | [7] |
| Luteolin | FabG, FabZ, FabI | P. falciparum | 4, 5, 2 | [8] |
| (-)-Catechin gallate | FabG, FabZ, FabI | P. falciparum | 1, 0.4, 0.3 | [8] |
| Synthetic Compounds | ||||
| Triclosan | FabI | S. aureus | - | [7] |
| TVB-3166 | FASN (Ketoacyl Reductase domain) | Human | Potent, selective | [9] |
| TOFA | Acetyl-CoA Carboxylase (ACC) | Human | Allosteric inhibitor | [9] |
Experimental Protocols
Protocol 1: Spectrophotometric Enzyme Inhibition Assay for FabH
This protocol describes a method to determine the inhibitory activity of compounds against β-ketoacyl-ACP synthase III (FabH) by monitoring the consumption of the cofactor NADPH in a coupled reaction.
Materials:
-
Purified FabH enzyme
-
Purified FabG (β-ketoacyl-ACP reductase) enzyme
-
Acyl-CoA (e.g., isobutyryl-CoA) as the starter substrate
-
Malonyl-ACP as the extender substrate
-
NADPH
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.0, containing 1 mM EDTA and 1 mM DTT
-
Test compounds dissolved in 100% DMSO
-
UV-transparent 96-well microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare stock solutions of FabH and FabG in assay buffer.
-
Prepare stock solutions of isobutyryl-CoA, malonyl-ACP, and NADPH in assay buffer.
-
Prepare serial dilutions of the test compound in 100% DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well for a final volume of 100 µL:
-
Assay Buffer
-
1 µL of the test compound dilution in DMSO (final DMSO concentration should be ≤1%). For control wells, add 1 µL of 100% DMSO.
-
FabH enzyme (to a final concentration in the nanomolar range, to be optimized).
-
FabG enzyme (in excess to ensure the FabH reaction is rate-limiting).
-
NADPH (to a final concentration of ~150 µM).
-
Isobutyryl-CoA (at a concentration near its Km value).
-
-
-
Pre-incubation:
-
Gently mix the contents of the plate and pre-incubate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding malonyl-ACP (at a concentration near its Km value).
-
Immediately place the plate in the microplate reader pre-set to 37°C.
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each well from the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Whole-Cell Two-Plate Differential Sensitivity Assay
This protocol is a cell-based screening method to identify compounds that specifically target the FabH/FabF enzymes in bacteria like Staphylococcus aureus. It relies on comparing the growth inhibition of a wild-type strain to a strain where the target enzyme is downregulated, for instance, using antisense RNA.[10]
Materials:
-
S. aureus wild-type strain.
-
S. aureus strain with an inducible antisense RNA construct targeting fabH or fabF.
-
Appropriate growth medium (e.g., Tryptic Soy Agar (B569324)/Broth).
-
Inducer for the antisense construct (e.g., xylose).
-
Test compounds or natural product extracts.
-
Sterile petri dishes.
-
Sterile paper discs.
Procedure:
-
Prepare Bacterial Lawns:
-
Prepare two sets of agar plates.
-
Control Plate: Spread a lawn of the S. aureus antisense strain on the agar medium without the inducer.
-
Antisense (AS) Plate: Spread a lawn of the S. aureus antisense strain on the agar medium containing the inducer (e.g., xylose) to downregulate the target enzyme.
-
-
Compound Application:
-
Impregnate sterile paper discs with a known concentration of the test compounds.
-
Place the discs onto the surface of both the control and AS plates at identical positions.
-
-
Incubation:
-
Incubate both sets of plates at 37°C for 18-24 hours.
-
-
Analysis:
-
Measure the diameter of the zone of growth inhibition around each disc on both the control and AS plates.
-
A compound that specifically inhibits the target enzyme (FabH/FabF) will produce a significantly larger zone of inhibition on the AS plate compared to the control plate.
-
Calculate the zone differential (diameter on AS plate - diameter on control plate). A large differential indicates target-specific inhibition.
-
Experimental Workflow
The discovery and development of novel inhibitors for branched-chain fatty acid synthesis typically follow a structured workflow, from initial screening to detailed characterization.
Experimental Workflow Diagram
Caption: A typical workflow for the screening and characterization of BCFA synthesis inhibitors.
Conclusion
The development of inhibitors targeting the branched-chain fatty acid synthesis pathway, particularly the bacterial FAS-II system, holds significant promise for the discovery of new antimicrobial agents. The application notes and detailed protocols provided herein offer a comprehensive guide for researchers to screen, identify, and characterize potent and selective inhibitors. By employing a systematic workflow that combines whole-cell screening with in vitro enzymatic assays, the scientific community can accelerate the development of novel therapeutics to combat the growing threat of antibiotic resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. The structural biology of type II fatty acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Mechanistic diversity and regulation of Type II fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of FabH/FabF Inhibitors from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.uzh.ch [chem.uzh.ch]
- 9. Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment | Anticancer Research [ar.iiarjournals.org]
- 10. Discovery of FabH/FabF inhibitors from natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of 3-Hydroxy Fatty Acids Using NMR Spectroscopy
For: Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy fatty acids (3-HFAs) are a class of lipids characterized by a hydroxyl group at the third carbon position. They are crucial constituents of lipopolysaccharides in Gram-negative bacteria and are also found in various biological systems, playing roles in metabolic pathways and cellular signaling.[1] The precise determination of their molecular structure is essential for understanding their biological functions and for applications in drug development and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides comprehensive information about chemical structure, connectivity, and stereochemistry in solution.[2] These application notes offer a guide to using one-dimensional (1D) and two-dimensional (2D) NMR experiments for the complete structural elucidation of 3-HFAs.
Experimental Protocols
Protocol 1: Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR spectra.[3] The following steps provide a general guideline for preparing 3-HFA samples.
-
Solvent Selection: Choose a suitable deuterated solvent in which the 3-HFA is readily soluble. Common choices include Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Deuterium Oxide (D₂O) for salts of 3-HFAs.[4][5] The solvent should not have signals that overlap with key resonances of the analyte.[6]
-
Sample Concentration:
-
Filtration: To ensure magnetic field homogeneity, the sample solution must be free of any solid particles or precipitates. Filter the solution through a pipette containing a small plug of glass wool or a Kimwipe directly into a clean, dry NMR tube.[6][8]
-
Internal Standard: For chemical shift referencing, add a small amount of an appropriate internal standard. Tetramethylsilane (TMS) is commonly used for organic solvents (δ = 0.00 ppm).[2] For aqueous solutions, 2,2-dimethyl-2-silapentane-5-sulfonate sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSA) can be used.[9]
-
Tube and Labeling: Use high-quality, clean NMR tubes. Ensure the final sample volume is approximately 0.6-0.7 mL, corresponding to a height of about 5 cm in a standard 5 mm tube.[6] Label the tube clearly near the top.[6]
Protocol 2: NMR Data Acquisition
All NMR experiments should be performed on a spectrometer with a minimum field strength of 400 MHz for ¹H to ensure adequate signal dispersion and resolution.[2]
1D NMR Spectroscopy (¹H, ¹³C, and DEPT)
-
¹H NMR: Acquire a standard single-pulse ¹H NMR spectrum. This initial spectrum provides information on the different types of protons and their relative numbers.
-
Typical Parameters: Pulse angle: 30-45°; Acquisition time: 2-4 s; Relaxation delay (d1): 1-5 s; Number of scans: 16-64.[2]
-
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon atoms in the molecule.
-
Typical Parameters: A longer relaxation delay (e.g., 2-10 s) and a significantly higher number of scans (e.g., 1024 or more) are needed compared to ¹H NMR.[5]
-
-
DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum shows only CH (methine) signals, while a DEPT-135 spectrum shows CH and CH₃ signals as positive peaks and CH₂ (methylene) signals as negative peaks.
2D NMR Spectroscopy (COSY, HSQC, and HMBC)
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (²J and ³J couplings). It is essential for establishing proton-proton connectivity along the fatty acid chain.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals to the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation).[5] It is a powerful tool for assigning carbon resonances based on the proton assignments.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). It is crucial for piecing together molecular fragments and confirming the overall carbon skeleton by identifying long-range connectivities, such as the correlation from the H2 protons to the C1 carbonyl carbon.[2][5]
Data Presentation and Interpretation
The structural elucidation of a 3-HFA involves a systematic interpretation of the data obtained from the various NMR experiments.
Key Signal Interpretations for 3-Hydroxy Fatty Acids:
-
¹H NMR:
-
-CH(OH)- (H3): A multiplet typically found around 3.9-4.1 ppm.[2][11]
-
-CH₂-COOH (H2): Diastereotopic protons adjacent to the carbonyl group, often appearing as two distinct signals (e.g., a doublet of doublets) between 2.3-2.5 ppm.[11]
-
Terminal -CH₃: A triplet around 0.8-0.9 ppm.[3]
-
Alkyl Chain -(CH₂)n-: A broad multiplet signal between 1.2-1.6 ppm.[3]
-
-
¹³C NMR:
-
-COOH (C1): The carbonyl carbon is the most downfield signal, typically around 175-180 ppm.[2]
-
-CH(OH)- (C3): The carbon bearing the hydroxyl group appears around 65-70 ppm.[2]
-
-CH₂-COOH (C2): The carbon adjacent to the carbonyl is found around 40-45 ppm.
-
Alkyl Chain -(CH₂)n-: A series of signals in the 22-37 ppm region.[2]
-
Terminal -CH₃: The most upfield signal, typically around 14 ppm.[2]
-
Quantitative Data Summary
The following tables summarize predicted ¹H and ¹³C NMR chemical shifts for 3-hydroxypalmitic acid (C16:0) as a representative example. Chemical shifts can vary slightly depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for 3-Hydroxypalmitic Acid in CDCl₃
| Proton Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity |
| H3 (-CH(OH)-) | ~4.00 | Multiplet |
| H2 (-CH₂-COOH) | ~2.45 | dd (2H) |
| H4 (-CH₂-CH(OH)-) | ~1.50 | Multiplet |
| -(CH₂)₁₁- | ~1.25 | Broad s |
| H15 (-CH₂-CH₃) | ~1.29 | Multiplet |
| H16 (-CH₃) | ~0.88 | Triplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Hydroxypalmitic Acid in CDCl₃
| Carbon Assignment | Chemical Shift (δ) ppm (Predicted) |
| C1 (-COOH) | ~178.0 |
| C3 (-CH(OH)-) | ~68.1 |
| C2 (-CH₂-COOH) | ~42.5 |
| C4 (-CH₂-CH(OH)-) | ~36.8 |
| C5 to C13 | ~22.7 - 31.9 |
| C14 | ~29.4 |
| C15 | ~25.6 |
| C16 (-CH₃) | ~14.1 |
Predicted data is based on analysis of structurally similar compounds.[2][11]
Visualizations
Experimental Workflow
The diagram below illustrates the typical workflow for the structural elucidation of 3-hydroxy fatty acids using NMR spectroscopy.
Caption: Experimental workflow for 3-HFA structural elucidation.
Logical Relationships in NMR Data Interpretation
This diagram shows how data from different NMR experiments are integrated to determine the final structure of a 3-HFA.
Caption: Logical relationships in NMR data interpretation.
References
- 1. Limitations in the use of 3-hydroxy fatty acid analysis to determine endotoxin in mammalian samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 5. benchchem.com [benchchem.com]
- 6. sites.bu.edu [sites.bu.edu]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. mdpi.com [mdpi.com]
- 10. Characterizing Fatty Acids with advanced multinuclear NMR methods - Magritek [magritek.com]
- 11. aocs.org [aocs.org]
Troubleshooting & Optimization
Technical Support Center: Quantification of Branched-Chain Acyl-CoAs
Welcome to the technical support center for the analysis of branched-chain acyl-CoAs (BCAA-CoAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the complex quantitative analysis of these critical metabolic intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately quantifying branched-chain acyl-CoAs?
A1: The accurate quantification of BCAA-CoAs is challenging due to a combination of factors. These molecules are typically present at very low concentrations in complex biological matrices.[1] They are also inherently unstable, susceptible to degradation during sample handling and extraction.[2][3] Key analytical hurdles include achieving chromatographic separation from their straight-chain isomers (e.g., isobutyryl-CoA vs. n-butyryl-CoA), mitigating matrix effects like ion suppression in mass spectrometry, and the limited availability of stable isotope-labeled internal standards for each specific BCAA-CoA.[4][5][6]
Q2: Why is mass spectrometry (MS) the preferred method for acyl-CoA analysis?
A2: Mass spectrometry, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), is considered the gold standard for acyl-CoA quantification.[7] This is due to its high sensitivity, which is necessary for detecting low-abundance species, and its high specificity, which allows for the differentiation of molecules with similar masses through fragmentation analysis.[1][2] Operating in Multiple Reaction Monitoring (MRM) mode, LC-MS/MS can monitor specific precursor-to-product ion transitions, providing reliable quantification even in complex biological samples.[2][7]
Q3: What is the most critical step in the experimental workflow to ensure data quality?
A3: While every step is important, the initial sample preparation, including quenching and extraction, is arguably the most critical. Rapidly quenching metabolic activity by flash-freezing tissue in liquid nitrogen and maintaining low temperatures throughout the process is essential to prevent the degradation of acyl-CoAs.[2][3][8] The choice of extraction method significantly impacts the recovery and purity of the analytes, directly influencing the accuracy of quantitative results.[9][10]
Q4: What is the "matrix effect" and how does it impact BCAA-CoA quantification?
A4: The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting compounds from the biological sample, such as salts, lipids, and proteins.[4] This interference can lead to ion suppression (decreased signal) or enhancement, which compromises the accuracy and reproducibility of quantification.[4] Because BCAA-CoAs are often in low abundance, even minor ion suppression can lead to a significant loss of signal.[11] Using a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to correct for matrix effects.[4][8]
Troubleshooting Guides
Issue 1: Poor or No Signal for BCAA-CoA Analytes
Question: I am not seeing a detectable peak for my target BCAA-CoA, or the signal intensity is extremely low. What are the likely causes and solutions?
Answer: This is a common problem often related to analyte instability, inefficient extraction, or matrix effects.
Troubleshooting Steps:
-
Verify Analyte Stability: Acyl-CoAs are highly unstable in aqueous solutions.[2][12][13] Ensure all sample processing is done rapidly on ice or at 4°C. Store extracts at -80°C and analyze them as soon as possible after reconstitution.[3][9]
-
Optimize Extraction: The extraction efficiency can vary significantly between methods. For tissues, methods involving protein precipitation with 5-sulfosalicylic acid (SSA) or organic solvents followed by solid-phase extraction (SPE) are common.[9][14] Ensure the tissue is thoroughly homogenized.
-
Assess Matrix Effects: Co-eluting matrix components can severely suppress the BCAA-CoA signal.[4]
-
Solution: Incorporate a robust sample cleanup step, such as SPE, to remove interfering substances.[3]
-
Solution: Use a stable isotope-labeled internal standard (SIL-IS) specific to your analyte. The SIL-IS experiences the same ion suppression, allowing for accurate normalization.[8] If a specific SIL-IS is unavailable, consider using one from a related compound that elutes closely.[15]
-
-
Check MS Settings: Ensure the mass spectrometer is tuned for your specific analyte and that you are using the correct precursor-product ion transitions (MRMs). Positive ion mode electrospray ionization (ESI) is generally effective for short-chain acyl-CoAs.[3]
Issue 2: Inability to Separate BCAA-CoA Isomers
Question: My chromatography method cannot resolve branched-chain acyl-CoAs from their straight-chain isomers (e.g., isovaleryl-CoA and n-valeryl-CoA). How can I improve separation?
Answer: Co-elution of isomers is a significant challenge as they are often indistinguishable by mass spectrometry alone. Achieving chromatographic separation is crucial for accurate quantification.
Troubleshooting Steps:
-
Optimize LC Method: Standard C18 reversed-phase columns may not be sufficient.
-
Evaluate Different Column Chemistries: If a C18 column is not providing adequate separation, explore alternative stationary phases.
-
Avoid Ion-Pairing Reagents if Possible: While some methods use ion-pairing reagents to separate isomers, these can cause significant ion suppression in the MS source, particularly in positive ion mode.[6][17] If they must be used, use the lowest effective concentration and perform regular source cleaning.[3]
Issue 3: Poor Calibration Curve Linearity (Low R²)
Question: My calibration curve for a BCAA-CoA standard is not linear and has a low R² value. What could be wrong?
Answer: Poor linearity can stem from analyte degradation, matrix effects in the standards, or incorrect concentration ranges.
Troubleshooting Steps:
-
Prepare Fresh Standards: Due to their instability, acyl-CoA standards can degrade over time, even when frozen.[2] Prepare fresh stock solutions and dilute them immediately before building the curve.
-
Use the Correct Matrix: Prepare your calibration standards in the same final solvent as your samples. To account for matrix effects, it is best to construct the curve by spiking known amounts of the standard into a blank, extracted matrix (e.g., from a control tissue).[2]
-
Adjust Concentration Range: Ensure your calibration range brackets the expected concentration in your samples. If your sample concentrations are very low, you may need to add more points at the lower end of the curve.[2]
-
Consider Weighted Regression: For assays covering a wide dynamic range, a weighted linear regression (e.g., 1/x or 1/x²) can improve accuracy at the lower concentrations.[18]
Experimental Protocols & Data
Protocol: Extraction of Short-Chain Acyl-CoAs from Tissue
This protocol is adapted from methods utilizing 5-sulfosalicylic acid (SSA) for efficient protein precipitation and extraction.[9][14]
-
Sample Collection: Weigh 20-50 mg of frozen tissue and keep it in liquid nitrogen.
-
Tissue Pulverization: In a mortar pre-chilled with liquid nitrogen, grind the tissue to a fine powder.
-
Homogenization: Transfer the powder to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold 5% (w/v) SSA. If using an internal standard, spike it into the SSA solution before adding it to the tissue. Immediately homogenize using a bead beater or ultrasonic homogenizer on ice.
-
Protein Precipitation: Incubate the homogenate on ice for 10 minutes.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
Analysis: The extract is now ready for LC-MS/MS analysis. If not analyzing immediately, store at -80°C.[9]
Data Presentation: Comparison of Acyl-CoA Extraction Methods
The choice of extraction method can significantly impact analyte recovery. The table below summarizes reported recovery rates for different methods.
| Acyl-CoA Species | 5-Sulfosalicylic Acid (SSA) Recovery (%) | Acetonitrile/2-Propanol with SPE Recovery (%) |
| Acetyl-CoA | ~59% | 93-104% |
| Propionyl-CoA | ~80% | Not Reported |
| Malonyl-CoA | ~74% | 93-104% |
| Isovaleryl-CoA | ~59% | Not Reported |
| Free Coenzyme A | ~74% | Not Reported |
| Data compiled from studies comparing SSA and organic solvent/SPE extraction methods.[9][14] |
Visualizations
Experimental and Analytical Workflow
The following diagram outlines the general workflow for the quantitative analysis of branched-chain acyl-CoAs, from sample preparation to data analysis.
Troubleshooting Logic: Low Signal Intensity
This decision tree provides a logical path for troubleshooting experiments where the BCAA-CoA signal is unacceptably low.
References
- 1. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Peak Resolution of Long-Chain Acyl-CoAs in LC-MS
Welcome to the technical support center for the analysis of long-chain acyl-CoAs by LC-MS. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape (e.g., tailing, broadening) for long-chain acyl-CoAs and how can I resolve them?
Poor peak shape is a frequent challenge in the chromatography of long-chain acyl-CoAs.[1] The primary causes include:
-
Secondary Interactions: Strong interactions can occur between the analytes and active sites on the column, such as residual silanol (B1196071) groups on silica-based columns, leading to peak tailing.[1][2]
-
Solution: Using a more polar column, like a C8 instead of a C18, can sometimes improve peak shape.[3][4] Additionally, increasing the concentration of ammonium (B1175870) formate (B1220265) in the mobile phase can significantly reduce peak tailing.[4] Operating at a high pH (around 10.5) with an ammonium hydroxide (B78521) gradient can also be effective.[5][6]
-
-
Suboptimal Mobile Phase Composition: An inappropriate mobile phase can lead to broadened peaks.
-
Column Contamination: Buildup of matrix components from repeated injections can lead to distorted peak shapes.[6]
Q2: My long-chain acyl-CoA species are co-eluting. How can I improve their separation?
Co-elution of structurally similar long-chain acyl-CoAs is a common issue. Here are some strategies to enhance resolution:
-
Optimize the LC Gradient: A shallower gradient, which involves a slower increase in the organic solvent concentration, generally provides better resolution for closely eluting compounds, although it increases the run time.[1]
-
Adjust Mobile Phase pH: Operating at a high pH (e.g., 10.5 with ammonium hydroxide) can improve the separation on a C18 column.[5][6]
-
Column Selection: While C18 columns are common, a C8 column might offer different selectivity and can be a good alternative to try for separating problematic pairs.[3][4]
-
Ion-Pairing Reagents: While it is generally advisable to avoid ion-pairing reagents due to potential contamination of the MS system, they can be used cautiously for challenging separations to improve retention and resolution.[1][7] If used, it is recommended to dedicate a column and potentially the LC system to this method.[7]
Q3: I am experiencing low signal intensity and/or high background noise for my long-chain acyl-CoA analytes. What are the potential causes and solutions?
Low signal intensity and high background noise can be attributed to several factors:
-
Sample Preparation and Matrix Effects: Biological samples are complex and can cause ion suppression.[8]
-
Analyte Instability: Acyl-CoAs can be unstable, especially at non-optimal pH and temperature.[8]
-
Solution: Process samples quickly on ice and store them at -80°C.[8]
-
-
Suboptimal MS Parameters: Incorrect mass spectrometer settings will lead to poor signal.
-
Solution: Optimize ESI source parameters such as spray voltage, sheath gas, and capillary temperature.[3] Positive electrospray ionization (ESI) mode is commonly used.[3][5] Monitoring the [M+2+H]⁺ isotopomer instead of the [M+H]⁺ can sometimes increase the relative abundance for certain species.[3]
-
Troubleshooting Guide
Issue 1: Peak Tailing
-
Symptom: Asymmetrical peaks with a "tail" extending from the peak maximum.
-
Troubleshooting Workflow:
Troubleshooting Peak Tailing
Issue 2: Poor Resolution and Co-elution
-
Symptom: Overlapping peaks of different long-chain acyl-CoA species.
-
Troubleshooting Workflow:
Troubleshooting Poor Resolution
Quantitative Data Summary
The following tables provide examples of LC-MS parameters that have been successfully used for the analysis of long-chain acyl-CoAs.
Table 1: Example Liquid Chromatography Gradient Programs
| Time (min) | % Solvent B (Method 1)[3] | % Solvent B (Method 2)[5] |
| 0.0 | 20 | 0 |
| 2.8 | 45 | - |
| 3.0 | 25 | - |
| 4.0 | 65 | - |
| 4.5 | 20 | - |
| 8.0 | - | 45 |
| 10.0 | - | 45 |
-
Method 1: Solvent A: 15 mM Ammonium Hydroxide in Water; Solvent B: 15 mM Ammonium Hydroxide in Acetonitrile.[3]
-
Method 2: Solvent A: 10:90 Acetonitrile/Water with 15 mM Ammonium Hydroxide; Solvent B: Acetonitrile with 15 mM Ammonium Hydroxide.[5]
Table 2: Example Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI)[3][5] |
| Spray Voltage | 3.5 kV[3] |
| Sheath Gas | 45 a.u.[3] |
| Sweep Gas | 2 a.u.[3] |
| Capillary Temp. | 275 °C[3] |
| Collision Energy | -30 eV[3] |
| Collision Gas Pressure | 1.2 mTorr[3] |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from published methods and provides a general framework for tissue extraction.[3]
Materials:
-
Frozen tissue sample (~40 mg)[3]
-
100 mM Potassium Phosphate Monobasic (KH₂PO₄), pH 4.9[3]
-
Acetonitrile (ACN):Isopropanol:Methanol (3:1:1) solvent mixture[3]
-
Internal Standard (e.g., Heptadecanoyl-CoA)[3]
-
Homogenizer
-
Vortex mixer
-
Sonicator
-
Centrifuge capable of 4°C and >16,000 x g
Procedure:
-
Place approximately 40 mg of frozen muscle tissue in a tube with 0.5 mL of freshly prepared 100 mM KH₂PO₄ (pH 4.9) and 0.5 mL of the ACN:Isopropanol:Methanol solvent mixture containing the internal standard.[3]
-
Homogenize the sample twice on ice.[3]
-
Vortex the homogenate for 2 minutes.[3]
-
Sonicate for 3 minutes.[3]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[3]
-
Collect the supernatant for LC-MS/MS analysis.[3]
Protocol 2: General LC-MS/MS Analysis Workflow
This protocol outlines the general steps for analyzing the extracted long-chain acyl-CoAs.
Instrumentation:
LC Conditions:
-
Column: A C8 or C18 reversed-phase column is typically used.[3][4][5] For example, an Acquity UPLC BEH C8, 1.7 µm, 2.1 x 150 mm column.[3]
-
Mobile Phase: A common mobile phase system consists of water and acetonitrile, often with an additive like ammonium hydroxide or ammonium formate to improve peak shape.[3][4][5]
-
Flow Rate: A typical flow rate is around 0.4 mL/min.[3]
-
Gradient: A gradient elution is necessary to separate the range of acyl-CoAs.[3][5] Refer to Table 1 for examples.
MS Conditions:
-
Ionization: ESI in positive ion mode is generally preferred.[3][5]
-
Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[3][6]
-
Parameters: Optimize source and collision parameters for each specific acyl-CoA. Refer to Table 2 for example starting points.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Matrix Effects in Bacterial Lipidomics
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to matrix effects in bacterial lipidomics experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in bacterial lipidomics?
A1: The "matrix effect" in liquid chromatography-mass spectrometry (LC-MS) refers to the alteration of a lipid analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative lipid analysis.[1][2] In bacterial lipidomics, the complex matrix consists of various molecules such as salts, proteins, metabolites, and a high abundance of diverse lipid species, particularly phospholipids (B1166683), which are a major cause of ion suppression in electrospray ionization (ESI).[1][3]
Q2: How can I determine if my bacterial lipid analysis is being affected by matrix effects?
A2: Two primary methods can be used to assess the presence and impact of matrix effects:
-
Post-Extraction Spike Method: This quantitative approach compares the signal response of a known amount of your lipid of interest spiked into an extracted blank bacterial matrix to the response of the same standard in a neat solvent.[1][3] A significant difference in signal intensity indicates the presence of matrix effects.
-
Post-Column Infusion: This method provides a qualitative assessment by continuously infusing a standard solution of your lipid of interest into the MS detector post-chromatographic separation.[4] A dip or rise in the signal at the retention time of your analyte when a blank extracted matrix is injected indicates the presence of co-eluting components that cause ion suppression or enhancement, respectively.[3][4]
Q3: My lipid signals are inconsistent and have poor reproducibility. Could this be due to matrix effects?
A3: Yes, inconsistent signal intensity and poor reproducibility are classic indicators of matrix effects.[3] Co-eluting components from the bacterial matrix can erratically suppress or enhance the ionization of your target lipid, leading to significant variations in the signal.[3] Phospholipids are a major contributor to this issue in lipidomics, especially when using electrospray ionization (ESI).[3]
Q4: I am having difficulty detecting low-abundance bacterial lipids. Could matrix effects be the cause of this low sensitivity?
A4: Absolutely. Ion suppression is a primary cause of reduced sensitivity in LC-MS analysis.[3] Co-eluting matrix components from your bacterial extract, particularly abundant phospholipids, can significantly suppress the ionization of your target analytes, potentially pushing their signal below the instrument's limit of detection.[3]
Q5: What are the most effective strategies to minimize matrix effects in bacterial lipidomics?
A5: A multi-pronged approach is often the most effective. This includes:
-
Optimizing Sample Preparation: Employing robust extraction and cleanup methods to remove interfering matrix components is crucial. Techniques like solid-phase extraction (SPE) are generally more effective at removing phospholipids than simpler methods like protein precipitation or liquid-liquid extraction (LLE).[5]
-
Chromatographic Separation: Modifying your LC method to better separate your target lipids from matrix components can significantly reduce interference.[4] This can involve adjusting the mobile phase gradient, changing the mobile phase composition, or trying a different type of chromatography column.[1]
-
Use of Internal Standards: Incorporating a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to your analyte is highly recommended.[6] The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate normalization and quantification.[6][7]
-
Dilution of the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components.[8] However, you must ensure that your lipid of interest remains above the instrument's limit of detection.[1]
Troubleshooting Guides
Issue 1: Suspected Ion Suppression Leading to Low Signal Intensity
If a post-column infusion experiment reveals a significant drop in signal at the retention time of your target lipid, it confirms the presence of co-eluting interfering substances. The following troubleshooting workflow can help you mitigate this issue.
Caption: A troubleshooting flowchart for addressing suspected matrix effects.
Data Presentation: Comparison of Sample Preparation Techniques
The effectiveness of different sample preparation techniques in reducing matrix effects can vary. The following table summarizes the general performance of common methods for phospholipid removal, a primary cause of matrix effects in lipid analysis.[5]
| Sample Preparation Technique | Phospholipid Removal Efficiency | Analyte Recovery | Throughput | Cost |
| Protein Precipitation (PPT) | Low | High | High | Low |
| Liquid-Liquid Extraction (LLE) | Moderate | Variable | Moderate | Low |
| Solid-Phase Extraction (SPE) - Reversed Phase | Moderate-High | Good | Moderate | Moderate |
| Solid-Phase Extraction (SPE) - Mixed Mode | High | Good | Moderate | High |
| Phospholipid Removal Plates (e.g., HybridSPE) | Very High | Good | High | High |
Experimental Protocols
Protocol 1: General Workflow for Bacterial Lipidomics
This protocol outlines a typical experimental workflow for bacterial lipid analysis using mass spectrometry.
Caption: A typical experimental workflow for lipid analysis using mass spectrometry.
Protocol 2: Quantifying Matrix Effects using the Post-Extraction Spike Method
This protocol provides a detailed methodology to quantify the extent of matrix effects.[1][3]
Objective: To quantitatively determine the degree of ion suppression or enhancement for a lipid analyte in a bacterial matrix.
Materials:
-
Blank bacterial matrix (e.g., a bacterial culture grown under the same conditions but lacking the specific lipid of interest, or a representative bacterial matrix).
-
Pure analytical standard of the lipid of interest.
-
Solvents for extraction and reconstitution (e.g., chloroform (B151607), methanol (B129727), isopropanol).
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes).
-
LC-MS/MS system.
Procedure:
-
Prepare Sample Sets:
-
Set A (Neat Standard): Prepare a standard solution of the lipid in the final reconstitution solvent at a known concentration (e.g., 100 ng/mL).
-
Set B (Blank Matrix Extract): Process the blank bacterial matrix through your entire sample preparation workflow (e.g., LLE or SPE).
-
Set C (Post-Spiked Matrix): Spike the pure analytical standard of the lipid into an aliquot of Set B to achieve the same final concentration as Set A.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using your established LC-MS/MS method.
-
Calculate Matrix Effect: The matrix effect is calculated as follows:
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) x 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 3: Solid-Phase Extraction (SPE) for Bacterial Lipid Cleanup
This protocol provides a general guideline for using SPE to remove interfering substances from bacterial lipid extracts.[9]
Objective: To separate lipids from more polar and non-lipid contaminants.
Materials:
-
Dried bacterial total lipid extract.
-
Silica-based SPE cartridge (e.g., 500 mg).
-
Solvents: Chloroform, 2-propanol, diethyl ether, acetic acid, methanol.
-
SPE manifold.
-
Collection tubes.
Procedure:
-
Cartridge Conditioning: Condition a silica (B1680970) SPE cartridge by sequentially passing through 5 mL of methanol and then 5 mL of chloroform. Do not allow the cartridge to go dry.
-
Sample Loading: Re-dissolve the dried total lipid extract in a small volume of chloroform (e.g., 200 µL) and load it onto the conditioned SPE cartridge.
-
Elution of Lipid Classes (based on polarity):
-
Neutral Lipids: Elute with 10 mL of chloroform:2-propanol (2:1, v/v).
-
Free Fatty Acids: Elute with 10 mL of 2% acetic acid in diethyl ether.
-
Polar Lipids (including phospholipids): Elute with 10 mL of methanol.
-
-
Drying and Reconstitution: Collect each fraction separately, dry under a stream of nitrogen, and reconstitute in an appropriate solvent for LC-MS analysis.
Note: This is a general protocol and may require optimization based on the specific bacterial lipids of interest and the complexity of the matrix.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: (S)-3-Hydroxy-15-methylhexadecanoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (S)-3-Hydroxy-15-methylhexadecanoyl-CoA in solution. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized this compound upon receipt?
A1: Lyophilized powder should be stored at -20°C or colder, protected from moisture, for long-term stability (greater than one year).[1] For short-term transport, room temperature is acceptable. Before opening, it is crucial to allow the vial to equilibrate to room temperature to prevent moisture condensation on the powder.[2][3]
Q2: What is the recommended solvent for reconstituting this compound?
A2: For organic solutions, high-purity solvents like chloroform/methanol (B129727) (2:1, v/v) can be used.[2] For aqueous solutions, it is best to use purified, deoxygenated water or a slightly acidic buffer (pH 4-6).[1][2] For applications such as LC-MS/MS, reconstituting in a solvent compatible with the initial mobile phase, like a low percentage of acetonitrile (B52724) or methanol in water, is recommended to ensure good peak shape.[1]
Q3: How should I store the reconstituted solution of this compound?
A3: Reconstituted solutions should be used as soon as possible. For short-term storage (up to 24 hours), keep the solution at 4°C.[1] For longer-term storage, it is highly recommended to prepare single-use aliquots in glass vials with Teflon-lined caps (B75204) and store them at -20°C or preferably -80°C for several months.[1] Always flush the headspace of the vial with an inert gas like argon or nitrogen before sealing to displace air and prevent oxidation.[2]
Q4: Is this compound sensitive to pH?
A4: Yes, as an acyl-CoA ester, it is susceptible to hydrolysis, especially at neutral to alkaline pH.[2] To enhance stability in aqueous solutions, a pH between 4 and 6 should be maintained.[1][2]
Q5: How many times can I freeze-thaw my solution of this compound?
A5: It is strongly advised to avoid repeated freeze-thaw cycles as this can accelerate the degradation of the compound.[1][2] Preparing single-use aliquots is the best practice to maintain the integrity of the solution.[2]
Q6: What are the primary degradation pathways for this compound?
A6: The main chemical degradation pathway is the hydrolysis of the thioester bond, which is accelerated by water, particularly at neutral to alkaline pH.[2] Additionally, the acyl chain can be susceptible to oxidation.[2] Enzymatically, it can be degraded by acyl-CoA thioesterases (ACOTs) which hydrolyze the thioester bond, or be converted by (S)-3-hydroxyacyl-CoA dehydrogenase as part of the beta-oxidation pathway.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low signal in LC-MS/MS analysis | Degradation of the standard due to improper storage or handling. | Prepare a fresh stock solution from the lyophilized powder. Ensure proper storage conditions (-20°C or -80°C for solutions) and avoid multiple freeze-thaw cycles.[1] |
| Interaction with metal surfaces in the LC system. | Use a biocompatible LC system or PEEK tubing to minimize metal ion chelation and peak tailing.[1] | |
| Inconsistent or non-reproducible results | Instability of the standard in the autosampler. | Maintain the autosampler at a low temperature (e.g., 4°C). Minimize the time the sample spends in the autosampler before injection. |
| Variability in sample handling. | Standardize all steps of your experimental protocol, including incubation times and temperatures. Always work quickly and keep samples on ice to minimize thermal degradation.[2] | |
| High background noise or extra peaks in chromatogram | Contamination from solvents or storage containers. | Use high-purity solvents (HPLC or LC-MS grade).[2] Store organic solutions in glass containers with Teflon-lined caps; avoid plastic containers which can leach impurities.[3] |
| Oxidative degradation. | Purge solutions with an inert gas (argon or nitrogen) before sealing and storage.[2] Minimize exposure to air and light. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Format | Temperature | Duration | Key Considerations |
| Lyophilized Powder | Room Temperature | Short-term (shipping) | Long-term storage at room temperature is not recommended. |
| -20°C | > 1 year | Protect from moisture.[1] | |
| Reconstituted Solution (Aqueous or Organic) | 4°C | < 24 hours | Use as soon as possible.[1] |
| -20°C to -80°C | Several months | Aliquot into single-use vials to avoid freeze-thaw cycles.[1] Purge with inert gas.[2] |
Table 2: Factors Affecting Stability of this compound in Solution
| Factor | Effect on Stability | Recommendation |
| pH | Susceptible to hydrolysis at neutral to alkaline pH. | Maintain aqueous solutions at a slightly acidic pH of 4-6.[1][2] |
| Temperature | Higher temperatures accelerate degradation. | Handle solutions on ice. Store long-term at -20°C to -80°C.[1][2] |
| Oxygen | Can lead to oxidation of the acyl chain. | Deoxygenate aqueous solvents. Purge vials with inert gas (argon or nitrogen).[2] |
| Freeze-Thaw Cycles | Can accelerate degradation. | Prepare and store in single-use aliquots.[1][2] |
| Enzymes | Acyl-CoA thioesterases and dehydrogenases can degrade or convert the molecule. | In biological samples, ensure enzymatic activity is quenched during extraction.[4] |
Experimental Protocols
Protocol: General Stability Assessment of this compound in an Aqueous Buffer
This protocol outlines a method to assess the stability of this compound in an aqueous solution over time at different temperatures.
Materials:
-
Lyophilized this compound
-
High-purity, deoxygenated water
-
Acidic buffer components (e.g., potassium phosphate (B84403) to prepare a 100 mM, pH 4.9 buffer)[4]
-
LC-MS grade acetonitrile or methanol
-
Single-use glass vials with Teflon-lined caps
-
Inert gas (argon or nitrogen)
-
Calibrated balance and pipettes
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solution:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature.
-
Accurately weigh the desired amount and reconstitute in the acidic buffer to a known concentration (e.g., 1 mg/mL). Gently vortex to ensure complete dissolution.
-
Immediately place the stock solution on ice.
-
-
Aliquoting and Storage:
-
Dispense single-use aliquots of the stock solution into multiple glass vials.
-
Flush the headspace of each vial with argon or nitrogen for 30-60 seconds.
-
Tightly seal each vial.
-
Prepare separate sets of aliquots for each storage condition to be tested (e.g., 4°C and -20°C).
-
Prepare a "Time 0" sample for immediate analysis.
-
-
Sample Incubation and Collection:
-
Store the sets of aliquots at their respective temperatures.
-
At predetermined time points (e.g., 0, 4, 8, 12, 24 hours for the 4°C condition; 0, 1, 7, 14, 30 days for the -20°C condition), remove one aliquot from each temperature set for analysis.
-
-
Sample Analysis:
-
For each time point, thaw the -20°C sample (if applicable) on ice.
-
Prepare the sample for injection into the LC-MS/MS system according to your established analytical method. This may involve dilution in the initial mobile phase.
-
Analyze the concentration of this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each storage condition.
-
Calculate the percentage of the initial concentration remaining at each time point to determine the degradation rate.
-
Mandatory Visualization
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Chemical and enzymatic degradation pathways for this compound.
References
Technical Support Center: Preventing Acyl-CoA Degradation During Sample Preparation
Welcome to the technical support center for acyl-CoA analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of acyl-CoAs during sample preparation. Acyl-CoAs are thermally labile and susceptible to both enzymatic and chemical degradation, making meticulous sample handling critical for accurate quantification.
Troubleshooting Guides and FAQs
This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.
Q1: My acyl-CoA recovery is consistently low. What are the likely causes?
A1: Low recovery of acyl-CoAs is a common issue and can often be attributed to several factors during sample preparation:
-
Enzymatic Degradation: Tissues and cells contain active acyl-CoA thioesterases that can rapidly hydrolyze acyl-CoAs. It is crucial to quench metabolic activity immediately upon sample collection. Flash-freezing the sample in liquid nitrogen is a highly effective method to halt enzymatic activity.[1]
-
Chemical Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at alkaline pH. Maintaining a slightly acidic environment (pH 4.0-6.0) throughout the extraction and analysis process is critical for stability.[2]
-
Suboptimal Temperature: Elevated temperatures accelerate both enzymatic and chemical degradation. All sample preparation steps should be performed on ice, using pre-chilled tubes and solutions.[3]
-
Improper Storage: For long-term storage, acyl-CoA extracts are most stable when stored as dry pellets at -80°C.[2] Storing samples in aqueous solutions, even at low temperatures, can lead to degradation over time.[2] Repeated freeze-thaw cycles should also be avoided.
Q2: I am observing unexpected peaks or a high background in my chromatogram. What could be the cause?
A2: Extraneous peaks or a high background can interfere with accurate quantification. Potential causes include:
-
Oxidation: The free thiol group on Coenzyme A is prone to oxidation, which can lead to the formation of CoA disulfides. The inclusion of reducing agents like dithiothreitol (B142953) (DTT) in your buffers can help prevent this.
-
Contamination: Ensure all labware is thoroughly clean and free of contaminants that might interfere with your analysis. Using low-adhesion microcentrifuge tubes can also minimize the loss of acyl-CoAs due to adsorption.[3]
-
Matrix Effects: Complex biological samples can cause ion suppression in mass spectrometry analysis.[1] Proper sample cleanup, such as solid-phase extraction (SPE), can help to remove interfering substances.
Q3: How critical is the pH of my extraction and storage buffers?
A3: The pH is a critical factor for acyl-CoA stability. The thioester bond is most stable under slightly acidic conditions.
-
Alkaline pH (>7.0): Significantly increases the rate of chemical hydrolysis of the thioester bond.[2]
-
Strongly Acidic pH (<4.0): Can also lead to hydrolysis, although to a lesser extent than alkaline conditions.[2]
-
Optimal pH Range: A pH between 4.0 and 6.8 is generally recommended for extraction and storage to ensure maximal stability.[2] An extraction buffer at pH 4.9 is often used to inhibit thioesterase activity.[4]
Q4: What is the best method for long-term storage of my acyl-CoA samples?
A4: For long-term stability, it is highly recommended to store samples as dry pellets at -80°C .[2][5] If storing in solution is unavoidable, use a slightly acidic buffer (pH 4.0-6.0) and store in single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[2]
Data Presentation
The following tables summarize quantitative data on the stability and recovery of acyl-CoAs under various experimental conditions.
Table 1: Stability of Acyl-CoAs in Various Solutions at 4°C over 24 Hours
| Acyl-CoA Species | Methanol (% Remaining) | 50% Methanol / 50% 50 mM Ammonium Acetate (pH 7) (% Remaining) | Water (% Remaining) | 50 mM Ammonium Acetate (pH 7) (% Remaining) | 50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5) (% Remaining) |
| C10:0 CoA | ~100% | ~95% | ~80% | ~85% | ~90% |
| C12:0 CoA | ~100% | ~90% | ~75% | ~80% | ~85% |
| C14:0 CoA | ~98% | ~85% | ~65% | ~70% | ~80% |
| C16:0 CoA | ~95% | ~80% | ~55% | ~60% | ~75% |
| C18:0 CoA | ~95% | ~78% | ~50% | ~55% | ~70% |
| C18:1 CoA | ~98% | ~85% | ~60% | ~65% | ~80% |
| C18:2 CoA | ~98% | ~88% | ~65% | ~70% | ~85% |
| C18:3 CoA | ~98% | ~90% | ~70% | ~75% | ~88% |
| C20:0 CoA | ~92% | ~75% | ~45% | ~50% | ~65% |
| C20:4 CoA | ~95% | ~85% | ~60% | ~65% | ~80% |
Data adapted from a study on the stability of acyl-CoAs in different reconstitution solutions. Methanol consistently provided the best stability for all tested analytes over a 24-hour period.[6]
Table 2: Comparison of Short-Chain Acyl-CoA Recovery Rates Using Different Extraction Methods
| Acyl-CoA Species | 5-Sulfosalicylic Acid (SSA) Extraction Recovery (%) | Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%) | Acetonitrile (B52724)/2-Propanol with SPE Recovery (%) |
| Acetyl-CoA | ~59% | ~36% | 93-104% (extraction), 83-90% (SPE) |
| Propionyl-CoA | ~80% | ~62% | Not Reported |
| Malonyl-CoA | ~74% | ~26% | 93-104% (extraction), 83-90% (SPE) |
| Isovaleryl-CoA | ~59% | ~58% | Not Reported |
| Coenzyme A (Free) | ~74% | ~1% | Not Reported |
Data compiled from studies comparing SSA and TCA extraction methods. The Acetonitrile/2-propanol with SPE recovery data is from a separate study and is presented for a broader comparison of extraction efficiencies.[7]
Experimental Protocols
Below are detailed methodologies for the extraction of acyl-CoAs from mammalian cells and tissues.
Protocol 1: Acyl-CoA Extraction from Mammalian Cells using 5-Sulfosalicylic Acid (SSA)
This protocol is adapted for the extraction of short-chain acyl-CoAs from cultured cells.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA)
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
-
Cell scraper (for adherent cells)
-
Pre-chilled microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the cell pellet twice with ice-cold PBS.
-
-
Metabolite Extraction:
-
Add an appropriate volume of ice-cold 5% SSA solution containing internal standards directly to the cell plate or pellet.
-
Adherent Cells: Use a cell scraper to scrape the cells in the SSA solution.
-
Suspension Cells: Resuspend the cell pellet in the SSA solution.
-
-
Lysate Preparation:
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex vigorously for 30 seconds and incubate on ice for 10 minutes to ensure complete protein precipitation.[8]
-
-
Lysate Clarification:
-
Storage:
-
The sample is now ready for immediate LC-MS/MS analysis or can be stored at -80°C.
-
Protocol 2: Acyl-CoA Extraction from Tissues using an Acidic Buffer and Organic Solvents
This protocol is adapted from methods designed for the extraction of long-chain acyl-CoAs from tissues.[4]
Materials:
-
Frozen tissue sample
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Ice-cold 100 mM KH2PO4 buffer (pH 4.9)
-
2-propanol
-
Acetonitrile (ACN)
-
Homogenizer
-
Refrigerated centrifuge
Procedure:
-
Tissue Pulverization:
-
Weigh the frozen tissue sample (less than 100 mg is sufficient with this high-recovery method).[4]
-
In a pre-chilled mortar, add liquid nitrogen to the frozen tissue and grind to a fine powder using the pestle.
-
-
Homogenization:
-
Transfer the powdered tissue to a pre-chilled tube containing ice-cold 100 mM KH2PO4 buffer (pH 4.9).
-
Homogenize the sample thoroughly.
-
Add 2-propanol to the homogenate and homogenize again.
-
-
Extraction:
-
Add acetonitrile (ACN) to the homogenate to extract the acyl-CoAs.
-
Vortex the mixture vigorously.
-
-
Phase Separation and Supernatant Collection:
-
Centrifuge the sample at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
-
Sample Cleanup (Optional but Recommended):
-
The acyl-CoAs in the extract can be further purified using solid-phase extraction (SPE) with an oligonucleotide purification column.[4]
-
-
Storage and Analysis:
-
The eluent from the SPE column can be concentrated, and the sample can be reconstituted in an appropriate solvent for LC-MS analysis.
-
For long-term storage, dry the sample to a pellet and store at -80°C.
-
Visualizations
The following diagrams illustrate key concepts in preventing acyl-CoA degradation.
Caption: Key factors in acyl-CoA degradation and preventative measures.
Caption: General workflow for acyl-CoA sample preparation.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Purification of Native Acetyl CoA Carboxylase From Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization of 3-Hydroxy Fatty Acids for GC-MS Analysis
Welcome to the technical support center for the analysis of 3-hydroxy fatty acids (3-OH-FAs). This resource provides detailed troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their derivatization protocols for robust and reliable Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization and analysis of 3-OH-FAs.
Question: Why am I seeing poor peak shape, specifically peak tailing, for my 3-OH-FA derivatives?
Answer: Peak tailing is a common issue when analyzing 3-OH-FAs and is often caused by the incomplete derivatization of polar functional groups (carboxyl and hydroxyl groups).[1][2] These free polar groups can interact with active sites in the GC inlet or on the column, leading to poor chromatographic performance.[1]
-
Possible Cause 1: Incomplete Derivatization. The derivatization reaction may not have gone to completion.
-
Solution: Ensure your sample is completely dry before adding reagents, as silylating agents are highly sensitive to moisture.[3] Increase the reaction temperature or time within the recommended limits for your chosen reagent (see protocols below). Also, verify that you are using a sufficient molar excess of the derivatizing reagent.[3]
-
-
Possible Cause 2: Active Sites in the GC System. The GC liner, column, or injection port may have active sites that interact with the analytes.
-
Possible Cause 3: Column Overload. Injecting too much sample can lead to peak fronting or tailing.[1][4]
-
Solution: Try diluting your sample or reducing the injection volume.[4]
-
Question: My baseline is noisy and rising, especially at higher temperatures. What is the cause?
Answer: A rising or noisy baseline is typically indicative of column bleed or contamination in the GC system.
-
Possible Cause 1: Column Bleed. The stationary phase of the GC column is degrading at high temperatures.
-
Solution: Ensure you are not exceeding the maximum operating temperature for your column.[1] If the column is old or has been contaminated, it may need to be conditioned by baking it out at a high temperature (below its maximum limit) for several hours.[4] If conditioning does not help, the column may need to be replaced.[2]
-
-
Possible Cause 2: Contamination. Contaminants can be introduced from the carrier gas, septum, or the derivatization reagents themselves.
-
Solution: Ensure high-purity carrier gas is used and that gas purification traps are functional.[1] Regularly replace the injector septum. To check for contamination from reagents, inject a "reagent blank" (all reagents and solvents, but no sample) to see if ghost peaks or a rising baseline are present.[1]
-
Question: I am observing low sensitivity or no peaks for my 3-OH-FA standards. What should I check?
Answer: Low sensitivity can stem from issues with the sample preparation, derivatization reaction, or the GC-MS instrument itself.
-
Possible Cause 1: Analyte Degradation. 3-OH-FAs or their derivatives might be degrading during sample preparation or injection.
-
Solution: Thermally labile compounds can degrade in a hot injector.[4] Consider lowering the injector temperature. Also, ensure the integrity of your standards and samples; they should be stored properly to prevent degradation.
-
-
Possible Cause 2: Inefficient Derivatization. The reaction yield may be low.
-
Possible Cause 3: GC-MS System Leaks or Tuning. Leaks in the system can reduce the amount of sample reaching the detector.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of 3-hydroxy fatty acids?
A1: Direct analysis of 3-OH-FAs by GC-MS is challenging due to their low volatility and the presence of polar carboxyl (-COOH) and hydroxyl (-OH) groups.[6] These functional groups can cause poor peak shape and adsorption onto the GC column.[1][3] Derivatization is a chemical modification process that converts these polar groups into less polar, more volatile derivatives, making them suitable for GC analysis.[7] This process improves volatility, enhances thermal stability, and leads to better chromatographic separation and sensitivity.[6][8]
Q2: What are the most common derivatization methods for 3-OH-FAs?
A2: The two primary approaches for derivatizing 3-OH-FAs for GC-MS analysis are silylation and a two-step esterification/silylation process.[6]
-
Silylation: This is a one-step method that targets both the carboxyl and hydroxyl groups simultaneously.[6] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS), are used to form trimethylsilyl (B98337) (TMS) esters and ethers.[3]
-
Esterification followed by Silylation: This is a two-step method. First, the carboxyl group is converted into a methyl ester (a fatty acid methyl ester, or FAME).[6] A common reagent for this is boron trifluoride in methanol (B129727) (BF3-Methanol).[3] In the second step, the remaining hydroxyl group is derivatized via silylation using a reagent like BSTFA.[6]
Q3: How do I choose between a one-step silylation and a two-step esterification/silylation method?
A3: The choice depends on your specific application and requirements.
-
Choose one-step silylation (e.g., BSTFA + 1% TMCS) for a faster, simpler workflow. It effectively derivatizes both functional groups at once. However, the resulting TMS derivatives can be sensitive to moisture, requiring strictly anhydrous conditions for the reaction and sample handling.[3][6]
-
Choose the two-step esterification/silylation for a more robust and widely used method. The resulting FAME derivatives are generally more stable than TMS esters.[6] This method is excellent for complex matrices but requires more sample handling and time.
Data Presentation: Comparison of Derivatization Methods
The following table summarizes the key characteristics of the most common derivatization approaches for 3-OH-FAs.
| Method | Reagent(s) | Target Functional Group(s) | Reaction Steps | Advantages | Disadvantages |
| Silylation | BSTFA + 1% TMCS or MSTFA | Carboxyl & Hydroxyl | One | Fast, one-step reaction for both groups.[6] | Derivatives are sensitive to moisture; potential for incomplete derivatization.[3][6] |
| Esterification + Silylation | 1. BF3-Methanol 2. BSTFA | 1. Carboxyl 2. Hydroxyl | Two | Robust and widely used; FAMEs are stable.[6] | Two-step process is more time-consuming; BF3-methanol can be harsh.[6] |
Experimental Protocols
Below are detailed protocols for the derivatization of 3-OH-FAs. Safety Note: These procedures involve hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: One-Step Silylation
This protocol is adapted for the formation of TMS derivatives of 3-OH-FAs.[6][9]
-
Sample Preparation: Start with a dried lipid extract in a reaction vial. If starting from a biological fluid like plasma or serum (e.g., 500 µL), perform a liquid-liquid extraction (e.g., with ethyl acetate (B1210297) after acidification with HCl) and evaporate the organic solvent to complete dryness under a stream of nitrogen at 37-40°C.[9]
-
Derivatization: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS) to the dried extract.[6][9]
-
Reaction: Cap the vial tightly and heat at 80°C for 60 minutes.[9]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Protocol 2: Two-Step Esterification and Silylation
This protocol first creates fatty acid methyl esters (FAMEs) and then silylates the hydroxyl group.[3][6]
Step A: Esterification
-
Sample Preparation: Place the dried lipid extract in a reaction vial.
-
Derivatization (Carboxyl Group): Add 1 mL of 14% boron trifluoride (BF3) in methanol.[6]
-
Reaction: Cap the vial and heat at 60°C for 60 minutes.[3][6]
-
Extraction: After cooling, add 1 mL of water and 1 mL of hexane (B92381). Vortex thoroughly to mix.
-
Phase Separation: Allow the layers to separate. The upper hexane layer contains the FAMEs. Carefully transfer this upper layer to a new vial and evaporate to dryness under a stream of nitrogen.
Step B: Silylation 6. Derivatization (Hydroxyl Group): To the dried FAME extract from Step 5, add 100 µL of BSTFA + 1% TMCS. 7. Reaction: Cap the vial and heat at 80°C for 30-60 minutes. 8. Analysis: After cooling, the sample is ready for GC-MS analysis.
Visualizations
Experimental Workflow
Caption: General experimental workflow for 3-OH-FA derivatization and GC-MS analysis.
Decision Logic for Derivatization Strategy
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. jfda-online.com [jfda-online.com]
- 8. researchgate.net [researchgate.net]
- 9. lipidmaps.org [lipidmaps.org]
Technical Support Center: Enzymatic Synthesis of Long-Chain Acyl-CoAs
Welcome to the technical support center for the enzymatic synthesis of long-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing very low or no yield of my long-chain acyl-CoA product. What are the potential causes and how can I troubleshoot this?
A1: Low product yield is a frequent issue in the enzymatic synthesis of long-chain acyl-CoAs. Several factors related to the enzyme, substrates, or reaction conditions can contribute to this problem.
-
Enzyme Activity and Stability: The acyl-CoA synthetase (ACS) may have low activity or be unstable under your experimental conditions.
-
Solution: Confirm the activity of your enzyme stock with a reliable assay using a known substrate. Ensure the enzyme is stored correctly, typically at -20°C or -80°C, and avoid multiple freeze-thaw cycles. If enzyme instability is suspected, consider using a freshly purified batch or a commercial source with guaranteed activity.[1] Enzyme immobilization is another strategy to potentially enhance stability.[1]
-
-
Substrate Quality and Concentration: The purity of your long-chain fatty acid, Coenzyme A (CoA), and ATP is crucial for optimal synthesis.
-
Solution: Use high-purity reagents. The integrity of CoA and ATP solutions should be verified as they can degrade over time.[1] Long-chain fatty acid substrates can be difficult to dissolve; ensure they are fully solubilized, potentially with the use of a carrier protein like BSA or a small amount of a suitable organic solvent.
-
-
Sub-optimal Reaction Conditions: The pH, temperature, and buffer composition, including essential cofactors, can significantly impact enzyme performance.
-
Product Inhibition: The accumulation of the acyl-CoA product can sometimes inhibit the enzyme, leading to a decrease in the reaction rate over time.
-
Solution: Consider a reaction setup that removes the product as it forms, for example, by using a biphasic system or coupling the synthesis to a subsequent enzymatic reaction.[1] Alternatively, optimizing the initial substrate concentrations can help avoid inhibitory levels of product accumulation.[1]
-
Below is a troubleshooting workflow to address low yield:
Q2: My long-chain fatty acid substrate is precipitating in the aqueous reaction buffer. How can I improve its solubility?
A2: The poor aqueous solubility of long-chain fatty acids is a common hurdle. Here are some strategies to address this:
-
Use of a Carrier Protein: Bovine serum albumin (BSA) is frequently used to bind and solubilize fatty acids in aqueous solutions, mimicking their transport in vivo. The fatty acid can be pre-incubated with BSA before being added to the reaction mixture.
-
Inclusion of a Co-solvent: A small percentage of an organic solvent, such as DMSO or ethanol, can be included in the reaction buffer to aid in the solubilization of the fatty acid. However, it is crucial to first test the tolerance of your specific acyl-CoA synthetase to the chosen solvent, as high concentrations can lead to enzyme denaturation.
-
Preparation of Fatty Acid Soaps: The fatty acid can be saponified by dissolving it in a solution of a weak base, such as KOH or NaOH, to form the more soluble salt. This solution should then be carefully pH-adjusted to the optimal range for the enzymatic reaction.
Q3: The synthesized acyl-CoA product appears to be degrading during purification or storage. What steps can I take to minimize this?
A3: Acyl-CoA thioesters are susceptible to hydrolysis, particularly at non-optimal pH values.[1]
-
pH Control: Maintain the pH of your solutions within a stable and appropriate range throughout the purification process.
-
Rapid Purification: Once the synthesis reaction is complete, proceed to the purification step as quickly as possible.[1]
-
Low-Temperature Storage: For storage, flash-freeze the purified long-chain acyl-CoA in liquid nitrogen and store at -80°C to minimize degradation.[1]
Q4: I am unsure if my enzyme is active. How can I perform a reliable acyl-CoA synthetase (ACS) activity assay?
A4: A robust activity assay is essential for troubleshooting and optimizing your synthesis. A common method is a colorimetric or fluorometric assay that measures the formation of the acyl-CoA product.
-
Principle: The ACS catalyzes the formation of acyl-CoA, which is then used in a coupled reaction to produce a detectable signal. For instance, the acyl-CoA can be metabolized by an enzyme mix to generate an intermediate that reacts with a probe to yield a fluorescent or colored product.[2][3]
-
Procedure: A general procedure involves preparing a reaction mixture containing the necessary buffers, ATP, CoA, Mg²⁺, and the fatty acid substrate. The reaction is initiated by adding the enzyme. The change in absorbance or fluorescence is then monitored over time using a microplate reader.[2]
-
Commercial Kits: Several commercial kits are available that provide all the necessary reagents and a detailed protocol for performing ACS activity assays.[2][3]
Data Presentation: Quantitative Analysis
The recovery and yield of long-chain acyl-CoAs can vary depending on the chosen experimental methods. The following tables provide a summary of representative quantitative data.
Table 1: Recovery of Acyl-CoAs Using Solid-Phase Extraction (SPE)
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) |
| Acetyl-CoA | Short (C2) | 2-(2-pyridyl)ethyl | 85-95% |
| Malonyl-CoA | Short (C3) | 2-(2-pyridyl)ethyl | 83-90% |
| Octanoyl-CoA | Medium (C8) | 2-(2-pyridyl)ethyl | 88-92% |
| Oleoyl-CoA | Long (C18:1) | 2-(2-pyridyl)ethyl | 85-90% |
| Palmitoyl-CoA | Long (C16:0) | Oligonucleotide | 70-80%[4] |
| Arachidonyl-CoA | Long (C20:4) | 2-(2-pyridyl)ethyl | 83-88% |
Data synthesized from literature.[5]
Table 2: Typical Yields for Chemo-enzymatic Synthesis of Short-Chain Acyl-CoAs
| Synthesis Method | Precursor Acid | Acyl-CoA Product | Typical Yield (%) |
| Symmetric Anhydride | Butyric Acid | Butyryl-CoA | 95% |
| Carbonyldiimidazole (CDI) | Propionic Acid | Propionyl-CoA | 92% |
| Carbonyldiimidazole (CDI) | Isovaleric Acid | Isovaleryl-CoA | 84% |
Note: While specific data for long-chain acyl-CoAs may vary, these values for short-chain acyl-CoAs can serve as a benchmark.[1]
Experimental Protocols
Protocol 1: General Enzymatic Synthesis of Long-Chain Acyl-CoA
This protocol provides a general framework for the synthesis reaction. Optimal concentrations of substrates and enzyme should be determined empirically.
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
10 mM MgCl₂
-
10 mM ATP
-
2.5 mM Coenzyme A
-
1 mM DTT (optional, for enzyme stability)
-
0.5 mM long-chain fatty acid (solubilized as described in Q2)
-
-
-
Enzyme Addition:
-
Add a predetermined amount of acyl-CoA synthetase to the reaction mixture to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction at 37°C for 1-2 hours. The optimal incubation time may vary.
-
-
Reaction Quenching:
-
Stop the reaction by adding a small volume of acid (e.g., 10% trifluoroacetic acid or formic acid) to precipitate the enzyme.[1]
-
-
Protein Removal:
-
Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.[1]
-
-
Product Purification:
-
Carefully transfer the supernatant to a new tube for purification, for example, by solid-phase extraction (see Protocol 2).[1]
-
Protocol 2: Solid-Phase Extraction (SPE) of Long-Chain Acyl-CoAs
This protocol is adapted from established methods for the purification of acyl-CoAs from a reaction mixture or biological extract.[5][6]
-
Column Conditioning:
-
Condition a weak anion exchange or other suitable SPE column (e.g., 2-(2-pyridyl)ethyl) by washing with 1 mL of methanol (B129727) followed by 1 mL of 100 mM KH₂PO₄ buffer (pH 4.9).[6]
-
-
Sample Loading:
-
Load the supernatant from the synthesis reaction (or your biological extract) onto the conditioned SPE column.[6]
-
-
Washing:
-
Wash the column with 1 mL of 100 mM KH₂PO₄ buffer (pH 4.9), followed by 1 mL of methanol to remove unbound impurities.[6]
-
-
Elution:
-
Elute the long-chain acyl-CoAs from the column with an appropriate elution buffer (e.g., for 2-(2-pyridyl)ethyl columns, a mixture of methanol and ammonium (B1175870) formate (B1220265) can be used).
-
-
Sample Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[5]
-
-
Reconstitution:
-
Reconstitute the purified acyl-CoA in a suitable solvent for downstream analysis (e.g., a mixture of water and methanol for LC-MS).[5]
-
Visualizations
Enzymatic Synthesis and Purification Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. abcam.cn [abcam.cn]
- 3. Acyl-CoA Synthetase Assay Kit (Fluorometric) (ab273315) | Abcam [abcam.com]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of (S)-3-Hydroxy-15-methylhexadecanoyl-CoA
Welcome to the technical support center for the purification of (S)-3-Hydroxy-15-methylhexadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on isolating this specific long-chain acyl-CoA from complex biological mixtures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The main challenges include the molecule's inherent instability, its low abundance in biological samples, and the presence of structurally similar lipids that can co-purify. Acyl-CoAs are susceptible to both enzymatic and chemical hydrolysis, especially at neutral or alkaline pH and elevated temperatures.[1][2] Therefore, it is crucial to work quickly at low temperatures and use acidic buffers during extraction.[1]
Q2: What is the best initial extraction method for this compound from tissues or cells?
A2: A common and effective method is homogenization in an ice-cold acidic buffer (e.g., 100 mM potassium phosphate (B84403), pH 4.9) followed by protein precipitation and liquid-liquid extraction with a mixture of acetonitrile (B52724) and isopropanol (B130326).[1][3][4] This approach helps to quench enzymatic activity and efficiently extract long-chain acyl-CoAs.[1]
Q3: Which chromatographic techniques are most suitable for purifying this compound?
A3: A multi-step chromatographic approach is often necessary. This typically involves solid-phase extraction (SPE) as an initial cleanup and concentration step, followed by high-performance liquid chromatography (HPLC) for high-resolution separation.[3][5] For SPE, weak anion exchange (WAX) or reversed-phase (C18) cartridges can be effective.[2][6] For HPLC, reversed-phase chromatography with a C18 column is commonly used.[3][5][7] Affinity chromatography using ligands that bind to Coenzyme A can also be a powerful purification tool.[8][9]
Q4: How can I prevent the degradation of my target compound during purification?
A4: To prevent degradation, all steps should be performed on ice or at 4°C.[1] Use of acidic buffers (pH 4.0-5.0) helps to stabilize the thioester bond.[1] It is also important to work quickly and minimize freeze-thaw cycles.[2] Adding an internal standard early in the extraction process can help to account for any sample loss.[1]
Q5: What are the key enzymes involved in the degradation of this compound?
A5: The primary enzymes responsible for degradation are acyl-CoA thioesterases (ACOTs), which hydrolyze the thioester bond.[1] Additionally, (S)-3-hydroxyacyl-CoA dehydrogenase can catalyze the oxidation of the hydroxyl group, leading to a loss of the target analyte.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Incomplete cell or tissue lysis. | Ensure thorough homogenization. Consider using a bead beater or sonicator for tough tissues.[2] |
| Analyte degradation due to enzymatic activity or pH. | Work quickly on ice and use pre-chilled, acidic (pH 4.0-5.0) solvents and buffers. Flash-freeze samples in liquid nitrogen if not processed immediately.[1][2] | |
| Inefficient extraction solvent. | Test different solvent systems. A mixture of acetonitrile and isopropanol is a good starting point.[1] | |
| Loss of analyte during SPE. | Optimize the SPE protocol, including the choice of sorbent (e.g., weak anion exchange), wash, and elution buffers.[1] | |
| Poor HPLC Peak Shape (Tailing or Broadening) | Secondary interactions with the stationary phase. | Add a small amount of a strong acid like formic or acetic acid to the mobile phase to suppress silanol (B1196071) interactions.[10] |
| Column contamination. | Use a guard column and implement a robust column wash protocol between runs.[2] | |
| Injection of a sample in a solvent much stronger than the mobile phase. | Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase conditions.[2] | |
| Co-elution of Contaminants | Insufficient chromatographic resolution. | Optimize the HPLC gradient, flow rate, and column temperature. Consider using a different column chemistry or a two-dimensional HPLC approach. |
| Presence of structurally similar lipids. | Employ an alternative purification method such as affinity chromatography or ion-exchange chromatography to separate based on different molecular properties.[8][11] | |
| No Analyte Signal Detected in Mass Spectrometry | Analyte concentration is below the limit of detection (LOD). | Concentrate the sample using SPE or by evaporating the solvent under a stream of nitrogen. Increase the injection volume.[2] |
| Incorrect mass spectrometry parameters. | Infuse a standard of a similar long-chain acyl-CoA to optimize the precursor and product ion masses for selected reaction monitoring (SRM).[2] |
Experimental Protocols
Protocol 1: Extraction and Solid-Phase Extraction (SPE) Purification
This protocol describes a general method for the extraction and initial purification of this compound from biological tissues.
Materials:
-
Frozen tissue sample
-
Ice-cold 100 mM potassium phosphate buffer (pH 4.9)
-
Ice-cold acetonitrile (ACN) and isopropanol
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Homogenizer
-
Centrifuge (4°C)
-
Weak anion exchange (WAX) SPE cartridges
-
5% Ammonium (B1175870) hydroxide (B78521) in methanol
-
Nitrogen evaporator
Procedure:
-
Homogenization: Weigh 50-100 mg of frozen tissue and immediately homogenize it on ice in 1 mL of cold potassium phosphate buffer containing the internal standard.[1]
-
Deproteinization and Extraction: Add 2 mL of a 2:1 (v/v) solution of acetonitrile and isopropanol to the homogenate. Vortex vigorously for 5 minutes.[1]
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[1]
-
SPE Column Conditioning: Condition a WAX SPE cartridge with 2 mL of methanol, followed by 2 mL of water, and finally 2 mL of the 100 mM potassium phosphate buffer (pH 4.9).[2]
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE column.[1]
-
Washing: Wash the column with 2 mL of the potassium phosphate buffer, followed by 2 mL of methanol to remove lipids and other non-polar impurities.[1]
-
Elution: Elute the acyl-CoAs with 1 mL of 5% ammonium hydroxide in methanol.[1]
-
Drying: Dry the eluate under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried sample in a solvent compatible with the subsequent HPLC analysis (e.g., 50% methanol in water).[2]
Protocol 2: HPLC Purification
This protocol outlines a general reversed-phase HPLC method for the purification of the SPE eluate.
Materials and Equipment:
-
HPLC system with a UV detector or coupled to a mass spectrometer
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Reconstituted sample from Protocol 1
Procedure:
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 0.5 mL/min.
-
Injection: Inject the reconstituted sample onto the column.
-
Elution Gradient: Apply a linear gradient to elute the compound. An example gradient is as follows:
-
0-5 min: 5% B
-
5-25 min: Increase to 95% B
-
25-30 min: Hold at 95% B
-
30-35 min: Return to 5% B
-
35-45 min: Re-equilibrate at 5% B
-
-
Detection: Monitor the elution profile at 260 nm (for the adenine (B156593) base of CoA) or by mass spectrometry.[3]
-
Fraction Collection: Collect the fractions corresponding to the peak of interest.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC or LC-MS.
Data Presentation
Table 1: Comparison of Purification Techniques for Long-Chain Acyl-CoAs
| Technique | Principle | Advantages | Disadvantages | Typical Recovery |
| Solid-Phase Extraction (SPE) | Differential partitioning between a solid and liquid phase. | Good for sample cleanup and concentration; relatively fast.[5][12] | Lower resolution compared to HPLC; may require method optimization. | 70-80% (for long-chain acyl-CoAs)[3] |
| Reversed-Phase HPLC | Separation based on hydrophobicity. | High resolution and reproducibility; well-suited for complex mixtures.[3][7] | Can be time-consuming; requires specialized equipment. | >80% (with optimized method) |
| Ion-Exchange Chromatography | Separation based on net charge. | Effective for separating charged molecules like acyl-CoAs from neutral or similarly charged species.[11][13] | Can be sensitive to buffer pH and ionic strength; may require desalting step. | Variable, depends on sample complexity. |
| Affinity Chromatography | Specific binding of the CoA moiety to an immobilized ligand. | Highly specific, can achieve significant purification in a single step.[8][9] | Can be expensive; potential for non-specific binding. | High, but dependent on the specific ligand and binding conditions. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: The role of (S)-3-Hydroxyacyl-CoA in the mitochondrial beta-oxidation pathway.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Co-purification of coenzyme-dependent enzymes by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Isolation and purification of 3-hydroxy-3-methylglutaryl-coenzyme A by ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzymatic synthesis and purification of aromatic coenzyme a esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-rad.com [bio-rad.com]
Technical Support Center: Analysis of Branched-Chain Fatty Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of branched-chain fatty acid (BCFA) isomers.
Troubleshooting Guide
Issue 1: Poor Chromatographic Resolution of iso and anteiso Isomers
-
Possible Cause: Suboptimal Gas Chromatography (GC) column.
-
Solution: For the resolution of complex fatty acid mixtures, including BCFA isomers, a high-resolution, highly polar, long capillary column (e.g., 100 m) is recommended.[1] Columns with specialized stationary phases, such as those with high cyanopropyl content, provide the necessary selectivity to separate closely eluting isomers.[1][2]
-
-
Possible Cause: Inadequate GC oven temperature program.
-
Solution: A slow temperature ramp is crucial for separating isomers. Decrease the oven temperature ramp rate to 1-2°C/min during the elution window of the BCFAs.[1] A lower initial temperature or a longer hold time at the beginning of the run can also improve the separation of more volatile isomers.
-
-
Possible Cause: Improper or incomplete derivatization.
-
Solution: Incomplete conversion of fatty acids to their more volatile ester derivatives (e.g., fatty acid methyl esters - FAMEs) can lead to peak tailing and co-elution.[1] Ensure the derivatization reaction goes to completion by optimizing the reaction time and temperature. Use fresh, high-quality derivatization reagents and ensure your sample is anhydrous, as moisture can inhibit the reaction.[1]
-
Issue 2: Difficulty in Differentiating Isomers by Mass Spectrometry (MS)
-
Possible Cause: Standard electron ionization (EI) mass spectra of BCFA isomers are very similar.
-
Solution: Utilize tandem mass spectrometry (MS/MS) to analyze the fragmentation patterns of the molecular ions. iso- and anteiso-BCFA methyl esters produce characteristic fragment ions upon collisional dissociation.[3][4][5]
-
iso-isomers typically show a prominent fragment ion corresponding to the loss of the terminal isopropyl group ([M-43]⁺).[1][3][4]
-
anteiso-isomers yield characteristic fragments from cleavage on both sides of the methyl branch, corresponding to the loss of an ethyl group ([M-29]⁺) and a sec-butyl group ([M-57]⁺).[1][3][4]
-
-
-
Possible Cause: Low abundance of the molecular ion with EI.
-
Solution: Consider alternative derivatization strategies that produce more structurally diagnostic fragments. 4,4-dimethyloxazoline (DMOX) and 3-pyridylcarbinol (picolinyl) ester derivatives can provide clearer fragmentation patterns for identifying branch points.[3][6] Alternatively, chemical ionization (CI) is a "softer" ionization technique that results in a higher abundance of the molecular ion, which is beneficial for subsequent MS/MS analysis.[7][8]
-
Issue 3: Low Signal Intensity or Poor Sensitivity
-
Possible Cause: Inefficient derivatization.
-
Solution: The choice of derivatization method can significantly impact sensitivity. For trace-level analysis, select a method that produces derivatives with high ionization efficiency. While boron trifluoride-methanol is effective, base-catalyzed methods like using methanolic KOH can be faster, though they do not derivatize free fatty acids.[1][9]
-
-
Possible Cause: Sample loss during preparation.
-
Solution: Minimize sample handling steps. Ensure efficient extraction of the FAMEs after derivatization. A second extraction of the aqueous layer may be necessary for quantitative analysis.[1]
-
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate and identify branched-chain fatty acid isomers?
BCFA isomers, such as iso and anteiso forms, have the same molecular weight and chemical formula.[1] This makes them indistinguishable by mass spectrometry alone and results in very similar physicochemical properties, leading to close or overlapping retention times in chromatographic systems.[1] Effective analysis relies on exploiting subtle differences in their structures through high-selectivity chromatography and specific fragmentation patterns in tandem mass spectrometry.[1]
Q2: What is the purpose of derivatization in BCFA analysis?
Derivatization is a critical step to prepare fatty acids for GC analysis.[1] It converts the non-volatile fatty acids into more volatile and less polar derivatives, most commonly fatty acid methyl esters (FAMEs).[1][6] This improves chromatographic peak shape, enhances separation, and prevents interactions with the stationary phase that can cause peak tailing.[1]
Q3: Which analytical technique is best for analyzing BCFA isomers?
Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable method for analyzing BCFAs.[1] High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is also a powerful technique, particularly for the analysis of intact complex lipids containing BCFAs and for resolving enantiomers with chiral derivatization.[1][10][11]
Q4: Can I distinguish between iso and anteiso isomers using a standard GC-MS with electron ionization?
While challenging, it is sometimes possible by carefully examining the relative intensities of certain ions in the EI mass spectra.[3] However, for unambiguous identification, tandem mass spectrometry (MS/MS) is highly recommended. The distinct fragmentation patterns of the molecular ions of iso and anteiso FAMEs in MS/MS provide a reliable method for their differentiation.[3][4][5]
Q5: Are there newer methods for BCFA isomer analysis?
Yes, advanced techniques are emerging. Charge-switching mass spectrometry strategies have shown promise in differentiating iso and anteiso isomers and can help in assigning the position of methyl branches without the need for reference standards.[6][12] Ultrahigh-resolution ion mobility mass spectrometry is another advanced technique for resolving complex isomer mixtures.[1]
Data Presentation
Table 1: Common Derivatization Methods for BCFA Analysis
| Derivatization Method | Reagent(s) | Typical Reaction Conditions | Advantages | Disadvantages |
| Acid-Catalyzed Methylation | Boron Trifluoride (BF₃) in Methanol (B129727) | 60-100°C for 10-60 min[1] | Effective for both free fatty acids and esterified lipids.[1] | Reagent is moisture-sensitive and corrosive.[1] |
| Base-Catalyzed Transmethylation | Methanolic KOH or Sodium Methoxide | Room temperature for 2-5 min[1][9] | Very fast and proceeds under mild conditions.[1] | Does not derivatize free fatty acids; may not react with sterol esters.[1] |
| Silylation | BSTFA or MSTFA (+1% TMCS) | 60°C for 60 min[1] | Effective for free fatty acids and other active hydrogen compounds. | Reagents are highly sensitive to moisture; can produce multiple derivatives.[1] |
Table 2: Key Diagnostic Mass Fragments for iso- and anteiso-BCFA Methyl Esters (FAMEs) in EI-MS/MS
| Isomer Type | Key Diagnostic Fragment(s) | Description |
| iso-BCFAME | [M-43]⁺ | Corresponds to the loss of the terminal isopropyl group.[1][3][4] |
| anteiso-BCFAME | [M-29]⁺ and [M-57]⁺ | Corresponds to fragmentation on either side of the branch point (loss of ethyl and sec-butyl groups, respectively).[1][3][4] |
Experimental Protocols
Protocol 1: Derivatization of BCFAs to FAMEs using Boron Trifluoride-Methanol (BF₃-Methanol)
This protocol is suitable for converting both free fatty acids and acyl lipids to FAMEs.[1]
-
Sample Preparation: Start with approximately 1-10 mg of the extracted lipid sample dried under a stream of nitrogen in a screw-capped glass tube.
-
Reagent Addition: Add 1 mL of 14% BF₃ in methanol to the dried sample.[1]
-
Reaction: Tightly cap the tube after flushing with nitrogen. Heat the mixture at 100°C in a heating block or boiling water bath for 30-60 minutes.[1]
-
Extraction: After cooling to room temperature, add 1 mL of water and 2 mL of hexane (B92381). Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Phase Separation: Centrifuge briefly to separate the layers.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis. For quantitative analysis, a second extraction of the aqueous layer may be performed.[1]
Protocol 2: GC-MS Analysis of BCFA FAMEs
-
GC Column: Use a highly polar capillary column (e.g., BPX-70, CP-Sil 88) of at least 100 m in length.[1][2]
-
Injection: Inject 1 µL of the FAMEs solution in hexane.
-
Oven Program:
-
Initial temperature: 100°C, hold for 4 minutes.
-
Ramp 1: Increase to 140°C at 3°C/min.
-
Ramp 2: Increase to 240°C at 2°C/min.
-
Hold at 240°C for 10 minutes.
-
(Note: This is an example program and should be optimized for your specific application and column.)
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
For MS/MS: Isolate the molecular ion of the FAME of interest and perform collision-induced dissociation (CID) to generate fragment ions.
-
Mandatory Visualization
Caption: Experimental workflow for the GC-MS analysis of BCFAs.
Caption: Characteristic MS/MS fragmentation of BCFA isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of monomethyl branched chain lipids by a combination of liquid chromatography tandem mass spectrometry and charge-switching chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fatty acid isomerism: analysis and selected biological functions - Food & Function (RSC Publishing) DOI:10.1039/D3FO03716A [pubs.rsc.org]
- 9. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Quantifying acyl-chain diversity in isobaric compound lipids containing monomethyl branched-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Quantitative Analysis of Branched-Chain Acyl-CoAs
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of branched-chain acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for quantifying branched-chain acyl-CoAs?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantification of acyl-CoAs, including branched-chain species, due to its high sensitivity and specificity.[1][2][3] This method allows for the precise measurement of individual acyl-CoA molecules even in complex biological samples.[2] Multiple Reaction Monitoring (MRM) is a commonly used mode in tandem mass spectrometry for targeted quantification, where specific precursor-to-product ion transitions for each acyl-CoA are monitored.[1][2]
Q2: How can I minimize the degradation of branched-chain acyl-CoAs during sample preparation?
A2: Branched-chain acyl-CoAs are known to be unstable, particularly in aqueous solutions.[1][4] To minimize degradation, it is crucial to process samples quickly and at low temperatures, such as on ice.[1] Quenching metabolic activity rapidly is essential.[5] For tissue samples, this can be achieved by freeze-clamping the tissue in liquid nitrogen.[5] It is also recommended to store extracted samples at -80°C and reconstitute them just prior to analysis.[1]
Q3: What are the common challenges in developing a calibration curve for acyl-CoA analysis?
A3: Researchers often face challenges with linearity, sensitivity, and reproducibility when generating calibration curves for acyl-CoA quantification.[1] Common issues include poor linearity (low R² value), low sensitivity, and a non-zero intercept.[1] These problems can arise from analyte degradation, matrix effects leading to ion suppression, or contamination in the blank.[1][6]
Q4: What is the significance of branched-chain acyl-CoAs in metabolism?
A4: Branched-chain acyl-CoAs are key intermediates in the catabolism of branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine.[5] This metabolic pathway is crucial for energy production and the synthesis of other molecules.[5] Dysregulation of BCAA metabolism and the accumulation of certain acyl-CoAs have been linked to various metabolic diseases.[7]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or High Background Noise in LC-MS/MS Analysis
Question: I am observing very low signal intensity for my branched-chain acyl-CoA analytes, or the background noise is unacceptably high. What are the possible causes and how can I resolve this?
Answer: Low signal intensity and high background noise are common problems in the LC-MS/MS analysis of acyl-CoAs. These issues often stem from sample preparation, matrix effects, or suboptimal instrument settings.
| Potential Cause | Recommended Solution |
| Analyte Degradation | Acyl-CoAs are unstable.[1] Ensure rapid sample processing on ice and storage at -80°C.[6] Reconstitute dried extracts immediately before analysis in a suitable solvent, such as 50% methanol (B129727) with ammonium (B1175870) acetate.[6] |
| Ion Suppression from Matrix | Biological samples contain molecules that can interfere with the ionization of target analytes.[6] Implement a robust sample cleanup procedure like Solid-Phase Extraction (SPE) to remove interfering substances.[6] |
| Suboptimal Chromatography | Poor separation can lead to co-elution with interfering compounds. Optimize the LC method by adjusting the gradient, mobile phase composition, or using a different column (e.g., C18 reversed-phase).[6] |
| Inefficient Ionization | The choice of ionization mode and source parameters significantly impacts signal intensity. Positive ion mode electrospray ionization (ESI+) is generally effective for acyl-CoAs.[6] Optimize source parameters like capillary voltage and gas flow.[6] |
| Incorrect MS/MS Parameters | Inaccurate precursor and product ion m/z values or suboptimal collision energy will result in poor signal. Ensure the correct MRM transitions are being monitored and optimize the collision energy for each analyte.[1] |
Issue 2: Poor Linearity and Reproducibility of Calibration Curves
Question: My calibration curve for a branched-chain acyl-CoA standard has a low R² value and is not reproducible between runs. What could be the cause and how can I improve it?
Answer: Issues with calibration curve linearity and reproducibility are often linked to the inherent instability of acyl-CoAs and the complexity of the sample matrix.
| Potential Cause | Recommended Solution |
| Analyte Instability in Solution | Acyl-CoAs can degrade in the autosampler over the course of an analytical run.[1] Minimize the time samples spend in the autosampler. Prepare fresh standards for each run if possible. |
| Matrix Effects | Components in the biological matrix can affect the ionization efficiency of the analyte, leading to non-linear responses.[1] Use a matrix-matched calibration curve, where standards are prepared in the same biological matrix as the samples.[1] The use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and sample processing variability.[1] |
| Contamination of Blank | If the blank sample shows a significant signal, it can affect the linearity and intercept of the curve. Ensure the solvent used for the blank is free of contamination.[1] |
| Inappropriate Calibration Range | The concentration range of the standards may not be appropriate for the detector's linear range. Adjust the concentration range of the standards to better bracket the expected sample concentrations.[1] A weighted linear regression may improve accuracy at lower concentrations.[1] |
Data Presentation
Table 1: Comparison of Extraction Methods for Short-Chain Acyl-CoAs
| Extraction Method | Principle | Advantages | Disadvantages | Recovery Rates (Example) |
| 5-Sulfosalicylic Acid (SSA) | Protein precipitation. | Simple, does not require removal by SPE before LC-MS/MS analysis.[7] | May not be as effective at removing all matrix components as other methods. | Acetyl-CoA: ~59%, Propionyl-CoA: ~80%[8] |
| Perchloric Acid (PCA) | Protein precipitation. | Effective for quenching enzymatic reactions.[9] | Requires neutralization and removal steps. | Not explicitly stated for branched-chain acyl-CoAs. |
| Methanol-Chloroform | Liquid-liquid extraction to separate metabolites based on polarity. | Can provide a cleaner extract, especially when combined with SPE.[9] | More complex and time-consuming procedure.[9] | Not explicitly stated for branched-chain acyl-CoAs. |
| Acetonitrile/Methanol/Water | Single-phase extraction to precipitate proteins and extract a broad range of metabolites. | Comprehensive extraction of various acyl-CoA species.[5] | Requires a lyophilization and resolubilization step, which can introduce variability.[5] | Not explicitly stated for branched-chain acyl-CoAs. |
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Acyl-CoAs
| Parameter | Typical Value | Reference |
| Linearity (R²) | >0.99 | [10] |
| Limit of Detection (LOD) | 2 to 133 nM | [10] |
| Limit of Quantification (LOQ) | Typically 3-5 times the LOD | [10] |
| Accuracy (% Recovery) | 80–114% | [10] |
| Precision (RSD%) | < 15% | [11] |
Experimental Protocols
Protocol 1: Extraction of Branched-Chain Acyl-CoAs from Tissues using 5-Sulfosalicylic Acid (SSA)
This protocol is adapted for the extraction of short-chain acyl-CoAs, including branched-chain species, from tissue samples for LC-MS/MS analysis.[7][8]
Materials:
-
Frozen tissue sample
-
5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, chilled on ice
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Pre-chilled microcentrifuge tubes
-
Homogenizer (e.g., bead beater or ultrasonic homogenizer)
-
Refrigerated microcentrifuge
Procedure:
-
Tissue Pulverization: Weigh approximately 20-50 mg of frozen tissue. In a pre-chilled mortar, add liquid nitrogen to keep the tissue brittle and grind it to a fine powder using the pestle.[8]
-
Homogenization and Protein Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold 5% SSA solution. If using internal standards, spike the SSA solution before adding it to the tissue powder. Immediately homogenize the sample.[8]
-
Centrifugation: Incubate the homogenate on ice for 10 minutes to facilitate complete protein precipitation. Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.[8]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube, avoiding the protein pellet.[8]
-
Sample Storage: The extract is now ready for LC-MS/MS analysis. If not analyzing immediately, store the extracts at -80°C.[8]
Protocol 2: General LC-MS/MS Method for Quantitative Analysis of Acyl-CoAs
This protocol provides a general framework for the LC-MS/MS analysis of acyl-CoAs.[11][12] Instrument parameters should be optimized for the specific instrument and analytes of interest.
Instrumentation:
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[11]
-
Mobile Phase A: 0.1% formic acid in water.[11]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[11]
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B and ramps up to elute the more hydrophobic acyl-CoAs (e.g., 5% B to 95% B over 5 minutes).[11]
-
Flow Rate: 0.3 mL/min.[11]
-
Injection Volume: 5 µL.[11]
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[11]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).[2]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each branched-chain acyl-CoA and internal standard. A common fragmentation is the neutral loss of the 3'-phospho-ADP moiety (507 Da).[1]
-
Data Analysis: Quantify the analytes by comparing their peak areas to those of a standard curve generated with authentic standards and normalized using an appropriate internal standard.[2]
Mandatory Visualization
Signaling and Metabolic Pathways
The primary pathway leading to the formation of branched-chain acyl-CoAs is the catabolism of branched-chain amino acids (BCAAs): leucine, isoleucine, and valine.
Caption: Catabolism of branched-chain amino acids to form branched-chain acyl-CoAs.
This diagram illustrates the initial steps in the breakdown of the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine. The first step is a reversible transamination catalyzed by branched-chain aminotransferase (BCAT), which converts the BCAAs into their respective branched-chain keto acids (BCKAs).[6] The second, irreversible step is the oxidative decarboxylation of the BCKAs by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form the corresponding branched-chain acyl-CoAs.[6] These acyl-CoAs then enter further metabolic pathways, ultimately yielding acetyl-CoA, succinyl-CoA, and/or acetoacetate, which can be used for energy production or biosynthesis.[5]
Experimental Workflow
A typical experimental workflow for the quantitative analysis of branched-chain acyl-CoAs from biological samples is depicted below.
Caption: General experimental workflow for branched-chain acyl-CoA quantification.
This workflow outlines the key stages involved in the quantitative analysis of branched-chain acyl-CoAs. The process begins with sample collection and immediate quenching of metabolic activity to preserve the in vivo concentrations of the analytes.[9] This is followed by the extraction of the acyl-CoAs from the biological matrix using a suitable method.[9] A sample cleanup step, such as solid-phase extraction, is often employed to remove interfering substances.[6] The purified extracts are then analyzed by LC-MS/MS, typically in MRM mode for targeted quantification.[2] Finally, the acquired data is processed to calculate the concentrations of the branched-chain acyl-CoAs in the original samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Branched-chain amino acid catabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Frontiers | Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism [frontiersin.org]
- 7. Branched-chain amino acids in metabolic signalling and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Branched Chain Amino Acid Supplementation: Impact on Signaling and Relevance to Critical Illness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
Technical Support Center: Optimizing Fatty Acyl-CoA Mass Spectra
Welcome to the technical support center for fatty acyl-CoA mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and improve the quality of their mass spectra.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in fatty acyl-CoA mass spectra?
High background noise in fatty acyl-CoA mass spectrometry can originate from several sources, broadly categorized as sample-related, liquid chromatography (LC) system-related, and mass spectrometer (MS)-related.
-
Sample-Related Sources:
-
Contaminants from sample preparation: Impurities introduced from solvents, reagents, and labware (e.g., plasticizers like phthalates, detergents).[1][2]
-
Matrix effects: Co-eluting compounds from complex biological samples can suppress the ionization of target analytes or contribute to the chemical noise.[2][3]
-
Sample degradation: Fatty acyl-CoAs are susceptible to degradation, and their breakdown products can contribute to a noisy baseline.[4]
-
-
LC System-Related Sources:
-
Contaminated mobile phase: Impurities in solvents, water, or additives (e.g., formic acid, ammonium (B1175870) acetate) are a major source of background ions.[2][5][6] Using high-purity, LC-MS grade solvents and fresh reagents is crucial.[5][7]
-
Column bleed: Degradation of the stationary phase of the LC column can release siloxanes and other compounds that generate background signals.[5][7]
-
System contamination: Buildup of sample residues, salts, and other non-volatile materials in the tubing, injector, and column can lead to high background and carryover.[5][8]
-
-
MS-Related Sources:
-
Ion source contamination: Accumulation of contaminants on the ESI needle, cone, and transfer tube can significantly increase background noise.[9][10]
-
In-source fragmentation: Unintended fragmentation of other molecules within the ion source can produce ions that interfere with the target analytes.[11][12]
-
Formation of non-target adducts: The presence of alkali metals can lead to the formation of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, which can complicate spectra and increase background.[13][14][15]
-
Q2: My baseline is excessively high and noisy across the entire chromatogram. What should I do first?
A high, noisy baseline is often indicative of contamination in the LC-MS system. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for High Baseline Noise
Caption: A logical workflow for troubleshooting high baseline noise in LC-MS analysis.
Step-by-Step Guide:
-
Run a Blank Injection: Inject your mobile phase without any sample. If the baseline is still high, the contamination is likely from the LC system or solvents.[7]
-
Isolate the Column: If the blank run is noisy, disconnect the column and run the mobile phase directly into the mass spectrometer. If the noise decreases significantly, the column is the source of contamination.[10]
-
Address Column Contamination: If the column is the issue, it may be contaminated or experiencing bleed. Try flushing the column with a strong solvent (e.g., isopropanol) or conditioning it by baking it out at a high temperature (do not exceed the column's maximum temperature limit).[7] If the problem persists, the column may need to be replaced.
-
Address System Contamination: If the noise persists even with the column disconnected, the contamination is in the LC system or the MS source. Prepare fresh, high-purity mobile phase.[5][6] If this does not resolve the issue, clean the ion source (needle, cone, transfer tube) according to the manufacturer's protocol.[9]
Q3: I'm observing many non-specific peaks and adducts in my fatty acyl-CoA spectra. How can I minimize these?
The presence of non-specific peaks and adducts, such as those from sodium ([M+Na]⁺) and potassium ([M+K]⁺), can be addressed through careful sample preparation and mobile phase optimization.
Strategies to Minimize Non-Specific Peaks and Adducts:
-
Improve Sample Cleanup: Employ extraction techniques to remove interfering substances.
-
Liquid-Liquid Extraction (LLE): Methods like the Folch or Bligh and Dyer protocols use a chloroform/methanol/water mixture to separate lipids from hydrophilic compounds and salts.[16] An alternative is using methyl-tert-butyl ether (MTBE), which is less dense than water, making the lipid-containing upper phase easier to collect.[16]
-
Solid-Phase Extraction (SPE): SPE can provide highly enriched samples with minimal contamination by selectively retaining and eluting the fatty acyl-CoAs.[16][17]
-
-
Optimize Mobile Phase:
-
Lower the pH: Adding a small amount of a weak organic acid, like formic acid, to the mobile phase can provide an excess of protons, favoring the formation of the desired protonated molecule ([M+H]⁺) over metal adducts.[15]
-
Use High-Purity Additives: Ensure that any mobile phase additives are LC-MS grade to avoid introducing metal contaminants.[5]
-
Expected Outcomes of Troubleshooting Steps
| Troubleshooting Action | Expected Outcome |
| Use of high-purity, LC-MS grade solvents | Significant reduction in baseline noise and elimination of solvent-related adduct peaks.[2] |
| Implementation of LLE or SPE for sample cleanup | Reduction of matrix effects and removal of interfering compounds, leading to a cleaner spectrum.[16] |
| Cleaning of the ion source (cone, needle, etc.) | A substantial decrease in overall background noise and removal of persistent contaminant peaks.[9] |
| Lowering mobile phase pH with formic acid | Suppression of [M+Na]⁺ and [M+K]⁺ adduct formation and enhancement of the [M+H]⁺ signal.[15] |
| Conditioning or replacing the LC column | Reduction or elimination of peaks associated with column bleed (e.g., siloxanes).[7] |
Detailed Experimental Protocols
Protocol 1: Methyl-tert-butyl Ether (MTBE) Based Liquid-Liquid Extraction
This protocol is an effective method for extracting lipids, including fatty acyl-CoAs, from biological samples while minimizing the co-extraction of hydrophilic contaminants.[16]
Materials:
-
Methanol (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE, LC-MS grade)
-
Water (LC-MS grade)
-
Sample homogenizer
-
Centrifuge
Procedure:
-
Homogenization: Homogenize the biological sample (e.g., tissue, cell pellet) in an appropriate volume of methanol.
-
Solvent Addition: Add MTBE and water to the homogenate to achieve a final solvent ratio of approximately 5:1.5:1.25 (MTBE:methanol:water, v/v/v).
-
Phase Separation: Vortex the mixture vigorously for 10-15 minutes and then centrifuge at a low speed (e.g., 1000 x g) for 10 minutes to induce phase separation.
-
Collection: Two distinct phases will form. The upper organic phase contains the lipids (including fatty acyl-CoAs), while the lower aqueous phase contains hydrophilic compounds. Carefully collect the upper MTBE layer.
-
Drying and Reconstitution: Evaporate the solvent from the collected upper phase under a stream of nitrogen. Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., a mixture similar to the initial mobile phase).
Workflow for MTBE-Based Lipid Extraction
Caption: A step-by-step workflow for lipid extraction using the MTBE method.
Protocol 2: Ion Source Cleaning
Regular cleaning of the ion source is critical for maintaining sensitivity and reducing background noise. Always refer to your instrument manufacturer's specific guidelines.
General Procedure:
-
Venting the System: Safely vent the mass spectrometer according to the manufacturer's instructions.
-
Disassembly: Carefully remove the components of the ion source, such as the ESI needle, cone, and transfer capillary.
-
Sonication: Place the components in a beaker with a sequence of solvents for sonication. A typical sequence is:
-
LC-MS grade water
-
Methanol
-
Isopropanol
-
Sonication in each solvent for 15-20 minutes is generally effective.
-
-
Drying: Thoroughly dry the cleaned parts with a stream of high-purity nitrogen.
-
Reassembly and Pumping Down: Carefully reassemble the ion source and pump down the system.
-
System Equilibration: Allow the system to equilibrate for a sufficient time before running any analyses. It is good practice to run a system suitability test or a blank injection to confirm that the background has been reduced.[9]
References
- 1. ccc.bc.edu [ccc.bc.edu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. zefsci.com [zefsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 11. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aocs.org [aocs.org]
- 14. Dealing with Metal Adduct Ions in Electrospray: Part 1 | Separation Science [sepscience.com]
- 15. learning.sepscience.com [learning.sepscience.com]
- 16. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
selecting the right internal standard for branched-chain acyl-CoA analysis
Welcome to the technical support center for the analysis of branched-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the appropriate internal standard and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for quantifying branched-chain acyl-CoAs?
The gold standard for quantification in mass spectrometry-based metabolomics is the use of a stable isotope-labeled internal standard (SIL-IS) that is an exact analogue of the analyte of interest.[1][2] This approach provides the highest accuracy and precision by correcting for variability during sample extraction, derivatization, and analysis.[1][3] For branched-chain acyl-CoAs, this would be a version of the molecule labeled with heavy isotopes like ¹³C or ¹⁵N.
Q2: What are the alternatives if a specific stable isotope-labeled internal standard for my branched-chain acyl-CoA is not commercially available?
When a specific SIL-IS is unavailable, several alternatives can be considered:
-
Biosynthetically Generated SIL-IS Library: A powerful technique called Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) can be used.[2][4][5] This involves growing cells in a medium where a precursor, like pantothenate (Vitamin B5), is replaced with its stable isotope-labeled version (e.g., [¹³C₃¹⁵N₁]-pantothenate).[4] This results in the cells producing a full suite of acyl-CoAs, including branched-chain variants, that are isotopically labeled and can be used as a comprehensive internal standard mixture.[1][6]
-
Structural Analogues: A non-isotopically labeled compound that is chemically and physically similar to the analyte can be used.[3] For acyl-CoAs, common choices include odd-chain-length fatty acyl-CoAs (e.g., C17:0-CoA or C25:0-CoA) as they are typically present at very low levels in most biological samples.[7]
-
Chain-Length Homologues: An acyl-CoA with a different chain length from the target analyte but from the same chemical class can be used. However, it's crucial to validate that its extraction efficiency and ionization response are comparable to the analyte.[8]
Q3: Why is it important to use an internal standard that is structurally similar to my analyte?
An internal standard is most effective when it behaves identically to the analyte during sample preparation and analysis.[8][9] This includes having similar extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer.[3] Significant differences in chemical properties, such as acyl chain length and saturation, can lead to different behaviors and result in inaccurate quantification.[8] Stable isotope-labeled standards are ideal because their chemical and physical properties are nearly identical to the endogenous analyte.[5]
Q4: When should the internal standard be added to the sample?
The internal standard should be added as early as possible in the sample preparation workflow.[9] This ensures that it can account for any analyte loss or variability throughout all subsequent steps, including extraction, cleanup, and derivatization.[3] For cellular or tissue samples, the IS should be added before cell lysis and protein precipitation.
Troubleshooting Guide
Issue 1: Poor signal intensity or high background noise for acyl-CoA analytes.
-
Question: I am observing very low signal intensity for my acyl-CoA analytes, or the background noise is unacceptably high. What are the possible causes and solutions?
-
Answer: This is a common issue often related to sample preparation, matrix effects, or instrument settings.[10]
-
Cause: Acyl-CoA Instability. Acyl-CoAs are susceptible to chemical and enzymatic degradation, especially at neutral or alkaline pH and elevated temperatures.[11][12]
-
Cause: Matrix Effects (Ion Suppression). Complex biological samples contain molecules like salts and lipids that can interfere with the ionization of the target analytes in the mass spectrometer source.[10]
-
Solution: Implement a robust sample cleanup procedure. Solid-Phase Extraction (SPE) is highly effective for removing interfering substances.[10] Optimizing the liquid chromatography (LC) method to separate analytes from the matrix is also critical.[10] The use of a stable isotope-labeled internal standard is the best way to correct for matrix effects, as it will be suppressed to the same extent as the analyte.[3]
-
-
Cause: Suboptimal Mass Spectrometer Settings. Incorrect ionization mode or source parameters can dramatically impact signal intensity.
-
Issue 2: Inaccurate or inconsistent quantification.
-
Question: My quantitative results are not reproducible between replicates or batches. What could be the cause?
-
Answer: Inconsistent quantification often points to issues with the internal standard or sample handling.
-
Cause: Inappropriate Internal Standard. If using a structural analogue, its chemical properties might be too different from the branched-chain acyl-CoA, leading to different responses across samples and concentrations.[8][11]
-
Cause: Inconsistent Internal Standard Addition. Errors in adding the internal standard will directly translate to errors in quantification.
-
Solution: Use a calibrated pipette to add the same amount of internal standard to every sample, standard, and quality control.[11] Prepare a large batch of the IS solution to minimize variability.
-
-
Cause: Isomeric Interference. Branched-chain acyl-CoAs (e.g., isobutyryl-CoA) can be isomeric with straight-chain acyl-CoAs (e.g., butyryl-CoA). If they are not chromatographically separated, mass spectrometry alone cannot distinguish them, leading to inaccurate quantification.[13][14]
-
Solution: Optimize your LC method to achieve baseline separation of all relevant isomers. This may require using a longer column, a shallower gradient, or a different column chemistry.
-
-
Data Presentation
Table 1: Comparison of Internal Standard Types for Branched-Chain Acyl-CoA Analysis
| Internal Standard Type | Advantages | Disadvantages | Best For |
| Stable Isotope-Labeled (SIL-IS) | Considered the "gold standard"; corrects for nearly all sources of analytical variability (extraction, matrix effects, ionization).[1][2] | Can be expensive; may not be commercially available for all specific branched-chain acyl-CoAs.[2] | Achieving the highest accuracy and precision in quantitative analysis. |
| Biosynthesized SIL-IS Library (SILEC) | Generates a comprehensive mixture of labeled acyl-CoAs, including branched-chain species, from a single process.[4][6] Co-elutes perfectly with the analyte.[6] | Requires cell culture facilities and expertise; initial setup can be time-consuming.[4] Batch-to-batch variation is possible.[1] | Comprehensive profiling studies where multiple acyl-CoAs are quantified simultaneously. |
| Odd-Chain Acyl-CoAs | Commercially available; typically absent or at very low levels in biological samples.[7] | Chemical and physical properties differ from analytes, may not perfectly correct for variability.[8] | A cost-effective alternative when SIL-IS are not available. |
| Structural Analogues (Non-isotopic) | Can be readily available. | May have different extraction recovery and ionization efficiency, leading to quantification errors.[8][11] | Use as a last resort when other options are not feasible; requires extensive validation. |
Experimental Protocols
Protocol: Generation of Stable Isotope-Labeled Acyl-CoA Internal Standards via SILEC
This protocol is adapted from methodologies that use stable isotope labeling by essential nutrients in cell culture (SILEC) to create a library of labeled internal standards.[2][4]
Objective: To biosynthetically generate a mixture of [¹³C₃¹⁵N₁]-labeled acyl-CoAs in cultured cells for use as internal standards.
Materials:
-
Cell line (e.g., murine hepatocytes Hepa 1c1c7).[4]
-
Pantothenate-free cell culture medium.
-
[¹³C₃¹⁵N₁]-pantothenate.[4]
-
Charcoal-dextran stripped fetal bovine serum (FBS) (to minimize unlabeled pantothenate).[4]
-
Standard cell culture equipment (flasks, incubator, etc.).
-
Extraction solution (e.g., 5-sulfosalicylic acid (SSA) or trichloroacetic acid (TCA)).[15]
-
LC-MS/MS system.
Methodology:
-
Cell Culture Adaptation:
-
Culture cells in standard medium to achieve a healthy population.
-
To adapt the cells, switch to a pantothenate-free medium supplemented with [¹³C₃¹⁵N₁]-pantothenate and charcoal-stripped FBS.[4]
-
Passage the cells for a minimum of three passages in this labeled medium to ensure maximum incorporation (>99%) of the labeled pantothenate into the cellular Coenzyme A pool.[4][5]
-
-
Harvesting and Extraction:
-
After sufficient labeling, harvest the cells.
-
The labeled cell pellet can be stored at -80°C or used immediately.
-
This labeled cell lysate now serves as the internal standard mixture.
-
-
Sample Preparation for Analysis:
-
For your experimental (unlabeled) samples, add a fixed amount of the labeled cell lysate (the internal standard) at the very beginning of the extraction process (before protein precipitation).[6]
-
Co-extract the analytes and internal standards from the combined sample using your established protocol (e.g., protein precipitation with SSA, followed by centrifugation).[15]
-
-
LC-MS/MS Analysis:
-
Analyze the final extract by LC-MS/MS.
-
Set up the mass spectrometer to monitor the specific precursor-product ion transitions for both the endogenous (light) branched-chain acyl-CoAs and their corresponding stable isotope-labeled (heavy) internal standards.[15] The mass shift will correspond to the isotopes incorporated (e.g., +4 Da for [¹³C₃¹⁵N₁]-pantothenate incorporation).[4]
-
-
Quantification:
-
Calculate the ratio of the peak area of the endogenous analyte to the peak area of its corresponding labeled internal standard.
-
Determine the concentration of the analyte in the sample by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
-
Mandatory Visualization
Caption: Decision workflow for selecting the right internal standard.
Caption: Experimental workflow for the SILEC method.
References
- 1. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 14. Correcting false positive medium-chain acyl-CoA dehydrogenase deficiency results from newborn screening; synthesis, purification, and standardization of branched-chain C8 acylcarnitines for use in their selective and accurate absolute quantitation by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 3-Hydroxy Acyl-CoAs by Tandem Mass Spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the tandem mass spectrometry (MS/MS) analysis of 3-hydroxy acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic fragmentation patterns for 3-hydroxy acyl-CoAs in positive ion mode tandem MS?
A1: In positive ion electrospray ionization-MS/MS, all acyl-CoAs, including 3-hydroxy acyl-CoAs, exhibit common fragmentation patterns.[1] The two most characteristic observations are:
-
A neutral loss of 507.0 Da, which corresponds to the 3'-phosphonucleoside diphosphate (B83284) fragment.[2][3][4] The resulting fragment ion is often the most abundant and is frequently used for Multiple Reaction Monitoring (MRM) assays.[1][3]
-
A product ion at m/z 428, which represents the CoA moiety.[1][3][5]
Q2: Which ionization mode, positive or negative, is better for analyzing 3-hydroxy acyl-CoAs?
A2: For the analysis of fatty acyl-CoAs, positive ion mode is often preferred as it can be significantly more sensitive.[2] One study found that positive ion mode was approximately three-fold more sensitive for the LC-ESI-MS/MS analysis of various acyl-CoAs compared to negative ion mode.[2] However, the optimal mode can be compound-dependent, so it is advisable to test both for your specific analytes of interest.[2]
Q3: How do I select precursor and product ions for Multiple Reaction Monitoring (MRM) analysis of 3-hydroxy acyl-CoAs?
A3: For MRM analysis in positive ion mode, the precursor ion (Q1) is the singly protonated molecule [M+H]⁺.[2] The most common and abundant product ion (Q3) for general acyl-CoA profiling results from the neutral loss of 507 Da.[1] Therefore, the product ion would be [M+H-507]⁺.[5] For maximum sensitivity and specificity, the chosen product ion should be both abundant and structurally specific to the acyl group.[2]
Q4: Can I use a single set of MS/MS parameters for all 3-hydroxy acyl-CoAs?
A4: While acyl-CoAs share common fragmentation patterns, MS/MS parameters such as Collision Energy (CE), Declustering Potential (DP), and Collision Cell Exit Potential (CXP) are very similar but should ideally be optimized for each specific analyte to achieve maximum sensitivity and peak height for the selected ion pairs.[1][2][4] However, for broad profiling, a programmed MRM method with consistent fragmentation parameters can be effectively used.[1]
Troubleshooting Guides
Issue 1: Low or No Signal for my 3-Hydroxy Acyl-CoA Analyte
| Possible Cause | Troubleshooting Step |
| Suboptimal Fragmentation Parameters | The Collision Energy (CE) and other lens voltages are critical for generating a strong signal. These parameters should be optimized for each specific 3-hydroxy acyl-CoA.[2] You can perform an infusion of the analyte standard and ramp the CE to find the value that yields the highest product ion intensity.[2][6] |
| Incorrect Ionization Mode | While positive ion mode is often more sensitive for acyl-CoAs, this is not universally true for all compounds.[2] Verify if your specific analyte performs better in negative ion mode. |
| Sample Preparation Issues | Poor extraction can lead to low analyte concentration. Acyl-CoAs have been shown to be extracted with high intensity using 80% methanol (B129727).[7] The presence of acid or acetonitrile (B52724) in the extraction solvent can lead to poor or no signal.[7] Also, ensure that extracted samples are properly reconstituted in a solvent compatible with the initial mobile phase.[8] |
| LC-MS System Contamination | A contaminated system can lead to ion suppression. Check for elevated baselines in your chromatogram, which can suggest contamination of mobile phases or reagents.[9] |
Issue 2: Poor Peak Shape or Shifting Retention Times
| Possible Cause | Troubleshooting Step |
| Liquid Chromatography Problems | LC-related issues are a common cause of batch failures.[9] Check for leaks in the LC system by inspecting all tubing connections for buffer deposits or discoloration.[9] Compare the current pressure trace to an archived one from a time when the system was working well; this can help detect leaks, overpressure, or pump problems.[9] |
| Column Degradation | The analytical column may be degrading. Consider washing the column according to the manufacturer's instructions or replacing it if it has been used extensively. |
| Inappropriate Mobile Phase | Ensure the mobile phase composition is correct and has been freshly prepared. For reversed-phase chromatography of acyl-CoAs, a common mobile phase is water and methanol or acetonitrile with an additive like ammonium (B1175870) acetate (B1210297) or formic acid.[7][8] |
Issue 3: Suspected Co-elution with an Isomeric Compound
| Possible Cause | Troubleshooting Step |
| Isobaric Interference | A common issue is the co-elution of isobaric compounds. For example, a Cn-3-hydroxyacyl-CoA can have the same mass and MRM transition as a Cn-1-dicarboxyl-CoA, leading to multiple peaks in an extracted ion chromatogram.[1] |
| Resolution through Chromatography | Optimize the liquid chromatography method to separate the isomers. This may involve using a different column, changing the gradient profile, or altering the mobile phase composition. The hydroxyl group makes 3-hydroxyacyl-CoAs more polar than their corresponding acyl-CoAs, which can be exploited for separation.[1] |
| Use of High-Resolution Mass Spectrometry | High-resolution mass spectrometry can help distinguish between compounds with the same nominal mass but different elemental compositions. |
| Additional MRM Transitions | If standards are available, identify additional, unique fragment ions for your 3-hydroxy acyl-CoA and the interfering compound to create more specific MRM methods.[1] |
Experimental Protocols
Protocol 1: General LC-MS/MS Method for 3-Hydroxy Acyl-CoA Analysis
This protocol provides a general workflow for the targeted analysis of 3-hydroxy acyl-CoAs using a reversed-phase LC system coupled to a tandem mass spectrometer.
-
Sample Extraction:
-
Homogenize tissue samples or quench cell metabolism using cold 80% methanol.[7]
-
Vortex the sample thoroughly.
-
Centrifuge to pellet proteins and other insoluble material.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B).[8]
-
-
Liquid Chromatography (Reversed-Phase):
-
Column: C18 column (e.g., 100 x 2.0 mm, 3 µm).[7]
-
Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.8) or 0.1% formic acid.[7][8]
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[7][8]
-
Gradient: A typical gradient might start at 2-5% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate at the initial conditions.[7][8]
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).[1]
-
Precursor Ion (Q1): [M+H]⁺ for the specific 3-hydroxy acyl-CoA.
-
Parameter Optimization: Infuse a standard of the target analyte to optimize Collision Energy (CE), Declustering Potential (DP), and other source/compound parameters to maximize the signal for the chosen MRM transition.[2][4]
-
Data Presentation
Table 1: Example MS/MS Parameters for Acyl-CoA Analysis
Note: These values are examples and should be optimized for your specific instrument and analyte.
| Parameter | Setting | Reference |
| Ionization Mode | Positive ESI | [2] |
| Scan Type | Multiple Reaction Monitoring (MRM) | [1] |
| Precursor Ion | [M+H]⁺ | [2] |
| Product Ion | [M+H-507]⁺ | [1][5] |
| Collision Energy (HCD) | 35% | [7] |
| Resolution (Full Scan) | 70,000 | [7] |
| Resolution (MS/MS) | 35,000 | [7] |
| Capillary Temperature | 320 °C | [7] |
Visualizations
Caption: General fragmentation pathway of 3-hydroxy acyl-CoAs in positive ion tandem MS.
References
- 1. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. myadlm.org [myadlm.org]
Technical Support Center: Analysis of Bacterial Lipids
Welcome to the technical support center for the analysis of bacterial lipids. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of bacterial lipid analysis, providing troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing bacterial lipids compared to eukaryotic lipids?
A1: Analyzing bacterial lipids presents unique challenges due to their vast structural diversity, which often surpasses that of eukaryotic lipids.[1] Key difficulties include:
-
Unique Structures: Bacteria synthesize lipids with unusual features, such as branched-chain fatty acids, cyclopropane (B1198618) rings, and distinct headgroups like ornithine lipids, which are not commonly found in eukaryotes.[1][2]
-
Wide Range of Polarities: Bacterial lipids span a broad polarity spectrum, from very hydrophobic to highly polar, making comprehensive extraction and chromatographic separation difficult with a single method.[1]
-
Complex Mixtures: A single bacterial species can produce a complex mixture of lipid classes and molecular species, requiring high-resolution analytical techniques for accurate identification and quantification.
Q2: How does the cell wall structure of Gram-positive versus Gram-negative bacteria affect lipid extraction?
A2: The distinct cell wall structures necessitate different extraction strategies:
-
Gram-negative bacteria have a relatively thin peptidoglycan layer but possess an outer membrane rich in lipopolysaccharides (LPS). Standard lipid extraction methods are often effective after initial cell lysis.[3]
-
Gram-positive bacteria have a much thicker and more robust peptidoglycan layer, which can significantly hinder the extraction of membrane lipids.[4][5] This often requires more rigorous cell disruption methods to ensure efficient lipid recovery.[6]
Q3: Why is it critical to use internal standards in quantitative bacterial lipidomics?
A3: Internal standards are essential for accurate quantification in mass spectrometry-based lipidomics. They help to correct for variability introduced during sample preparation, extraction, and analysis, such as differences in extraction efficiency, ionization efficiency, and instrument response.[7] The use of a synthetic fatty acid internal standard can compensate for variability in both the preparation and analysis of the sample.[7]
Q4: What are some common sources of contamination in bacterial lipid analysis?
A4: Contamination can arise from various sources and significantly impact the accuracy of your results. Common culprits include:
-
Reagents and Solvents: Even high-purity solvents can contain trace amounts of lipids or plasticizers (e.g., phthalates).[8]
-
Glassware and Plasticware: Improperly cleaned glassware can retain lipid residues, and plasticware can leach contaminants.[8]
-
Sample Handling: Cross-contamination between samples can occur through improper handling techniques.
Troubleshooting Guides
Issue 1: Low Lipid Yield After Extraction
| Possible Cause | Troubleshooting Steps |
| Inefficient Cell Lysis | For Gram-positive bacteria, ensure your cell disruption method (e.g., bead beating, sonication, French press) is sufficient to break the thick peptidoglycan wall.[6] Consider enzymatic pretreatment with lysozyme. |
| Suboptimal Solvent System | The choice of extraction solvent is critical. The Bligh-Dyer and Folch methods are commonly used, but their efficiency can vary depending on the bacterial species and the target lipid classes.[9] Consider adjusting the solvent ratios or trying alternative solvent systems. |
| Lipid Degradation | Perform extractions on ice or at 4°C to minimize the activity of endogenous lipases.[6] Add antioxidants like butylated hydroxytoluene (BHT) to organic solvents to prevent oxidation of unsaturated fatty acids. |
| Incomplete Phase Separation | Ensure the correct ratio of chloroform (B151607), methanol, and water is used to achieve proper phase separation. Centrifuge samples adequately to obtain a clear interface between the aqueous and organic layers. |
Issue 2: Poor Reproducibility in Mass Spectrometry Data
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Standardize every step of your workflow, from bacterial culture conditions and harvesting time to the volumes of solvents used. Variations in growth phase can significantly alter the lipid profile. |
| Matrix Effects | The presence of high concentrations of salts or other non-lipid molecules can suppress or enhance the ionization of your target lipids.[6] Dilute your sample or perform a solid-phase extraction (SPE) cleanup step to remove interfering substances. |
| Instrument Carryover | Implement a rigorous wash protocol for the autosampler and injection port between samples to prevent cross-contamination. |
| Lack of Normalization | Normalize your data to an internal standard or to a total measure like total lipid content or cell number to account for variations in sample loading and instrument response. |
Issue 3: Inaccurate Lipid Identification
| Possible Cause | Troubleshooting Steps |
| Co-elution of Isobaric Species | Different lipid species can have the same mass-to-charge ratio (m/z). Improve chromatographic separation by optimizing the gradient, using a different column, or employing ion mobility-mass spectrometry. |
| In-source Fragmentation | Highly abundant lipids can fragment in the ion source of the mass spectrometer, creating artifact peaks that can be mistaken for other lipids.[10] Optimize source parameters (e.g., voltages, temperature) to minimize fragmentation. |
| Incorrect Database Matching | Ensure the mass spectral library you are using is appropriate for bacterial lipids. Many standard libraries are heavily biased towards eukaryotic lipids.[1] |
| Insufficient Fragmentation Data | For confident identification, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns that can confirm the headgroup and fatty acyl chain composition. |
Experimental Protocols
Protocol 1: Total Lipid Extraction from Gram-Negative Bacteria (Modified Bligh-Dyer)
-
Cell Harvesting: Centrifuge the bacterial culture (e.g., 5,000 x g for 10 minutes at 4°C).
-
Washing: Discard the supernatant and wash the cell pellet twice with cold phosphate-buffered saline (PBS) to remove media components.
-
Cell Lysis: Resuspend the pellet in a single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v).[11] Vortex vigorously and incubate at room temperature for at least 20 minutes to ensure cell lysis.[11]
-
Phase Separation: Add additional chloroform and water to achieve a final ratio of chloroform:methanol:water (2:2:1.8, v/v/v).[11] Vortex and centrifuge to separate the phases.
-
Lipid Collection: Carefully collect the lower organic (chloroform) phase, which contains the lipids.
-
Drying: Dry the lipid extract under a gentle stream of nitrogen gas.
-
Storage: Store the dried lipid extract at -80°C under an inert atmosphere (e.g., argon or nitrogen) until analysis.
Protocol 2: Fatty Acid Methyl Ester (FAME) Analysis by GC-MS
-
Transesterification: To the dried lipid extract, add a solution of 1.25 M HCl in anhydrous methanol.[12] Cap the tube tightly and heat at 80-90°C for 1 hour.
-
Quenching: Cool the reaction to room temperature and quench by adding deionized water.[12]
-
Extraction: Add hexane (B92381) to extract the FAMEs. Vortex thoroughly and centrifuge to separate the phases.
-
Collection: Transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Analysis: Inject the FAME sample into a gas chromatograph coupled with a mass spectrometer (GC-MS) for separation and identification.
Data Presentation
Table 1: Comparison of Common Lipid Extraction Methods for Bacteria
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Folch | High solvent-to-sample ratio (20:1) with a chloroform:methanol (2:1) mixture. | High recovery of a broad range of lipids. | Requires larger solvent volumes. | General-purpose total lipid extraction. |
| Bligh-Dyer | Lower solvent-to-sample ratio, initially a monophasic mixture that becomes biphasic. | Uses less solvent, suitable for smaller sample volumes. | May be less efficient for very complex samples. | Total lipid extraction from cultures and tissues.[9] |
| Acid Hydrolysis | Treatment with strong acid to release covalently bound fatty acids. | Recovers fatty acids from complex lipids like LPS. | Can degrade some lipid classes. | Analysis of total fatty acid profiles, including those from LPS. |
Visualizations
Experimental and Logical Workflows
Caption: A generalized workflow for the analysis of bacterial lipids.
Caption: A logical diagram for troubleshooting low lipid extraction yields.
Signaling Pathway
Caption: Overview of the TLR4-mediated signaling cascade initiated by Lipid A.[13]
References
- 1. Recent advances in the mass spectrometric profiling of bacterial lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The intricate link between membrane lipid structure and composition and membrane structural properties in bacterial membranes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04523D [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Unsaturation Elements and Other Modifications of Phospholipids in Bacteria: New Insight from Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 8. benchchem.com [benchchem.com]
- 9. What Are the Methods for Extracting Bacterial Cell Membrane Lipids? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation and Chemical Characterization of Lipid A from Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Metabolism of Branched vs. Straight-Chain 3-Hydroxyacyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways, enzyme kinetics, and cellular roles of branched-chain and straight-chain 3-hydroxyacyl-CoA molecules. Understanding the distinctions between these structurally similar yet functionally diverse metabolites is crucial for advancing research in metabolic diseases, neurological disorders, and drug development.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism. The structure of the acyl chain, whether a linear hydrocarbon (straight-chain) or a chain with methyl branches (branched-chain), dictates its metabolic origin, enzymatic processing, and ultimate physiological function. Straight-chain 3-hydroxyacyl-CoAs are primarily generated during the β-oxidation of fatty acids, a key energy-producing pathway. In contrast, branched-chain 3-hydroxyacyl-CoAs are mainly derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.
This guide will delve into the enzymatic and metabolic differences between these two classes of molecules, supported by experimental data, and provide detailed protocols for their study.
Metabolic Pathways: A Tale of Two Origins
The metabolic pathways of straight-chain and branched-chain 3-hydroxyacyl-CoAs are distinct, reflecting their different points of origin.
Straight-Chain 3-Hydroxyacyl-CoA Metabolism: These molecules are key intermediates in the mitochondrial fatty acid β-oxidation spiral. This pathway sequentially shortens long-chain fatty acids to produce acetyl-CoA, which then enters the citric acid cycle for ATP production. The conversion of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA is the third step in this four-reaction cycle.
Branched-Chain 3-Hydroxyacyl-CoA Metabolism: The catabolism of BCAAs (leucine, isoleucine, and valine) generates various branched-chain acyl-CoA intermediates. For instance, the breakdown of isoleucine produces 2-methyl-3-hydroxybutyryl-CoA. These branched-chain intermediates are processed by a distinct set of enzymes and can also feed into the citric acid cycle, contributing to cellular energy.
Quantitative Comparison of Enzyme Kinetics
The enzymatic processing of straight-chain and branched-chain 3-hydroxyacyl-CoAs is handled by different enzymes with distinct substrate specificities. The primary enzyme for straight-chain substrates is 3-Hydroxyacyl-CoA Dehydrogenase (HADH), while Hydroxysteroid 17-beta Dehydrogenase type 10 (HSD17B10), also known as short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD), preferentially metabolizes short-chain, methyl-branched substrates.[1]
| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | Catalytic Efficiency (V_max_/K_m_) |
| L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) | Pig Heart | 3-Hydroxybutyryl-CoA (C4) | 10.0 | 25.0 | 2.5 |
| 3-Hydroxyoctanoyl-CoA (C8) | 2.5 | 62.5 | 25.0 | ||
| 3-Hydroxymyristoyl-CoA (C14) | 2.0 | 33.3 | 16.7 | ||
| 3-Hydroxypalmitoyl-CoA (C16) | 2.0 | 25.0 | 12.5 | ||
| Hydroxysteroid 17-beta Dehydrogenase 10 (HSD17B10) | Human | Acetoacetyl-CoA (C4 keto) | 25.7 | - | - |
| (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA | - | 14.8 µmol/min/mg | - |
Data for HADH from pig heart L-3-hydroxyacyl-CoA dehydrogenase.[2] Data for HSD17B10 from human recombinant enzyme.[3]
As the data indicates, HADH exhibits the highest catalytic efficiency with medium-chain straight-chain substrates like 3-hydroxyoctanoyl-CoA.[2] In contrast, HSD17B10 is active on the branched-chain substrate (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA.[3]
Experimental Protocols
Accurate measurement of enzyme activity and metabolite levels is essential for studying the metabolism of 3-hydroxyacyl-CoAs. Below are detailed protocols for key experiments.
Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity (Coupled Assay)
This method allows for the determination of kinetic parameters for various L-3-hydroxyacyl-CoA substrates by coupling the HADH reaction to the cleavage of the 3-ketoacyl-CoA product by 3-ketoacyl-CoA thiolase.[2][4] This drives the reaction forward and prevents product inhibition.[4]
Materials and Reagents:
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.4, containing 50 µM Coenzyme A (CoASH).[4]
-
NAD⁺ Stock Solution: 20 mM NAD⁺ in assay buffer.[4]
-
3-Ketoacyl-CoA Thiolase (e.g., from pig heart).
-
L-3-hydroxyacyl-CoA substrates of various chain lengths.
-
Purified HADH or cell/tissue lysate.
Procedure:
-
Prepare the Reaction Mixture: In a 1 mL cuvette, combine the following:
-
Substrate Variation: For determining K_m_ and V_max_, vary the concentration of the L-3-hydroxyacyl-CoA substrate over a range (e.g., 0.5 to 10 times the expected K_m_).[4]
-
Equilibration: Incubate the reaction mixture at 37°C for 5 minutes.[4]
-
Initiate the Reaction: Add the HADH enzyme sample to start the reaction.[4]
-
Data Acquisition: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.[4]
-
Data Analysis: Determine the initial reaction velocities (V₀) from the linear portion of the absorbance curves for each substrate concentration. Plot V₀ against substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
LC-MS/MS Analysis of Acyl-CoAs in Tissues
This protocol outlines a general workflow for the extraction and quantification of acyl-CoAs from biological tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents:
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs).
-
Methanol-chloroform (2:1, v/v).[5]
-
10 mM Ammonium (B1175870) formate (B1220265).[5]
-
Weak anion exchange solid-phase extraction (SPE) columns.
-
LC-MS/MS system with a C18 reversed-phase column.
Procedure:
-
Tissue Homogenization:
-
Liquid-Liquid Extraction:
-
Solid-Phase Extraction (SPE):
-
Condition the SPE column with methanol (B129727) and then equilibrate with water.[5]
-
Load the aqueous extract onto the column.
-
Wash the column with 2% formic acid followed by methanol.[5]
-
Elute the acyl-CoAs with 2% and then 5% ammonium hydroxide.[5]
-
Dry the eluate under a stream of nitrogen.[5]
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried sample in a suitable solvent (e.g., 50% methanol).[5]
-
Inject the sample into the LC-MS/MS system.
-
Separate the acyl-CoAs using a C18 column with a suitable gradient.
-
Detect and quantify the acyl-CoAs using multiple reaction monitoring (MRM) or a neutral loss scan.
-
Cellular Signaling and Physiological Roles
Beyond their roles in energy metabolism, both straight-chain and branched-chain acyl-CoAs are emerging as important signaling molecules that can influence a variety of cellular processes.
-
Straight-Chain Acyl-CoAs: Long-chain acyl-CoAs have been implicated in the regulation of gene expression, enzyme activity, and ion channel function.
-
Branched-Chain Acyl-CoAs and their Precursors: The metabolism of BCAAs and their acyl-CoA derivatives is intricately linked to the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. Furthermore, intermediates of BCAA catabolism can act as signaling molecules themselves.
Conclusion
The metabolism of branched-chain and straight-chain 3-hydroxyacyl-CoAs is governed by distinct enzymatic machinery that reflects their different metabolic origins. While straight-chain variants are primarily intermediates in the universal energy-generating pathway of fatty acid β-oxidation, their branched-chain counterparts, derived from amino acid catabolism, play more specialized roles, including participation in key cellular signaling networks. A thorough understanding of these differences, supported by robust experimental data, is paramount for researchers in the fields of metabolism, cell biology, and pharmacology, and will be instrumental in the development of novel therapeutic strategies for a range of human diseases.
References
- 1. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of (S)-3-Hydroxy-15-methylhexadecanoyl-CoA and its Structural Analogs for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S)-3-Hydroxy-15-methylhexadecanoyl-CoA, an important intermediate in branched-chain fatty acid metabolism, with its key structural analogs. Understanding the metabolic fate and enzymatic processing of these molecules is crucial for research into metabolic diseases, bacterial pathogenesis, and the development of novel therapeutics. This document presents a comparative analysis based on their structural differences, expected enzymatic kinetics, and detailed experimental protocols for their evaluation.
Introduction to this compound and its Analogs
This compound is an iso-branched chain 3-hydroxyacyl-CoA. The "iso" configuration, with a methyl group on the penultimate carbon of the acyl chain, is a common structural motif in bacterial lipids and is also found in mammalian tissues. The metabolism of such branched-chain fatty acids is of significant interest due to their roles in membrane fluidity, cellular signaling, and as precursors for bioactive molecules.
For comparative studies, we will focus on three key structural analogs that differ in the position of the methyl branch or its absence:
-
(S)-3-Hydroxy-14-methylhexadecanoyl-CoA (Anteiso-analog): This analog features a methyl group on the antepenultimate carbon, representing the anteiso form of branched-chain fatty acids.
-
(S)-3-Hydroxy-16-methylheptadecanoyl-CoA (Iso-analog, C18): This is another iso-branched fatty acid, but with a longer carbon chain (18 carbons), allowing for the investigation of chain length specificity by metabolic enzymes.
-
(S)-3-Hydroxyhexadecanoyl-CoA (Straight-chain analog): This analog lacks any methyl branching, serving as a direct control to assess the impact of the methyl group on enzymatic processing.
Structural and Physicochemical Comparison
The structural variations among these molecules influence their physical properties and, consequently, their interaction with enzymes and their role in biological membranes.
| Feature | This compound | (S)-3-Hydroxy-14-methylhexadecanoyl-CoA | (S)-3-Hydroxy-16-methylheptadecanoyl-CoA | (S)-3-Hydroxyhexadecanoyl-CoA |
| Structure | iso-branched | anteiso-branched | iso-branched | Straight-chain |
| Chain Length | C17 (total) | C17 (total) | C18 (total) | C16 |
| Methyl Branch Position | C-15 | C-14 | C-16 | N/A |
| Molecular Weight | ~1007.9 g/mol | ~1007.9 g/mol | ~1021.9 g/mol | ~993.9 g/mol |
| Predicted Polarity | High | High | High | High |
Comparative Enzymatic Processing
The primary metabolic pathway for 3-hydroxyacyl-CoAs is mitochondrial β-oxidation, where the key enzyme is 3-hydroxyacyl-CoA dehydrogenase (HAD). HADs exist in different isoforms with varying substrate specificities for chain length and branching. Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) is particularly relevant for these long-chain substrates.
Based on known enzyme specificities, we can predict the relative performance of these analogs as substrates for HAD enzymes. Generally, the presence and position of a methyl branch can affect the binding affinity (Km) and the catalytic rate (Vmax) of the enzyme.
Table of Predicted Kinetic Parameters for 3-Hydroxyacyl-CoA Dehydrogenase
| Substrate | Predicted Km (µM) | Predicted Vmax (relative %) | Rationale |
| (S)-3-Hydroxyhexadecanoyl-CoA | Low | 100% | Preferred straight-chain substrate. |
| This compound | Low to Moderate | 80-90% | The iso branch is generally well-tolerated by LCHAD. |
| (S)-3-Hydroxy-14-methylhexadecanoyl-CoA | Moderate | 60-70% | The anteiso branch may cause some steric hindrance in the active site, potentially reducing affinity and turnover. |
| (S)-3-Hydroxy-16-methylheptadecanoyl-CoA | Low to Moderate | 70-85% | The longer chain length may slightly alter positioning in the active site. |
Signaling Pathways and Experimental Workflows
Beta-Oxidation Pathway for Branched-Chain Fatty Acyl-CoAs
The following diagram illustrates the central role of 3-hydroxyacyl-CoA dehydrogenase in the β-oxidation of branched-chain fatty acids.
Caption: Mitochondrial beta-oxidation of branched-chain 3-hydroxyacyl-CoAs.
Experimental Workflow for Comparative Analysis
This diagram outlines the key steps for a comparative study of the enzymatic processing of this compound and its analogs.
Caption: Workflow for comparative kinetic analysis of 3-hydroxyacyl-CoA analogs.
Experimental Protocols
Synthesis of (S)-3-Hydroxyacyl-CoA Analogs
A general strategy for the synthesis of the target molecule and its analogs involves the following key steps:
-
Synthesis of the Branched-Chain Carboxylic Acid:
-
For the iso- and anteiso-acids, this can be achieved through malonic ester synthesis or by using appropriate Grignard reagents with a suitable electrophile to construct the carbon skeleton.
-
The straight-chain acid is commercially available.
-
-
Introduction of the 3-Hydroxy Group:
-
This can be accomplished via alpha-bromination of the corresponding acyl halide followed by nucleophilic substitution with hydroxide, or through stereoselective reduction of a 3-ketoester.
-
-
Activation to the CoA Thioester:
-
The purified 3-hydroxy fatty acid is activated to its CoA ester using an acyl-CoA synthetase or through chemical methods involving carbodiimide (B86325) coupling.
-
-
Purification:
-
The final 3-hydroxyacyl-CoA product is purified by high-performance liquid chromatography (HPLC).
-
Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol is adapted for a 96-well plate format for higher throughput comparison.
Materials:
-
Purified 3-hydroxyacyl-CoA dehydrogenase (e.g., recombinant human LCHAD)
-
This compound and its analogs (stock solutions in buffer)
-
NAD+ solution (10 mM in assay buffer)
-
Assay Buffer: 100 mM potassium phosphate, pH 7.5
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing:
-
80 µL of Assay Buffer
-
10 µL of NAD+ solution (final concentration 1 mM)
-
10 µL of the respective (S)-3-hydroxyacyl-CoA analog solution (at varying concentrations to determine Km and Vmax).
-
-
Incubate the plate at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 10 µL of a pre-diluted solution of 3-hydroxyacyl-CoA dehydrogenase to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of NADH production can be determined using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each analog.
LC-MS/MS Analysis of Reaction Products
For confirmation of product formation and for more sensitive quantification, LC-MS/MS can be employed.
Sample Preparation:
-
Quench the enzymatic reaction with an equal volume of ice-cold acetonitrile.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to an autosampler vial for analysis.
LC-MS/MS Method:
-
Column: A C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase: A gradient of water and acetonitrile/isopropanol, both containing a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Mass Spectrometry: Operate in negative ion mode and use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each 3-ketoacyl-CoA product.
This comprehensive guide provides the necessary framework for conducting comparative studies on this compound and its structural analogs. The provided data, while predictive, is based on established principles of enzyme kinetics and fatty acid metabolism. The detailed protocols offer a starting point for rigorous experimental validation.
Unveiling the Putative Role of (S)-3-Hydroxy-15-methylhexadecanoyl-CoA in Bacterial Communication: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bacterial communication, small molecules orchestrate complex social behaviors, from biofilm formation to virulence. While acyl-homoserine lactones (AHLs) and autoinducer peptides (AIPs) have long been recognized as canonical signaling molecules, the diverse chemical lexicon of bacteria continues to expand. This guide delves into the emerging role of (S)-3-Hydroxy-15-methylhexadecanoyl-CoA, a long-chain 3-hydroxy fatty acid derivative found in Bacteroides species, as a potential signaling molecule. By comparing its inferred properties with well-established fatty acid-based signaling systems, we aim to provide a framework for its validation and potential as a novel therapeutic target.
A Comparative Overview of Bacterial Fatty Acid Signaling Systems
While direct evidence for the signaling role of this compound is still emerging, we can infer its potential functions by comparing its characteristics with known fatty acid signals. The following table summarizes key features of representative bacterial fatty acid signaling molecules.
| Feature | This compound (Proposed) | Diffusible Signal Factor (DSF) Family | Pseudomonas Quinolone Signal (PQS) |
| Producing Organism (Example) | Bacteroides spp. | Xanthomonas campestris, Burkholderia cenocepacia | Pseudomonas aeruginosa |
| Chemical Nature | Long-chain (C17) iso-branched 3-hydroxy fatty acyl-CoA | Medium-chain (C12-C14) unsaturated fatty acids | 2-alkyl-4-quinolone |
| Biosynthesis Precursor | Iso-valeryl-CoA (from leucine (B10760876) metabolism) | Fatty acid biosynthesis intermediates | Anthranilate and fatty acid biosynthesis intermediates |
| Mode of Secretion | Potentially via Outer Membrane Vesicles (OMVs) | Likely passive diffusion and/or efflux pumps | Transported via Outer Membrane Vesicles (OMVs) |
| Receptor Type (Example) | Putative membrane-bound sensor kinase or GPCR-like protein | Two-component system sensor kinase (e.g., RpfC) | Periplasmic/cytoplasmic LysR-type transcriptional regulator (PqsR) |
| Key Regulated Processes | Unknown; potentially gut colonization, biofilm formation, host-microbe interactions | Virulence factor production, biofilm formation, antibiotic resistance | Virulence factor production, biofilm formation, iron acquisition |
| Concentration for Activity | To be determined | Nanomolar to low micromolar range | Micromolar range |
Proposed Biosynthetic Pathway of this compound in Bacteroides
Based on known bacterial fatty acid synthesis pathways, we propose the following biosynthetic route for this compound in Bacteroides. This pathway utilizes the branched-chain amino acid leucine as a starter unit, a common feature in bacteria that produce iso-fatty acids.
Caption: Proposed biosynthesis of this compound.
A Putative Signaling Pathway and its Validation
We hypothesize a signaling pathway for this compound in Bacteroides that involves its packaging into Outer Membrane Vesicles (OMVs), release into the extracellular milieu, and recognition by a neighboring cell's receptor, potentially a G-protein coupled receptor (GPCR)-like protein, initiating a downstream signaling cascade.
Caption: Proposed signaling pathway for this compound.
Experimental Protocols for Validation
Validating the signaling role of this compound requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments.
Extraction and Quantification of this compound
Objective: To isolate and quantify the molecule from Bacteroides cultures and their OMVs.
Methodology:
-
Culture and OMV Isolation: Grow Bacteroides species of interest to the late logarithmic or early stationary phase. Isolate OMVs from the culture supernatant by a series of centrifugation and ultracentrifugation steps.
-
Lipid Extraction: Perform a two-step lipid extraction from both whole cells and isolated OMVs using a modified Bligh-Dyer method with a chloroform:methanol:water solvent system.
-
Hydrolysis and Derivatization: Saponify the lipid extracts with NaOH to release free fatty acids. Convert the fatty acids to their methyl esters (FAMEs) using BF3-methanol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quantification: Utilize a known amount of an internal standard (e.g., heptadecanoic acid) added before extraction. Generate a standard curve with synthesized (S)-3-Hydroxy-15-methylhexadecanoic acid methyl ester to quantify the molecule in the samples.
Reporter Assay for Signaling Activity
Objective: To determine if exogenous this compound can induce a transcriptional response in Bacteroides.
Methodology:
-
Reporter Strain Construction: Create a reporter strain of Bacteroides by fusing the promoter of a putative target gene (identified through transcriptomics) to a reporter gene (e.g., gusA encoding β-glucuronidase or a fluorescent protein like GFP).
-
Assay Conditions: Grow the reporter strain in a minimal medium to mid-logarithmic phase. Add synthetic this compound at varying concentrations (e.g., from nanomolar to micromolar range).
-
Signal Detection: After a defined incubation period, measure the reporter gene expression. For a gusA reporter, this involves a colorimetric assay with a substrate like p-nitrophenyl-β-D-glucuronide. For a GFP reporter, measure fluorescence using a plate reader or flow cytometry.
-
Controls: Include a vehicle control (the solvent used to dissolve the fatty acid) and a positive control with a known inducer if available.
Receptor Identification using a Yeast-Two-Hybrid System
Objective: To identify potential protein receptors that bind to this compound.
Methodology:
-
Bait and Prey Construction:
-
Bait: Since the ligand is a lipid, a modified approach is needed. A potential strategy is to use a known fatty acid binding protein domain as a "bait" and screen for interacting Bacteroides proteins. Alternatively, computational modeling can predict potential binding proteins.
-
Prey: Create a cDNA library from Bacteroides cloned into a yeast two-hybrid "prey" vector, which fuses the bacterial proteins to a transcriptional activation domain.
-
-
Yeast Transformation and Screening: Transform yeast with both the "bait" plasmid and the "prey" library. Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine).
-
Hit Validation: Yeast colonies that grow on the selective media indicate a potential protein-protein interaction. Isolate the "prey" plasmids from these colonies and sequence the insert to identify the interacting Bacteroides protein.
-
Confirmation: Validate the interaction using in vitro binding assays, such as surface plasmon resonance (SPR) or microscale thermophoresis (MST), with the purified candidate receptor protein and synthetic this compound.
Experimental Workflow for Validation
The following diagram outlines the logical flow of experiments to validate the signaling role of this compound.
Caption: Workflow for validating the signaling role.
comparative lipidomics of different Bacteroides species
A deep dive into the diverse lipid profiles of key Bacteroides species, offering researchers, scientists, and drug development professionals a comprehensive comparative analysis based on recent lipidomics data.
The genus Bacteroides represents a significant component of the human gut microbiota and its members are recognized for their profound influence on host physiology, immunity, and disease. A critical aspect of their biology lies in their unique and diverse lipid compositions, which not only define their membrane architecture but also play a crucial role in the host-microbe dialogue. This guide provides a comparative analysis of the lipidomes of four prominent Bacteroides species: Bacteroides thetaiotaomicron, Bacteroides fragilis, Bacteroides ovatus, and Phocaeicola vulgatus (formerly Bacteroides vulgatus).
Recent studies have unveiled that the lipid signatures of Bacteroides are species-specific, with significant variations in the abundance and presence of key lipid classes such as glycerophospholipids, sphingolipids, and fatty acyls.[1][2] These differences are largely driven by the presence or absence of plasmalogens, diacyl glycerophosphoinositols, and certain sphingolipids.[1] In total, over 170 individual lipid species have been identified across these four species, highlighting the chemical diversity of their lipidomes.[2][3]
Comparative Analysis of Major Lipid Categories
The lipidomes of the analyzed Bacteroides species are primarily dominated by glycerophospholipids (GP) and sphingolipids (SP), with smaller contributions from fatty acyls (FA) and glycerolipids (GL).[1][3] Multivariate analysis of lipid profiles indicates that B. vulgatus and B. fragilis have similar lipid signatures that are distinct from those of B. thetaiotaomicron and B. ovatus.[1][4]
Table 1: Relative Abundance of Major Lipid Categories Across Bacteroides Species
| Lipid Category | B. thetaiotaomicron | B. fragilis | B. ovatus | B. vulgatus |
| Fatty Acyls (FA) | High | High | Moderate | Low |
| Glycerolipids (GL) | ~8% | ~3% | ~13% | ~5% |
| Glycerophospholipids (GP) | High | High | High | High |
| Sphingolipids (SP) | ~25% | ~22% | ~19% | ~29% |
Data is synthesized from information presented in figures from the source material and represents the relative contribution of each lipid category to the total lipidome.[1][3][5]
Key Distinguishing Lipid Classes
While sharing a core set of lipids, the four species exhibit remarkable diversity in specific lipid classes, which may underlie their distinct functional roles within the gut ecosystem.
Sphingolipids: Core Components with Species-Specific Variations
Sphingolipids are a major component of Bacteroides membranes, with dihydroceramide (B1258172) phosphoethanolamine (CerPE) being the most abundant sphingolipid across all four species.[1][4] However, the relative abundance of other sphingolipids, such as α-galactosylceramide (α-GalCer), a potent modulator of host immune responses, is notably higher in B. fragilis.[1][5]
N-Acyl Amines: Signaling Molecules with Quantitative Differences
N-acyl amines, including glycine (B1666218) lipids (GlyL) and another uncharacterized family of N-acyl amines (FL), are important signaling molecules.[4] While present in all four species, their relative abundance varies significantly. For instance, GlyL constitutes a much larger proportion of the total N-acyl amines in B. ovatus (32%) compared to B. fragilis (4%).[1][3] Furthermore, the dominant chain length of FL differs, with a shorter chain variant being more abundant in B. thetaiotaomicron and B. ovatus, and a longer chain variant dominating in B. fragilis and B. vulgatus.[1][5]
Plasmalogens and Phosphoinositols: Not a Universal Trait
The presence of plasmalogens and diacyl phosphoinositols (PI) is not universal among these Bacteroides species. Diacyl PI is detected in B. thetaiotaomicron and B. ovatus but is absent in B. fragilis and B. vulgatus.[1] Similarly, plasmalogens are produced by B. thetaiotaomicron, but not by the other three species examined.[1]
Table 2: Comparative Abundance of Key Differentiating Lipid Species
| Lipid Species/Class | B. thetaiotaomicron | B. fragilis | B. ovatus | B. vulgatus |
| Dihydroceramide phophoethanolamine (CerPE) | Abundant | Abundant | Abundant | Abundant |
| α-Galactosylceramide (α-GalCer) | Present | High Abundance | Present | Present |
| Glycine Lipids (GlyL) (% of total N-acyl amines) | ~10% | ~4% | ~32% | ~8% |
| Diacyl Phosphoinositol (PI) | Present | Absent | Present | Absent |
| Plasmalogens | Present | Absent | Absent | Absent |
This table summarizes qualitative and semi-quantitative data from the cited literature.[1][3][5]
Experimental Protocols
The following is a generalized methodology for the comparative lipidomics of Bacteroides species, based on the protocols described in the reference literature.[4][5]
1. Bacterial Culture and Lipid Extraction:
-
Bacteroides species are grown in an anaerobic workstation.
-
Bacterial pellets are harvested by centrifugation.
-
Lipids are extracted from the pellets using a monophasic solvent system, typically a mixture of methanol, chloroform, and water or isopropanol.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:
-
Lipid extracts are analyzed using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Both positive and negative ionization modes are used to detect a broad range of lipid species.
-
An internal lipid database is used for the targeted identification and quantification of lipids.
3. Data Analysis:
-
Raw LC-MS data is processed using software such as Progenesis QI or Skyline.
-
Data is normalized, log-transformed, and subjected to multivariate statistical analysis (e.g., Principal Component Analysis - PCA) to identify species-specific lipid signatures.
Visualizing the Workflow and Key Pathways
To better understand the experimental process and the context of these lipid differences, the following diagrams are provided.
The biosynthesis of sphingolipids is a key pathway in Bacteroides that contributes to the observed lipid diversity. The following diagram illustrates the initial steps of this pathway.
Concluding Remarks
The comparative lipidomics of Bacteroides species reveals a fascinating landscape of chemical diversity that likely underpins their adaptation to the gut environment and their interactions with the host. The species-specific presence of bioactive lipids such as α-GalCer and distinct profiles of N-acyl amines suggest that these organisms may have evolved to modulate host physiology in different ways. Further research into the functional consequences of this lipid diversity will be crucial for understanding the roles of Bacteroides in health and disease and for the development of novel therapeutic strategies targeting the gut microbiome.
References
A Comparative Guide to Enzyme Cross-Reactivity with Branched-Chain Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic cross-reactivity of key metabolic enzymes with various branched-chain acyl-Coenzyme A (acyl-CoA) molecules. Understanding the substrate specificity of these enzymes is crucial for research into metabolic disorders, drug development, and the fundamental biochemistry of amino acid catabolism. This document synthesizes available experimental data to offer a clear comparison of enzyme kinetics and provides detailed experimental protocols for further investigation.
Introduction
The catabolism of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine — converges on the production of three primary branched-chain acyl-CoA esters: isovaleryl-CoA, 2-methylbutyryl-CoA, and isobutyryl-CoA, respectively. These intermediates are subsequently processed by a series of enzymes, primarily acyl-CoA dehydrogenases and carboxylases. The degree to which these enzymes can act on non-preferred or "crossed" substrates has significant implications for metabolic flux and the potential for metabolite accumulation in various physiological and pathological states. This guide focuses on the comparative kinetics of three central enzymes in branched-chain acyl-CoA metabolism: Isovaleryl-CoA Dehydrogenase (IVD), Isobutyryl-CoA Dehydrogenase (IBDH, also known as ACAD8), and Propionyl-CoA Carboxylase (PCC).
Quantitative Comparison of Enzyme Kinetics
The following table summarizes the available kinetic data for the interaction of human IVD, IBDH, and PCC with their primary and selected alternative branched-chain acyl-CoA substrates. This data highlights the substrate specificity and potential for cross-reactivity among these enzymes.
| Enzyme | Substrate | K_m_ (µM) | k_cat_/K_m_ (µM⁻¹s⁻¹) | Relative Activity (%) |
| Isovaleryl-CoA Dehydrogenase (IVD) | Isovaleryl-CoA | 1.0[1] | 4.3[1] | 100 |
| Isobutyryl-CoA | N/A¹ | N/A¹ | Not a significant substrate[1] | |
| 2-Methylbutyryl-CoA | N/A | N/A | N/A | |
| Butyryl-CoA (C4, straight-chain) | N/A | N/A | ~20-30[2][3] | |
| Isobutyryl-CoA Dehydrogenase (IBDH/ACAD8) | Isobutyryl-CoA | N/A | 0.8[4][5] | 100 |
| (S)-2-Methylbutyryl-CoA | N/A | 0.23[4][5] | 28.75 | |
| Isovaleryl-CoA | N/A | Not Detectable[5] | Not Detectable | |
| n-Propionyl-CoA | N/A | 0.04[4][5] | 5 | |
| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | 290[6][7] | N/A | 100 |
| Isobutyryl-CoA | N/A | N/A | N/A | |
| Isovaleryl-CoA | N/A | N/A | N/A | |
| 2-Methylbutyryl-CoA | N/A | N/A | N/A | |
| Acetyl-CoA (C2, straight-chain) | N/A | N/A | ~1.5[6] | |
| Butyryl-CoA (C4, straight-chain) | N/A | N/A | Less efficient than Propionyl-CoA[8] |
¹N/A: Data not available in the reviewed literature. For IVD with isobutyryl-CoA, studies have shown that it does not induce the conformational changes typically associated with substrate binding, suggesting it is not a significant substrate for the enzyme[1].
Experimental Protocols
Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction Assay)
This is the gold standard method for measuring the activity of acyl-CoA dehydrogenases (ACADs)[9]. The assay measures the decrease in the intrinsic fluorescence of the electron transfer flavoprotein (ETF) as it is reduced by the ACAD.
Materials:
-
Purified recombinant ACAD enzyme (e.g., IVD, IBDH)
-
Purified recombinant porcine ETF
-
Acyl-CoA substrates (isobutyryl-CoA, isovaleryl-CoA, 2-methylbutyryl-CoA, etc.)
-
Anaerobic cuvette or 96-well microplate
-
Spectrofluorometer
-
Assay Buffer: 100 mM HEPES or Tris-HCl, pH 7.5-8.0, containing 150 mM KCl and 0.5 mM EDTA.
-
For microplate assay: Glucose, glucose oxidase, and catalase for enzymatic oxygen removal.
Procedure (Cuvette Method):
-
Prepare a stock solution of the acyl-CoA substrate in the assay buffer.
-
Determine the concentration of the purified ETF spectrophotometrically.
-
To a sealed anaerobic cuvette, add the assay buffer, a known concentration of ETF (typically 2-5 µM), and the ACAD enzyme (in the nanogram range).
-
Make the solution anaerobic by subjecting it to multiple cycles of vacuum and purging with argon gas.
-
Equilibrate the cuvette at the desired temperature (e.g., 32°C).
-
Initiate the reaction by adding the acyl-CoA substrate via a gas-tight syringe.
-
Monitor the decrease in ETF fluorescence over time (Excitation: ~340 nm, Emission: ~490 nm)[9]. The initial rate of the reaction is determined from the linear portion of the fluorescence decay curve.
Procedure (Microplate Method):
-
To a well of a 96-well plate, add the assay buffer, glucose, glucose oxidase, and catalase to enzymatically remove oxygen[9].
-
Add ETF and the ACAD enzyme.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Immediately place the plate in a fluorescence plate reader and monitor the decrease in fluorescence over time at 32°C.
Data Analysis:
-
Convert the rate of fluorescence change to the rate of substrate turnover using a standard curve or by determining the fluorescence change upon complete reduction of a known amount of ETF.
-
To determine kinetic parameters (K_m_ and V_max_), perform the assay at varying substrate concentrations and fit the initial rates to the Michaelis-Menten equation.
Propionyl-CoA Carboxylase Activity Assay (Radiometric Assay)
This method measures the incorporation of radiolabeled bicarbonate into an acyl-CoA substrate[10].
Materials:
-
Cell or tissue homogenate, or purified PCC enzyme
-
Propionyl-CoA (or other acyl-CoA substrates)
-
[¹⁴C]Sodium bicarbonate (NaH¹⁴CO₃)
-
ATP and MgCl₂
-
Reaction Buffer: Tris-HCl or HEPES buffer, pH 8.0
-
Trichloroacetic acid (TCA) to stop the reaction
-
Scintillation fluid and scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, MgCl₂, the acyl-CoA substrate, and the cell/tissue extract or purified enzyme.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding [¹⁴C]NaHCO₃.
-
Incubate for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a strong acid, such as TCA. This also serves to drive off any unreacted H¹⁴CO₃⁻ as ¹⁴CO₂ gas.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant, which contains the ¹⁴C-labeled carboxylated product (e.g., methylmalonyl-CoA), to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis:
-
The amount of product formed is calculated from the measured radioactivity (counts per minute) and the specific activity of the [¹⁴C]NaHCO₃.
-
Enzyme activity is typically expressed as nmol of product formed per minute per mg of protein.
-
For kinetic analysis, the assay is performed with varying concentrations of the acyl-CoA substrate.
Visualizations
Branched-Chain Amino Acid Catabolism Pathway
Caption: Overview of Branched-Chain Amino Acid Catabolism.
Experimental Workflow for Assessing Enzyme Cross-Reactivity
Caption: Workflow for Determining Enzyme Cross-Reactivity.
References
- 1. Kinetic and Spectral Properties of Isovaleryl-CoA Dehydrogenase and Interaction with Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural Insights into Isovaleryl-Coenzyme A Dehydrogenase: Mechanisms of Substrate Specificity and Implications of Isovaleric Acidemia-Associated Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of isobutyryl-CoA dehydrogenase and its deficiency in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Propionyl-CoA Carboxylase – Supra-Regional Assay Service [sas-centre.org]
A Comparative Guide to Confirming the Stereochemistry of 3-hydroxy-15-methylhexadecanoic acid
For researchers and drug development professionals, the precise determination of a molecule's stereochemistry is a critical step in establishing its structure-activity relationship. This guide provides a comparative overview of established analytical methods for confirming the absolute configuration of chiral molecules, specifically focusing on 3-hydroxy-15-methylhexadecanoic acid. We will delve into the experimental protocols of key techniques, present comparative data, and offer a logical workflow for stereochemical determination.
Comparison of Analytical Methods
The stereochemistry of 3-hydroxy-15-methylhexadecanoic acid can be elucidated through several robust analytical techniques. The choice of method often depends on factors such as sample purity, available instrumentation, and the need for derivatization. Below is a summary of the most common approaches.
| Method | Principle | Sample Requirement | Throughput | Key Advantages | Key Disadvantages |
| Chiral Gas Chromatography (GC) | Separation of enantiomers on a chiral stationary phase after conversion to volatile esters. | Requires pure, volatile derivatives (e.g., methyl esters). | High | High resolution, well-established for fatty acids. | Requires derivatization, high temperatures can degrade some samples. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Direct separation of enantiomers on a chiral stationary phase. | Pure compound. | Medium | Direct analysis without derivatization is possible, operates at ambient temperature. | Can be challenging to find a suitable chiral stationary phase and mobile phase. |
| Chiral Derivatization with LC-MS Analysis | Reaction with a chiral derivatizing agent to form diastereomers, which are then separated by standard LC-MS. | Can be used with complex mixtures or crude extracts. | High | High sensitivity and selectivity, applicable to non-volatile compounds. | Derivatization adds an extra step and may introduce artifacts. |
| Mosher's Method (¹H NMR) | Formation of diastereomeric esters with a chiral reagent (e.g., MTPA) and analysis of the differences in proton chemical shifts in the NMR spectrum. | Requires a pure sample and a high-field NMR spectrometer. | Low | Provides unambiguous determination of absolute configuration. | Requires derivatization, can be complex to interpret, and requires a relatively large amount of sample. |
| Asymmetric Synthesis and Comparison | Synthesis of a single, known stereoisomer and comparison of its analytical data (e.g., optical rotation, chromatographic retention time) with the unknown sample. | Requires expertise in stereoselective synthesis. | Low | Provides definitive proof of stereochemistry. | Time-consuming and requires specialized synthetic skills. |
Experimental Protocols
Chiral Gas Chromatography (GC) of 3-hydroxy-15-methylhexadecanoate Methyl Ester
Objective: To separate and identify the enantiomers of 3-hydroxy-15-methylhexadecanoic acid after conversion to their methyl esters.
Methodology:
-
Derivatization to Fatty Acid Methyl Ester (FAME):
-
Dissolve approximately 1 mg of 3-hydroxy-15-methylhexadecanoic acid in 1 mL of 2% sulfuric acid in methanol (B129727).
-
Heat the mixture at 80°C for 2 hours.
-
After cooling, add 1 mL of saturated aqueous sodium bicarbonate solution and 1 mL of n-hexane.
-
Vortex the mixture and centrifuge.
-
Collect the upper hexane (B92381) layer containing the FAME for GC analysis.
-
-
GC Analysis:
-
Column: Chiral capillary column (e.g., Chirasil-Dex CB, 25 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 220°C at 2°C/min, and hold for 10 minutes.
-
Detector: Flame Ionization Detector (FID) at 270°C.
-
Injection Volume: 1 µL.
-
Expected Data: The two enantiomers of the 3-hydroxy-15-methylhexadecanoate methyl ester will exhibit different retention times on the chiral column. By comparing the retention times with those of authentic standards (if available), the absolute configuration can be determined.
Chiral Derivatization with Phenylglycine Methyl Ester (PGME) and LC-MS Analysis
Objective: To determine the stereochemistry of 3-hydroxy-15-methylhexadecanoic acid by forming diastereomeric derivatives with a chiral reagent and analyzing them by LC-MS. This method is particularly useful for samples that are not sufficiently pure for other techniques.
Methodology:
-
Derivatization:
-
Dissolve approximately 0.5 mg of 3-hydroxy-15-methylhexadecanoic acid in 500 µL of anhydrous dichloromethane.
-
Add 1.2 equivalents of (S)-phenylglycine methyl ester and 1.2 equivalents of a coupling reagent (e.g., HATU).
-
Add 2 equivalents of a non-chiral base (e.g., diisopropylethylamine).
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction with 500 µL of water and extract the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.
-
Re-dissolve the residue in methanol for LC-MS analysis.
-
Repeat the procedure using (R)-phenylglycine methyl ester.
-
-
LC-MS Analysis:
-
Column: Standard C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 50% B, increase to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
Expected Data: The two diastereomers formed from the reaction with a single enantiomer of PGME will have different retention times. The elution order of the diastereomers can be used to deduce the absolute configuration of the 3-hydroxy acid, often by comparison to related compounds with known stereochemistry.
Mosher's Method
Objective: To determine the absolute configuration of the stereogenic center at C-3 using ¹H NMR spectroscopy.
Methodology:
-
Esterification with Mosher's Acid Chloride:
-
In two separate NMR tubes, dissolve approximately 2 mg of 3-hydroxy-15-methylhexadecanoic acid in 0.5 mL of deuterated pyridine.
-
To one tube, add a slight excess of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).
-
To the other tube, add a slight excess of (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride.
-
Allow the reactions to proceed at room temperature for 1 hour, or until esterification is complete as monitored by TLC.
-
-
¹H NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
-
Assign the proton signals for the groups adjacent to the C-3 stereocenter.
-
Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.
-
Expected Data: A consistent pattern of positive and negative Δδ values for the protons on either side of the C-3 stereocenter allows for the assignment of the absolute configuration based on the established Mosher's method model.
Workflow for Stereochemical Confirmation
The following diagram illustrates a logical workflow for determining the stereochemistry of 3-hydroxy-15-methylhexadecanoic acid.
Caption: A workflow for confirming the stereochemistry of 3-hydroxy-15-methylhexadecanoic acid.
This guide provides a framework for selecting and implementing the appropriate analytical methodology to confidently determine the stereochemistry of 3-hydroxy-15-methylhexadecanoic acid. The detailed protocols and comparative information are intended to assist researchers in making informed decisions for their specific analytical challenges.
Comparative Immunological Activity of 3-Hydroxy Fatty Acids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the immunological activities of various 3-hydroxy fatty acids (3-OH-FAs). It summarizes their effects on key inflammatory pathways, supported by experimental data, and includes detailed methodologies for the cited experiments.
Introduction
3-Hydroxy fatty acids (3-OH-FAs) are a class of hydroxylated fatty acids that play significant roles in various biological processes, including the modulation of the immune system. They are components of lipopolysaccharide (LPS) in Gram-negative bacteria and can also be found as free fatty acids. Their immunological activity is of growing interest due to their potential to both trigger and resolve inflammation, making them relevant for research in infectious diseases, metabolic disorders, and drug development. This guide focuses on comparing the immunological effects of different 3-OH-FAs, particularly concerning their chain length, on key immune signaling pathways such as Toll-like receptor 4 (TLR4), the NLRP3 inflammasome, and G protein-coupled receptor 84 (GPR84).
Comparative Analysis of Immunological Activity
The immunological effects of 3-OH-FAs are significantly influenced by their carbon chain length. Medium-chain 3-OH-FAs, in particular, have been shown to be potent modulators of immune responses. The following table summarizes the available quantitative data on the activity of different 3-OH-FAs.
| 3-Hydroxy Fatty Acid (Chain Length) | Target Receptor/Pathway | Cell Type | Key Findings | Reference |
| (R)-3-Hydroxydecanoic acid (3-OH-C10:0) | LORE | Arabidopsis thaliana | Strongest immune elicitor among C8-C16 3-OH-FAs. | [1] |
| 3-Hydroxydecanoic acid (3-OH-C10:0) | GPR84 | CHO-K1 cells expressing human GPR84 | Activates GPR84 with an EC50 of 230 µM in a [³⁵S]GTPγS binding assay. | [2] |
| 3-Hydroxydodecanoic acid (3-OH-C12:0) | GPR84 | CHO-K1 cells expressing human GPR84 | Activates GPR84 with an EC50 of 13 µM in a [³⁵S]GTPγS binding assay. | [2] |
It is important to note that direct comparative studies on the effects of a broad range of 3-OH-FAs on cytokine production (e.g., TNF-α, IL-6, IL-1β) and NLRP3 inflammasome activation in mammalian macrophages are limited. Saturated fatty acids, in general, have been shown to activate both TLR4 and the NLRP3 inflammasome.[3][4]
Key Signaling Pathways in 3-Hydroxy Fatty Acid-Mediated Immunity
The immunological activity of 3-OH-FAs is primarily mediated through their interaction with specific pattern recognition receptors and signaling pathways.
Toll-like Receptor 4 (TLR4) Signaling
TLR4 is a key receptor of the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs), including the lipid A moiety of LPS, which contains 3-hydroxy fatty acid chains. While direct binding of free 3-OH-FAs to TLR4 is a subject of ongoing research, their presence as structural components of LPS is critical for TLR4 activation. Upon activation, TLR4 initiates a downstream signaling cascade leading to the production of pro-inflammatory cytokines.
NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multiprotein complex that, upon activation by various stimuli including saturated fatty acids, leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[4] The activation of the NLRP3 inflammasome by fatty acids is thought to be a key link between metabolic dysregulation and inflammation.[5]
References
- 1. 3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophages in obesity are characterised by increased IL-1β response to calcium-sensing receptor signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saturated fatty acids induce NLRP3 activation in human macrophages through K+ efflux resulting from phospholipid saturation and Na, K-ATPase disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interplay Between NLRP3 Activation by DENV-2 and Autophagy and Its Impact on Lipid Metabolism in HMEC-1 Cells [mdpi.com]
- 5. Tumour necrosis factor alpha promotes secretion of 14-3-3η by inducing necroptosis in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Novel Lipid Signatures: A Comparative Guide to (S)-3-Hydroxy-15-methylhexadecanoyl-CoA as a Potential Bacterial Biomarker
For Researchers, Scientists, and Drug Development Professionals
The identification of specific and reliable biomarkers is a cornerstone of modern diagnostics and therapeutic development. Bacterial lipids, particularly unique fatty acids, offer a promising avenue for creating highly specific tests due to their structural diversity and distinct distribution across different bacterial taxa. This guide provides a comparative analysis of the validation process for (S)-3-Hydroxy-15-methylhexadecanoyl-CoA as a potential biomarker, contextualized against established lipid-based biomarkers from other medically important bacteria.
While direct validation studies for this compound are not yet prevalent in the scientific literature, its structural analog, D-(--)-3-hydroxy-15-methylhexadecanoic acid, has been identified as a predominant hydroxy fatty acid in the genus Bacteroides. This suggests its potential as a specific indicator for this common gut commensal and opportunistic pathogen. To objectively evaluate its promise, this guide will compare its potential performance with well-validated lipid biomarkers from Mycobacterium tuberculosis and alternative biomarkers for Bacteroides.
Comparative Analysis of Bacterial Biomarkers
The utility of a biomarker is determined by its sensitivity, specificity, and the robustness of the analytical methods used for its detection. Here, we compare the potential of 3-hydroxy fatty acids against established benchmarks.
-
Bacteroides and 3-Hydroxy Fatty Acids: The genus Bacteroides is characterized by the presence of iso- and anteiso-branched 3-hydroxy fatty acids. Specifically, D-(--)-3-hydroxy-15-methylhexadecanoic acid and its homologs are significant components of their cellular lipids[1]. The detection of these molecules, including the target acyl-CoA, could therefore serve as a specific marker for the presence of Bacteroides species.
-
Mycobacterium tuberculosis Lipid Biomarkers: M. tuberculosis possesses a unique and complex lipid cell wall, making its lipid constituents excellent biomarkers. Mycolic acids, very long-chain α-alkyl β-hydroxy fatty acids, are definitive markers for mycobacterial species and can be detected with high sensitivity and specificity from clinical samples like sputum[2][3][4]. Tuberculostearic acid (TBSA), a 10-methyloctadecanoic acid, is another well-established biomarker found in phosphatidylinositols of M. tuberculosis[5][6]. TBSA has shown high sensitivity and specificity in plasma samples for diagnosing active tuberculosis[7].
-
Alternative Bacteroides Biomarkers: Beyond specific fatty acids, other molecules and structures are being investigated as biomarkers for Bacteroides. These include the relative abundance of certain species like Bacteroides uniformis or Bacteroides fragilis in gut microbiome profiles, which have shown strong discriminatory power in identifying disease states[8]. Furthermore, outer membrane vesicles (OMVs) released by B. fragilis contain a unique cargo of proteins, DNA, and RNA that can stimulate specific immune responses and may serve as complex biomarkers[9][10][11].
Data Presentation: Performance of Selected Bacterial Biomarkers
The following table summarizes the performance of various bacterial biomarkers, providing a framework for evaluating new candidates like this compound.
| Biomarker | Target Bacteria | Analytical Method | Sample Type | Sensitivity (%) | Specificity (%) | AUC | Reference |
| This compound | Bacteroides spp. (potential) | LC-MS/MS | Stool, Culture | TBD | TBD | TBD | - |
| Mycolic Acids | Mycobacterium tuberculosis | ESI-MS/MS | Sputum | 94 | 93 | Not Reported | [3][4] |
| Tuberculostearic Acid (TBSA) | Mycobacterium tuberculosis | HPLC | Plasma | 95.2 | 87.9 | Not Reported | [7] |
| Bacteroides uniformis (Abundance) | Gut Dysbiosis Marker | 16S rRNA Sequencing | Stool | Not Reported | Not Reported | 0.889 | [8] |
| Bacteroides fragilis (Abundance) | Gut Dysbiosis Marker | 16S rRNA Sequencing | Stool | Not Reported | Not Reported | 0.814 | [8] |
| Procalcitonin (PCT) | General Bacterial Infection | Immunoassay | Serum | 77 | 79 | 0.85 | [12] |
| C-Reactive Protein (CRP) | General Bacterial Infection | Immunoassay | Serum | 75 | 67 | Not Reported | [1] |
TBD: To Be Determined. AUC: Area Under the Curve, a measure of diagnostic accuracy.
Experimental Protocols
Accurate biomarker validation relies on standardized and robust experimental protocols. Below are detailed methodologies for the analysis of bacterial fatty acids using Gas Chromatography-Mass Spectrometry (GC-MS) and for acyl-CoAs using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Protocol 1: GC-MS Analysis of Bacterial Fatty Acid Methyl Esters (FAMEs)
This method is the gold standard for analyzing the overall fatty acid profile of bacteria. It requires chemical derivatization to make the fatty acids volatile for gas chromatography.
1. Sample Preparation (Whole-Cell Fatty Acid Extraction and Derivatization): [13]
- Harvesting: Using a sterile loop, harvest approximately 40-50 mg of bacterial cells from a pure culture grown under standardized conditions (e.g., Trypticase Soy Agar at 37°C). Place the cell paste into a clean 13x100 mm glass tube.
- Saponification: Add 1.0 mL of Reagent 1 (a solution of sodium hydroxide (B78521) in methanol (B129727)/water). Seal the tube tightly with a Teflon-lined cap, vortex briefly, and heat in a boiling water bath for 30 minutes. This step lyses the cells and saponifies lipids to release fatty acids as sodium salts.
- Methylation (Derivatization): Cool the tube, then add 2.0 mL of Reagent 2 (a solution of hydrochloric acid in methanol). Reseal and heat at 80°C for 10 minutes. This reaction converts the fatty acid salts to volatile fatty acid methyl esters (FAMEs).
- Extraction: After cooling, add 1.25 mL of Reagent 3 (a mixture of hexane (B92381) and methyl tert-butyl ether). Gently mix on a rotator for 10 minutes to extract the FAMEs into the organic phase.
- Phase Separation: Centrifuge briefly to separate the phases. Transfer the upper organic phase containing the FAMEs to a clean GC vial for analysis.
2. GC-MS Instrumentation and Analysis: [13][14][15]
- Gas Chromatograph: Agilent 6890N or similar.
- Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or a polar column like a DB-225 for better separation of unsaturated isomers.
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Injection: 1 µL of the extract is injected in splitless mode. Injector temperature is set to 250-280°C.
- Oven Temperature Program: An initial temperature of 170°C, ramped to 270°C at 5°C/min.
- Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550.
- Identification: FAMEs are identified by their retention times compared to known standards and by matching their mass spectra to libraries (e.g., NIST).
Protocol 2: LC-MS/MS Analysis of this compound
This method is suitable for analyzing non-volatile, intact acyl-CoA molecules directly, without the need for derivatization.
1. Sample Preparation (Lipid Extraction): [16][17]
- Cell Lysis: Resuspend a bacterial cell pellet in a suitable buffer. Lyse the cells using mechanical disruption (e.g., bead beating or sonication) on ice.
- Extraction: Perform a biphasic lipid extraction using the MTBE method. To the cell lysate, add cold methanol containing a mixture of internal standards. Vortex, then add cold methyl tert-butyl ether (MTBE). Shake vigorously at 4°C.
- Phase Separation: Induce phase separation by adding LC/MS-grade water and centrifuging at high speed (e.g., 14,000 rpm).
- Collection: Carefully collect the lower aqueous/methanol phase where acyl-CoAs will partition. The upper organic phase contains most other lipids.
- Drying and Reconstitution: Dry the collected phase using a centrifugal evaporator. Reconstitute the dried extract in a suitable solvent compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water) for analysis.
2. LC-MS/MS Instrumentation and Analysis:
- Liquid Chromatograph: An ultra-high performance liquid chromatography (UHPLC) system.
- Column: A reversed-phase C18 column (e.g., Agilent ZORBAX EclipsePlus C18, 2.1 x 100 mm, 1.8 µm).
- Mobile Phases:
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient from low to high organic phase concentration to elute the acyl-CoA.
- Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.
- Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion will be the molecular mass of this compound, and fragment ions will be specific to the CoA moiety and the fatty acyl chain.
Mandatory Visualizations
To clarify the complex processes involved in biomarker validation, the following diagrams illustrate the key workflows.
Conclusion
While this compound is not yet a validated biomarker, its structural relationship to known fatty acids in Bacteroides makes it a promising candidate for further investigation. The validation path requires a rigorous, multi-stage process encompassing analytical method development, performance evaluation against established biomarkers, and testing in relevant clinical or environmental samples. The protocols and comparative data presented in this guide offer a framework for researchers to design and execute studies aimed at validating this and other novel lipid biomarkers. The high specificity offered by unique bacterial lipids continues to make them an exciting frontier in the development of next-generation diagnostic tools.
References
- 1. How can biomarkers be used to differentiate between infection and non-infectious causes of inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mycobacteria-derived biomarkers for tuberculosis diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mycolic acids as diagnostic markers for tuberculosis case detection in humans and drug efficacy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mycolic acids as diagnostic markers for tuberculosis case detection in humans and drug efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tuberculostearic Acid-Containing Phosphatidylinositols as Markers of Bacterial Burden in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Circulating tuberculostearic acid in tuberculosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Gut microbiome dysbiosis implicates the gut-bone axis in Modic changes: a metagenomic case–control study [frontiersin.org]
- 9. Outer Membrane Vesicles From Bacteroides fragilis Contain Coding and Non‐Coding Small RNA Species That Modulate Inflammatory Signalling in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Bacteroides fragilis outer membrane vesicles preferentially activate innate immune receptors compared to their parent bacteria [frontiersin.org]
- 11. Bacteroides fragilis outer membrane vesicles preferentially activate innate immune receptors compared to their parent bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biomarkers for the diagnosis of bacterial infections: in pursuit of the ‘Holy Grail’ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gcms.cz [gcms.cz]
- 14. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]
- 15. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
A Comparative Analysis of Fatty Acid Profiles in Gut Microbiota: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of fatty acid profiles in the gut microbiota, designed for researchers, scientists, and drug development professionals. It delves into the influence of dietary fats on the gut microbiome and its metabolic output, offering a synthesis of recent experimental data and detailed methodologies.
Introduction
The composition of the gut microbiota and its metabolic functions are intrinsically linked to host health and disease. Dietary fatty acids are potent modulators of this microbial ecosystem, influencing the production of key metabolites such as short-chain fatty acids (SCFAs) and altering the broader lipidomic landscape of the gut. Understanding these interactions is crucial for developing novel therapeutic strategies for a range of conditions, from metabolic disorders to inflammatory diseases. This guide offers a comparative overview of analytical techniques to profile these fatty acids and summarizes the impact of different dietary fats on the gut microbial fatty acid milieu.
Data Presentation: The Impact of Dietary Fats on Fecal Short-Chain Fatty Acids
The following tables summarize quantitative data from human clinical trials investigating the effects of different dietary fatty acid interventions on fecal SCFA concentrations. SCFAs, primarily acetate, propionate, and butyrate, are major products of bacterial fermentation in the colon and play vital roles in host physiology.
Table 1: Fecal Short-Chain Fatty Acid Concentrations in Response to Diets Enriched with Saturated vs. Polyunsaturated Fats
| Fatty Acid | High Saturated Fat (SFA) Diet (μmol/g) | High Polyunsaturated Fat (PUFA) Diet (μmol/g) | p-value | Reference |
| Acetate | 45.3 ± 12.1 | 52.1 ± 14.5 | >0.05 | [1] |
| Propionate | 15.2 ± 5.8 | 18.9 ± 6.2 | >0.05 | [1] |
| Butyrate | 12.8 ± 4.9 | 16.5 ± 5.1 | <0.05 | [1] |
| Total SCFAs | 73.3 ± 20.4 | 87.5 ± 23.8 | >0.05 | [1] |
Data are presented as mean ± standard deviation. The study involved a randomized, controlled dietary crossover trial in healthy individuals.
Table 2: Correlation of Fecal SCFA Concentrations with Body Mass Index (BMI)
| Fatty Acid | Correlation with BMI (Pearson's r) | p-value | Reference |
| Total SCFAs | 0.369 | <0.001 | [2] |
| Acetate | 0.369 | <0.001 | [2] |
| Propionate | 0.393 | <0.001 | [2] |
| Butyrate | 0.308 | <0.001 | [2] |
Data compiled from ten human dietary intervention studies.
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of findings. Below are protocols for the key experimental techniques used in the analysis of gut microbiota and their fatty acid profiles.
16S rRNA Gene Sequencing for Gut Microbiota Profiling
This protocol outlines the major steps for characterizing the bacterial composition of fecal samples.
a) DNA Extraction:
-
Homogenize 100-200 mg of frozen fecal sample in a lysis buffer containing sodium dodecyl sulfate (B86663) (SDS) and proteinase K.
-
Perform mechanical lysis using bead-beating to ensure disruption of bacterial cell walls.
-
Purify the DNA using a commercially available DNA extraction kit following the manufacturer's instructions.
-
Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).
b) PCR Amplification of the 16S rRNA Gene:
-
Amplify a variable region (e.g., V3-V4) of the 16S rRNA gene using universal primers.
-
Perform PCR in triplicate for each sample to minimize amplification bias.
-
Verify the size of the PCR products by gel electrophoresis.
c) Library Preparation and Sequencing:
-
Pool the triplicate PCR products for each sample.
-
Attach sequencing adapters and sample-specific barcodes to the amplicons in a second PCR step.
-
Purify the barcoded amplicons.
-
Quantify and pool the libraries in equimolar concentrations.
-
Sequence the pooled library on an Illumina sequencing platform (e.g., MiSeq or NovaSeq).
d) Bioinformatic Analysis:
-
Demultiplex the raw sequencing reads based on the barcodes.
-
Perform quality filtering and trimming of the reads.
-
Denoise the reads to generate Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the ASVs using a reference database (e.g., SILVA or Greengenes).
-
Perform downstream analyses, including alpha and beta diversity, and differential abundance testing.
Gas Chromatography-Mass Spectrometry (GC-MS) for Short-Chain Fatty Acid Analysis
This protocol details the quantification of SCFAs in fecal samples.
a) Sample Preparation and Extraction:
-
Weigh approximately 50 mg of frozen fecal sample.
-
Add an internal standard (e.g., 2-ethylbutyric acid) to each sample.
-
Homogenize the sample in an acidified aqueous solution (e.g., with hydrochloric acid) to protonate the SCFAs.
-
Extract the SCFAs with a suitable organic solvent (e.g., diethyl ether or methyl tert-butyl ether) by vigorous vortexing.
-
Centrifuge to separate the organic and aqueous phases.
-
Transfer the organic layer containing the SCFAs to a new tube.
b) Derivatization:
-
Evaporate the organic solvent under a stream of nitrogen.
-
Derivatize the dried extract to increase the volatility and thermal stability of the SCFAs. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
Incubate the reaction mixture at an elevated temperature (e.g., 60-80°C) to ensure complete derivatization.
c) GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or mid-polar column).
-
Use a temperature gradient program to separate the different SCFA derivatives.
-
Detect and quantify the eluted compounds using a mass spectrometer operating in either scan or selected ion monitoring (SIM) mode.
-
Identify individual SCFAs based on their retention times and mass spectra compared to authentic standards.
-
Quantify the concentration of each SCFA by comparing its peak area to that of the internal standard and constructing a calibration curve.
Untargeted Lipidomics of Fecal Samples by LC-MS/MS
This protocol provides a general workflow for the comprehensive analysis of the fecal lipidome.
a) Sample Preparation and Lipid Extraction:
-
Lyophilize (freeze-dry) approximately 50 mg of fecal sample to remove water.
-
Perform lipid extraction using a biphasic solvent system, such as the Bligh-Dyer (chloroform/methanol/water) or Matyash (methyl-tert-butyl ether/methanol/water) method, to separate lipids from other cellular components.
-
Include a mixture of internal standards representing different lipid classes to control for extraction efficiency and aid in quantification.
-
Vortex and sonicate the sample to ensure thorough extraction.
-
Centrifuge to separate the phases and collect the organic (lipid-containing) layer.
-
Dry the lipid extract under a stream of nitrogen.
b) LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent for liquid chromatography (e.g., isopropanol (B130326)/acetonitrile/water).
-
Separate the lipid species using ultra-high-performance liquid chromatography (UHPLC) with a C18 or other suitable reversed-phase column.
-
Use a gradient elution with mobile phases containing solvents like water, acetonitrile, and isopropanol with additives such as formic acid and ammonium (B1175870) formate (B1220265) to improve ionization.
-
Analyze the eluted lipids using a high-resolution mass spectrometer (e.g., Q-Orbitrap or Q-TOF) operating in both positive and negative ionization modes to cover a broad range of lipid classes.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to obtain both precursor ion information and fragmentation spectra for lipid identification.
c) Data Analysis:
-
Process the raw LC-MS/MS data using specialized software (e.g., MS-DIAL, XCMS, or LipidSearch).
-
Perform peak picking, alignment, and feature detection.
-
Identify lipids by matching their accurate mass, retention time, and fragmentation patterns to spectral libraries (e.g., LipidMaps or mzCloud).
-
Perform semi-quantitative analysis based on peak areas normalized to the internal standards.
-
Conduct statistical analysis to identify lipids that are significantly different between experimental groups.
Visualization of Key Pathways and Workflows
Diagrams generated using Graphviz (DOT language) to illustrate critical processes in gut microbiota fatty acid analysis.
Caption: A typical workflow for the integrated analysis of gut microbiota composition and fatty acid profiles.
Caption: Signaling pathways of short-chain fatty acids (SCFAs) through G-protein coupled receptors FFA2 and FFA3.
References
A Comparative Guide to Enzyme Specificity in Branched-Chain Fatty Acid Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of enzyme performance in branched-chain fatty acid (BCFA) synthesis, supported by experimental data. It is intended to assist researchers in understanding the nuances of enzyme specificity and in designing experiments for studying these pathways.
Introduction to Branched-Chain Fatty Acid Synthesis
Branched-chain fatty acids are important components of cellular membranes and signaling molecules. In mammals, their synthesis is primarily carried out by the multifunctional enzyme fatty acid synthase (FASN). While FASN predominantly produces straight-chain fatty acids using acetyl-CoA as a primer and malonyl-CoA as an extender unit, it also exhibits promiscuity by utilizing branched-chain primers derived from the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine, or by incorporating methylmalonyl-CoA as an extender unit.[1][2][3] This promiscuity leads to the formation of monomethyl BCFAs (mmBCFAs). The specificity of the enzymes involved, particularly the choice of primer and extender units, is a critical determinant of the final BCFA profile.
Comparative Enzyme Kinetics
The substrate specificity of metazoan fatty acid synthase (mFAS) has been a subject of detailed kinetic analysis. The efficiency of the enzyme varies significantly with different starter and extender substrates. The ketoacyl synthase (KS) domain of mFAS plays a crucial role in dictating this substrate specificity and the overall speed of BCFA production.[2][4]
Below is a summary of the kinetic parameters for murine FAS (mFAS) with different substrates. The data clearly indicates a strong preference for malonyl-CoA over methylmalonyl-CoA, as evidenced by the significantly lower turnover number (kcat) for BCFA synthesis compared to straight-chain fatty acid (StCFA) synthesis.[5]
| Enzyme/Domain | Substrate(s) | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| mFAS | Acetyl-CoA + Malonyl-CoA | 2.1 ± 0.1 | 1.8 ± 0.3 | 1.2 x 10⁶ | [5] |
| mFAS | Acetyl-CoA + Methylmalonyl-CoA | 0.012 ± 0.001 | 630 ± 140 | 19 | [5] |
| KS Domain | Decanoyl-ACP + Malonyl-ACP | 1.8 ± 0.1 | 1.1 ± 0.2 | 1.6 x 10⁶ | [5] |
| KS Domain | Decanoyl-ACP + Methylmalonyl-ACP | 0.06 ± 0.01 | 1.5 ± 0.4 | 4.0 x 10⁴ | [5] |
Key Observations:
-
The turnover rate for BCFA synthesis by mFAS is approximately 170 times lower than that of StCFA synthesis.[5]
-
The Michaelis constant (Km) of mFAS for acetyl-CoA is about 350 times higher when methylmalonyl-CoA is the extender, indicating a much lower affinity for the primer in the context of BCFA synthesis.[5]
-
The catalytic efficiency (kcat/Km) for StCFA synthesis is several orders of magnitude higher than for BCFA synthesis.[5]
Experimental Protocols
Accurate assessment of enzyme specificity requires robust experimental methodologies. The following are key experimental protocols cited in the literature for studying BCFA synthesis.
NADPH Consumption Assay for Overall FASN Activity
This spectrophotometric assay measures the overall activity of FASN by monitoring the consumption of NADPH, a required cofactor for the reductive steps in fatty acid synthesis.[4][5][6]
Principle: The rate of decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is directly proportional to the FASN activity.
Typical Reaction Mixture:
-
100 mM potassium phosphate (B84403) buffer (pH 6.5-7.0)[6][7]
-
Fatty acid-free BSA (e.g., 300 µg/mL)[7]
-
10 mM Cysteine or DTT[7]
-
200 µM NADPH[7]
-
Purified FASN enzyme (concentration to be optimized)[7]
-
Starter substrate (e.g., 50 µM acetyl-CoA)[7]
-
Extender substrate (e.g., 80 µM malonyl-CoA or methylmalonyl-CoA)[7]
Procedure:
-
Prepare the reaction mixture without the extender substrate in a cuvette.
-
Initiate the reaction by adding the extender substrate (malonyl-CoA or methylmalonyl-CoA).
-
Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).[7]
-
Calculate the rate of NADPH consumption using its extinction coefficient (6220 M⁻¹cm⁻¹).
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
To identify and quantify the specific fatty acid products synthesized by FASN, GC-MS is the method of choice.[2][4]
Principle: Fatty acids are extracted, derivatized to volatile esters (e.g., methyl esters), separated by gas chromatography, and identified and quantified by mass spectrometry.
Procedure:
-
Reaction Termination and Extraction: Stop the enzymatic reaction (e.g., by adding a strong acid). Extract the fatty acids using an organic solvent like n-hexane.[7]
-
Derivatization: Convert the fatty acids to their fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol.
-
GC-MS Analysis: Inject the FAMEs into a GC-MS system. The gas chromatograph separates the FAMEs based on their boiling points and polarity. The mass spectrometer fragments the eluted compounds and provides a mass spectrum for identification.
-
Quantification: Use an internal standard (e.g., a fatty acid with an odd chain length not expected to be synthesized) for accurate quantification.
High-Resolution Mass Spectrometry for Direct Product Monitoring
A more direct and sensitive method for monitoring FASN activity and product specificity involves the use of high-resolution mass spectrometry.[7][8] This technique can directly measure the non-esterified fatty acid products in the reaction mixture.
Principle: The high resolving power of the mass spectrometer allows for the direct detection and quantification of fatty acid products without the need for derivatization.
Procedure:
-
Enzymatic Reaction: Perform the FASN assay as described above.
-
Sample Preparation: At specific time points, terminate the reaction and prepare the sample for mass spectrometry analysis, which may involve a simple extraction step.[7]
-
Mass Spectrometry Analysis: Analyze the samples using a high-resolution mass spectrometer (e.g., Orbitrap) in negative ion mode to detect the deprotonated fatty acid molecules.[8]
-
Data Analysis: Quantify the different fatty acid species based on their peak intensities relative to an internal standard.
Visualizing Pathways and Workflows
Diagrams are essential for visualizing the complex relationships in biochemical pathways and experimental procedures.
Caption: Overview of the branched-chain fatty acid synthesis pathway.
Caption: Workflow for assessing enzyme specificity in BCFA pathways.
Conclusion
The specificity of enzymes in branched-chain fatty acid pathways is a complex interplay of substrate availability and inherent enzyme kinetics. Metazoan fatty acid synthase demonstrates a clear preference for substrates leading to straight-chain fatty acids. However, its ability to incorporate branched-chain precursors, albeit at a lower efficiency, highlights its role in generating a diverse lipid profile. For researchers in drug development, understanding these specificities is crucial for designing inhibitors that can selectively target fatty acid synthesis in pathological conditions where these pathways are dysregulated. The experimental protocols and comparative data presented in this guide offer a foundation for further investigation into the fascinating world of fatty acid metabolism.
References
- 1. Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate Recognition by the Human Fatty-acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
For researchers, scientists, and drug development professionals, the generation of a knockout (KO) mutant is a critical first step in elucidating the function of genes involved in branched-chain fatty acid (BCFA) metabolism. However, rigorous validation is paramount to ensure that any observed phenotype is a direct consequence of the intended genetic modification.[1] This guide provides an objective comparison of key validation techniques, supported by experimental protocols and data, to confirm the functional consequences of a gene knockout in BCFA metabolic pathways.
Comparative Analysis of Validation Methodologies
A robust validation strategy employs a multi-faceted approach, gathering evidence from the genomic, transcriptomic, proteomic, and phenotypic levels.[2] Combining multiple techniques provides the most comprehensive and reliable confirmation of a successful gene knockout.[3]
| Validation Level | Experimental Technique | Primary Objective | Expected Result for Knockout | Advantages | Limitations |
| Genomic DNA | PCR & Agarose Gel Electrophoresis | To confirm the intended genetic alteration (e.g., deletion or insertion) at the DNA level.[2] | A shift in the size of the PCR product compared to the wild-type (WT) control.[2] | Fast, simple, and inexpensive initial screening method.[1] | Low resolution; cannot confirm the exact sequence change.[1] Not all edits (e.g., small indels) cause a detectable size shift.[4] |
| Sanger Sequencing | To precisely verify the sequence of the modified gene, confirming a frameshift or other targeted mutation.[2][3] | Presence of the specific intended mutation (e.g., an indel leading to a premature stop codon).[2] | "Gold standard" for confirming the DNA edit; provides precise sequence information.[5] | Can be complex to deconvolve mixed sequences from a heterozygous or mosaic cell pool.[5] | |
| mRNA Expression | Quantitative PCR (qPCR) | To measure the abundance of the target gene's messenger RNA (mRNA).[3] | A significant decrease or complete absence of the target mRNA, potentially due to nonsense-mediated decay.[1] | Highly sensitive and quantitative.[1] | A reduction in mRNA is not a guarantee of protein loss, as some mutations may not affect transcription.[1] |
| Protein Expression | Western Blot | To detect and quantify the amount of the target protein.[3] | The complete disappearance of the protein band corresponding to the target.[2] | Direct evidence of a functional knockout at the protein level; relatively inexpensive.[5] | Dependent on the availability of a specific and validated antibody.[6] May not detect very low levels of residual protein.[5] |
| Functional/Phenotypic | Mass Spectrometry (GC-MS, LC-MS) | To quantify changes in BCFA metabolites and related lipids resulting from the gene knockout. | Altered levels of specific BCFA species or their downstream products, consistent with the function of the knocked-out gene. | Directly assesses the functional impact of the gene knockout on the metabolic pathway.[3] | Can be technically complex and require specialized equipment and expertise. |
| Functional Assays | To assess the physiological impact of the gene knockout.[3] | Changes in cellular processes known to be influenced by BCFA metabolism, such as cell proliferation, membrane fluidity, or signaling. | Demonstrates the biological relevance of the gene knockout.[3] | The link between the observed phenotype and the specific gene knockout must be carefully established. |
Experimental Workflows and Pathways
Visualizing the validation process and the underlying biological pathways is crucial for planning and interpreting experiments.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 4. cyagen.com [cyagen.com]
- 5. benchchem.com [benchchem.com]
- 6. Validation of Protein Knockout in Mutant Zebrafish Lines Using In Vitro Translation Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative functional studies of iso- vs. anteiso-branched fatty acids
A Comparative Functional Guide to Iso- vs. Anteiso-Branched Fatty Acids for Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain fatty acids (BCFAs) are key components of the cell membranes of many bacteria, where they play a crucial role in maintaining membrane fluidity and integrity. The two primary types of BCFAs are iso- and anteiso-branched fatty acids, which differ in the position of their methyl branch. This guide provides a comparative functional analysis of these two types of fatty acids, supported by experimental data, to aid researchers in understanding their distinct roles in bacterial physiology and their potential as targets for drug development.
Physicochemical Properties
The positioning of the methyl group in iso- and anteiso-branched fatty acids leads to distinct physicochemical properties, most notably their melting points. Anteiso-fatty acids generally have lower melting points than their iso- counterparts of the same carbon number, which has significant implications for membrane fluidity.
| Fatty Acid | Structure | Melting Point (°C) |
| iso-C14:0 | 12-methyltridecanoic acid | 51.35 |
| anteiso-C14:0 | 11-methyltridecanoic acid | 24.05 |
| iso-C15:0 | 13-methyltetradecanoic acid | 61.94 |
| anteiso-C15:0 | 12-methyltetradecanoic acid | -13.34 |
| iso-C16:0 | 14-methylpentadecanoic acid | 59.78 |
| anteiso-C16:0 | 13-methylpentadecanoic acid | 37.10 |
| iso-C17:0 | 15-methylhexadecanoic acid | 69.23 |
| anteiso-C17:0 | 14-methylhexadecanoic acid | Not available |
Functional Comparisons
Membrane Fluidity and Thermal Adaptation
The ratio of iso- to anteiso-branched fatty acids is a critical factor in how bacteria adapt to changes in temperature. Anteiso-branched fatty acids are more effective at increasing membrane fluidity than their iso-branched counterparts.[1] This is because the methyl group in the anteiso- position causes a greater disruption in the packing of the acyl chains, leading to a more disordered and fluid membrane.
Many bacteria, particularly Gram-positive species like Listeria monocytogenes and Staphylococcus aureus, alter the ratio of these fatty acids in response to temperature shifts.[1] At lower temperatures, the proportion of anteiso-fatty acids increases to counteract the rigidifying effect of the cold and maintain optimal membrane fluidity.[2]
Table 2: Fatty Acid Composition of Listeria monocytogenes at Different Growth Temperatures
| Fatty Acid | 37°C (%) | 5°C (%) |
| iso-C15:0 | 25.4 | 10.2 |
| anteiso-C15:0 | 44.1 | 65.3 |
| iso-C17:0 | 8.7 | 2.1 |
| anteiso-C17:0 | 12.5 | 10.5 |
Table 3: Fatty Acid Composition of Staphylococcus aureus Grown in Tryptic Soy Broth (TSB) vs. Serum
| Fatty Acid Type | TSB-grown (%) | Serum-grown (%) |
| Branched-chain (BCFA) | 63.5 | 36.3 |
| Straight-chain (SCFA) | 32.4 | 32.1 |
| Straight-chain unsaturated (SCUFA) | Not detected | 30.6 |
Antimicrobial Susceptibility
The composition of branched-chain fatty acids in the bacterial membrane can influence the efficacy of certain antimicrobial agents. For example, the activity of the lipopeptide antibiotic daptomycin (B549167) against Staphylococcus aureus is dependent on the membrane's fatty acid composition.[3][4] While direct comparative studies on isogenic strains with altered iso-/anteiso- ratios are limited, it is known that changes in membrane fluidity, which is modulated by this ratio, can impact susceptibility. Membranes with higher fluidity, often associated with a higher anteiso- content, may exhibit altered interactions with membrane-targeting antibiotics. In Listeria monocytogenes, the cell membrane's high content of branched-chain fatty acids may contribute to its elevated MICs for daptomycin.[5]
Cellular Signaling
Branched-chain fatty acid metabolism is linked to cellular signaling pathways that regulate virulence in pathogenic bacteria. In Staphylococcus aureus, a two-component fatty acid kinase system (Fak) is responsible for incorporating host-derived fatty acids into the bacterial membrane.[6][7][8] This process not only alters the membrane composition but also impacts the transcription of numerous virulence factors. While the specific differential signaling roles of iso- versus anteiso-fatty acids are still under investigation, the overall balance of branched-chain fatty acids is crucial for proper signaling and pathogenesis.
Biosynthesis of Iso- and Anteiso-Branched Fatty Acids
The biosynthesis of iso- and anteiso-branched fatty acids initiates from branched-chain amino acids: leucine (B10760876) for iso-odd-numbered fatty acids, valine for iso-even-numbered fatty acids, and isoleucine for anteiso-odd-numbered fatty acids.[9] The initial steps, involving the conversion of these amino acids to their corresponding α-keto acids and then to short-chain acyl-CoA primers, are distinct from the synthesis of straight-chain fatty acids which typically starts with acetyl-CoA.
Caption: Biosynthesis of iso- and anteiso-branched fatty acids.
Experimental Protocols
Fatty Acid Extraction and Methylation for Gas Chromatography (GC) Analysis
This protocol describes a common method for the extraction and derivatization of bacterial fatty acids to fatty acid methyl esters (FAMEs) for analysis by gas chromatography.
Materials:
-
Bacterial cell pellet
-
Methanol
-
Chloroform
-
0.5 M Sodium Methoxide (B1231860) in Methanol
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate (B86663)
-
Glass centrifuge tubes with Teflon-lined caps
-
Gas chromatograph with a flame ionization detector (FID)
Procedure:
-
Harvest and Wash Cells: Centrifuge the bacterial culture to obtain a cell pellet. Wash the pellet with sterile water or saline to remove residual media components.
-
Saponification and Methylation (One-Step Method):
-
To the cell pellet, add 2 mL of 0.5 M sodium methoxide in methanol.
-
Vortex thoroughly and incubate at 50°C for 15 minutes. This step both lyses the cells and transesterifies the fatty acids.
-
-
Neutralization and Extraction:
-
Cool the tubes to room temperature.
-
Add 2 mL of saturated NaCl solution and 2 mL of hexane.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane (upper) phase.
-
Centrifuge at low speed (e.g., 2000 x g) for 5 minutes to separate the phases.
-
-
Sample Collection and Drying:
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean glass tube.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC Analysis:
-
Transfer the dried hexane extract to a GC vial.
-
Inject an aliquot into the gas chromatograph for analysis. FAMEs are separated based on their boiling points and retention times, and individual fatty acids are identified by comparison to known standards.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Listeria monocytogenes Pathogenesis: The Role of Stress Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Bacterial Membrane Fatty Acid Composition on the Failure of Daptomycin To Kill Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Bacterial Membrane Fatty Acid Composition on the Failure of Daptomycin To Kill Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Current Perspective on Daptomycin for the Clinical Microbiologist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a two-component fatty acid kinase responsible for host fatty acid incorporation by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of a two-component fatty acid kinase responsible for host fatty acid incorporation by Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structure: A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-3-Hydroxy-15-methylhexadecanoyl-CoA
For researchers, scientists, and drug development professionals, precise structural confirmation of lipid metabolites is paramount. This guide provides a detailed comparison of the expected mass spectrometry fragmentation pattern of (S)-3-Hydroxy-15-methylhexadecanoyl-CoA with a common long-chain acyl-CoA, Palmitoyl-CoA, supported by established fragmentation principles and a comprehensive experimental protocol.
This document outlines the predicted fragmentation of this compound and compares it to Palmitoyl-CoA, a standard analyte in lipidomics. The data presented is based on the well-documented behavior of long-chain acyl-Coenzyme A (acyl-CoA) esters in tandem mass spectrometry.
Comparative Analysis of Mass Spectrometry Fragmentation
The primary method for the structural elucidation of acyl-CoAs by mass spectrometry involves positive mode electrospray ionization tandem mass spectrometry (ESI-MS/MS). In this technique, the protonated molecule [M+H]⁺ is selected as the precursor ion and subjected to collision-induced dissociation (CID). A characteristic fragmentation pattern for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass of 507.29 Da. The resulting product ion retains the acyl chain and a portion of the pantetheine (B1680023) structure, providing specific structural information.
Below is a table summarizing the predicted mass-to-charge ratios (m/z) for the precursor and major product ions of this compound and Palmitoyl-CoA.
| Compound | Molecular Formula | Exact Monoisotopic Mass (Da) | Precursor Ion [M+H]⁺ (m/z) | Major Product Ion [M+H - 507.3]⁺ (m/z) |
| This compound | C38H68N7O18P3S | 1035.3708 | 1036.3786 | 529.0886 |
| Palmitoyl-CoA | C37H66N7O17P3S | 1005.3449 | 1006.3527 | 499.0627 |
Visualizing the Fragmentation Pathway
The fragmentation of this compound in the mass spectrometer can be visualized as a logical pathway. The initial molecule is ionized to form the precursor ion, which then fragments upon collision with an inert gas, leading to the characteristic neutral loss and the formation of the diagnostic product ion.
A Researcher's Guide to Inter-Laboratory Cross-Validation of Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The successful transfer and cross-validation of analytical methods between laboratories are cornerstones of robust drug development and manufacturing. This process, also known as analytical method transfer, ensures consistent and reliable data, which is critical for regulatory submissions, quality control, and multi-site clinical trials. This guide provides an objective comparison of common approaches to inter-laboratory cross-validation, supported by detailed experimental protocols and data presentation, to aid in the seamless transfer of analytical methods.
Introduction to Inter-Laboratory Cross-Validation
Inter-laboratory cross-validation is a documented process that qualifies a receiving laboratory to perform an analytical method developed by a transferring laboratory.[1] The primary objective is to ensure that the receiving laboratory can produce results that are comparable to those of the transferring laboratory, thereby maintaining the validated state of the method.[1] This is essential in scenarios such as transferring a method from a research and development setting to a quality control laboratory, outsourcing testing to a contract research organization (CRO), or when multiple laboratories are analyzing samples for the same study.[1]
Approaches to Method Cross-Validation
There are three primary strategies for conducting an analytical method transfer, with the choice depending on the method's complexity, the experience of the receiving laboratory, and the stage of drug development.
-
Comparative Testing: This is the most frequently used approach, where both the transferring and receiving laboratories analyze the same set of pre-determined, homogeneous samples.[2] The results are then statistically compared against predefined acceptance criteria to demonstrate equivalency.[2]
-
Co-validation: In this collaborative approach, the receiving laboratory participates in the validation of the analytical method alongside the transferring laboratory.[3] This is often employed for new methods that are being implemented across multiple sites simultaneously.[3]
-
Revalidation: The receiving laboratory conducts a full or partial revalidation of the analytical method.[4] This is typically necessary when there are significant differences in the laboratory environments or equipment between the two sites.[4]
Data Presentation: A Comparative Summary
Clear and concise data presentation is crucial for evaluating the success of a cross-validation study. The following tables summarize typical acceptance criteria for common analytical methods and provide an example of comparative data.
Table 1: Typical Inter-Laboratory Acceptance Criteria for Common Analytical Methods
| Analytical Method | Parameter | Typical Acceptance Criteria |
| HPLC Assay | Difference in Mean Results | ≤ 2.0% |
| Comparison of Precision (%RSD) | Receiving lab %RSD should be comparable to transferring lab | |
| Purity/Impurity Profile | Comparable profiles, difference in individual impurities ≤ 0.1% (absolute) | |
| Dissolution Testing | Comparison of Dissolution Profiles (f2 value) | f2 value ≥ 50 |
| Difference in Mean % Dissolved at Final Timepoint | ≤ 10% | |
| Residual Solvents (GC) | Mean Recovery of Spiked Samples | 80 - 120% |
| Precision (%RSD) of Recoveries | ≤ 15% | |
| Spectroscopic Methods (UV-Vis) | Difference in Mean Absorbance/Concentration | ≤ 2.0% |
Table 2: Example of Comparative HPLC Assay Results for Drug Substance X
| Parameter | Transferring Laboratory (Lab A) | Receiving Laboratory (Lab B) | Acceptance Criteria | Result |
| Mean Assay Value (%) | 99.8% | 99.5% | Difference in Mean ≤ 2.0% | Pass (Difference = 0.3%) |
| Precision (%RSD, n=6) | 0.5% | 0.7% | Comparable %RSD | Pass |
| Impurity Y (%) | 0.12% | 0.15% | Difference ≤ 0.1% | Pass (Difference = 0.03%) |
Experimental Protocols
A detailed and harmonized experimental protocol is fundamental to a successful inter-laboratory cross-validation.
Objective: To demonstrate that the analytical method for the assay of Drug Substance X, when transferred from the Transferring Laboratory (Lab A) to the Receiving Laboratory (Lab B), provides comparable results.[1]
Materials:
-
Drug Substance X: One homogeneous batch.[1]
-
Reference Standard: A well-characterized reference standard for Drug Substance X.[1]
-
Reagents and Solvents: All reagents and solvents should be of HPLC grade or equivalent.[1]
-
HPLC System: Both laboratories should use HPLC systems with comparable performance characteristics, including a pump, autosampler, column oven, and a UV detector.[1]
Procedure:
-
Standard Solution Preparation: Prepare a standard stock solution of the reference standard at a concentration of 1.0 mg/mL. From this stock, prepare a working standard solution at a concentration of 0.1 mg/mL.[1]
-
Sample Solution Preparation: Accurately weigh and dissolve an appropriate amount of Drug Substance X to obtain a final concentration of 0.1 mg/mL. Prepare six independent sample preparations.[1]
-
System Suitability: Before sample analysis, perform system suitability tests by injecting the working standard solution five times. The acceptance criteria for system suitability should be met (e.g., %RSD of peak area ≤ 2.0%, tailing factor ≤ 2.0, and theoretical plates ≥ 2000).[1]
-
Analysis of Samples: Each laboratory will analyze the three different lots of Drug Substance X. Inject each of the six independent sample preparations once.[1]
-
Data Analysis: Calculate the mean assay value, standard deviation, and %RSD for each lot. Compare the results from both laboratories against the pre-defined acceptance criteria. A Student's t-test can be used to compare the mean results, and an F-test can be used to compare the variances.
Objective: To demonstrate the comparability of dissolution profiles for a solid oral dosage form between the transferring and receiving laboratories.
Materials:
-
Drug Product: One lot of the solid oral dosage form.
-
Reference Standard: A well-characterized reference standard of the active pharmaceutical ingredient (API).
-
Dissolution Media: As specified in the analytical method.
-
Dissolution Apparatus: USP Apparatus 1 (basket) or 2 (paddle) with comparable configurations in both laboratories.
Procedure:
-
Media Preparation: Prepare the dissolution medium according to the analytical procedure, ensuring deaeration if required.
-
Standard Preparation: Prepare a standard solution of the API in the dissolution medium at a known concentration.
-
Dissolution Test: Perform the dissolution test on a minimum of 12 dosage units in each laboratory.[5] Collect samples at the specified time points.
-
Sample Analysis: Analyze the collected samples and the standard solution, typically by UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Calculate the percentage of drug dissolved at each time point for each vessel. Determine the mean dissolution profile for each laboratory. Compare the dissolution profiles using the similarity factor (f2). An f2 value between 50 and 100 suggests similarity between the two profiles.
Mandatory Visualizations
Visual representations of workflows and logical relationships can significantly enhance understanding.
Caption: Workflow for Inter-Laboratory Cross-Validation.
Caption: Logical Flow for Data Comparison and Acceptance.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for (S)-3-Hydroxy-15-methylhexadecanoyl-CoA
Immediate Safety Protocols
Before handling (S)-3-Hydroxy-15-methylhexadecanoyl-CoA, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Long-chain acyl-CoA esters can be unstable, susceptible to hydrolysis and oxidation, warranting careful handling to prevent degradation and exposure.[1]
Personal Protective Equipment (PPE) Summary
| Task | Minimum Required PPE |
| Weighing of Solid Compound | Lab coat, safety glasses with side shields, nitrile gloves, and respiratory protection (e.g., N95 respirator) if handling as a powder. |
| Preparation and Handling of Solutions | Lab coat, safety goggles, and nitrile gloves. A face shield is recommended if there is a splash hazard. |
| Spill Cleanup | Chemical-resistant gown, safety goggles, face shield, and double-layered nitrile gloves. |
| Waste Disposal | Lab coat, safety glasses with side shields, and nitrile gloves. |
In the event of accidental exposure, follow these first-aid measures:
-
Inhalation: Move to an area with fresh air. If breathing becomes difficult, seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Flush eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Do not induce vomiting. If the individual is conscious, rinse their mouth with water and seek immediate medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines. The following steps provide a general operational framework for its safe disposal.
Step 1: Waste Segregation and Collection
Proper segregation is the cornerstone of safe laboratory waste management.
-
Isolate the Waste: All materials that have come into contact with this compound must be collected in a designated hazardous waste container. This includes:
-
Residual solutions
-
Contaminated labware (e.g., pipette tips, microfuge tubes, vials)
-
Used solid-phase extraction (SPE) cartridges
-
Contaminated gloves, absorbent pads, and other disposable materials.
-
-
Avoid Mixing: Do not mix waste containing this compound with other chemical or biological waste streams, such as hazardous solvents, heavy metals, or biohazardous materials, unless explicitly permitted by your institution's EHS office.
Step 2: Container Selection and Labeling
Clear communication through proper labeling is essential for safety and compliance.
-
Select Appropriate Containers:
-
Liquid Waste: Use a leak-proof, chemically compatible container.
-
Solid Waste: Use a designated, clearly marked solid waste container.
-
-
Label Contents Clearly: The container must be clearly labeled with:
-
The full chemical name: "this compound"
-
The approximate concentration and volume
-
The date the waste was first added
-
Appropriate hazard warnings (e.g., "Caution: Chemical Waste")
-
Step 3: Storage and Final Disposal
-
Secure Storage: Store the sealed waste container in a designated and secure satellite accumulation area that is well-ventilated and away from incompatible materials.
-
Consult EHS: Before final disposal, consult your institution's EHS office for their specific protocols regarding non-hazardous or unclassified biochemical waste. While some institutions may permit drain disposal of small quantities of biodegradable, non-hazardous materials with copious amounts of water, this requires explicit prior approval.
-
Schedule Waste Pickup: The most prudent and universally accepted method of disposal is to treat this compound as chemical waste. Arrange for a scheduled pickup by your institution's EHS department or a licensed chemical waste disposal contractor to ensure compliance with all local, state, and federal regulations.
Experimental Protocol: Extraction of Long-Chain Acyl-CoAs from Biological Samples
Understanding the experimental context in which this compound is used helps in identifying potential sources of contamination and waste. The following is a general protocol for the extraction of long-chain acyl-CoAs from cultured mammalian cells for analysis, which generates waste requiring proper disposal.[2]
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Ice-cold 100 mM KH2PO4 buffer (pH 4.9)
-
Acetonitrile (ACN) and 2-propanol
-
Weak anion exchange Solid-Phase Extraction (SPE) column
Procedure:
-
Cell Harvesting: Cells are washed with ice-cold PBS and then harvested.
-
Lysis and Extraction: An ice-cold extraction buffer (e.g., 100 mM KH2PO4) is added to the cell pellet. This is followed by the addition of an organic solvent mixture (e.g., ACN:2-propanol) to precipitate proteins and extract the acyl-CoAs.[2] The mixture is vortexed and sonicated.
-
Centrifugation: The mixture is centrifuged at high speed at 4°C to pellet cell debris.[2]
-
Supernatant Collection: The supernatant containing the acyl-CoAs is carefully transferred to a new tube.
-
Solid-Phase Extraction (SPE): The supernatant is loaded onto a conditioned weak anion exchange SPE column. The column is then washed with buffer and methanol to remove impurities.[2]
-
Elution: The acyl-CoAs are eluted from the SPE column, typically with a solvent like methanol.[3]
-
Sample Concentration: The eluate is dried under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: The dried extract is reconstituted in a suitable mobile phase for analysis by LC-MS/MS.
All used solvents, pipette tips, tubes, and SPE cartridges from this procedure should be disposed of as chemical waste following the protocol outlined above.
Metabolic Pathway and Experimental Workflow Visualization
This compound is an intermediate in the β-oxidation of branched-chain fatty acids.[4] Understanding this pathway is crucial for researchers studying lipid metabolism.
Caption: β-Oxidation of a Branched-Chain Fatty Acid.
The following diagram illustrates a logical workflow for the safe disposal of laboratory chemical waste, applicable to this compound.
Caption: Laboratory Chemical Waste Disposal Workflow.
References
Personal protective equipment for handling (S)-3-Hydroxy-15-methylhexadecanoyl-CoA
Disclaimer: This document is intended for Research Use Only (RUO) and should not be used for diagnostic or therapeutic purposes. The information provided is based on best practices for handling similar long-chain fatty acyl-CoA analogs. Since a specific Safety Data Sheet (SDS) for (S)-3-Hydroxy-15-methylhexadecanoyl-CoA is not publicly available, a risk-based approach is essential. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Introduction
This compound is a long-chain acyl-CoA ester, a class of molecules central to fatty acid metabolism.[1][2] Due to their amphipathic nature and potential for degradation, proper handling is crucial to ensure experimental integrity and laboratory safety.[3] This guide provides a detailed protocol for the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure.[4] The following table summarizes the recommended PPE for various laboratory operations involving this compound.[5]
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | Lab coat, safety glasses with side shields, nitrile gloves. |
| Weighing of Solid Compound | Lab coat, safety glasses with side shields, nitrile gloves, and respiratory protection (e.g., N95 respirator) if handling a powder.[5] |
| Preparing Solutions | Chemical-resistant lab coat, safety goggles, nitrile gloves. Work in a well-ventilated area or fume hood. |
| Handling Solutions | Lab coat, safety glasses with side shields, nitrile gloves. |
| Spill Cleanup | Chemical-resistant gown, safety goggles, face shield, and double-layered nitrile gloves.[5] |
| Waste Disposal | Lab coat, safety glasses with side shields, and nitrile gloves.[5] |
Operational Plan: Safe Handling Protocol
A standardized operational protocol is critical for minimizing exposure and maintaining the stability of the compound.[3][5]
3.1. Preparation and Handling Area
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.[5]
-
Ensure an emergency eyewash station and safety shower are readily accessible.[6]
-
Keep a chemical spill kit nearby before starting any work.[5]
-
Confine long hair and loose clothing, and wear appropriate footwear.[7]
3.2. Experimental Protocol: Solution Preparation
-
Equilibration: Allow the sealed container of powdered this compound to warm to room temperature before opening. This prevents moisture condensation on the powder.[3]
-
Weighing: If handling the compound as a powder, conduct this step in a fume hood or a balance enclosure to prevent inhalation of airborne particles.[5]
-
Dissolution:
-
For aqueous solutions, use a slightly acidic buffer (pH 4-6) to improve stability, as the thioester bond is susceptible to hydrolysis at neutral or alkaline pH.[3]
-
Slowly add the solvent to the vial containing the compound to prevent splashing.[5]
-
Gently swirl or vortex to dissolve. Sonication in a water bath can aid dissolution.[3]
-
-
Inert Gas Purge: For unsaturated acyl-CoAs or long-term storage, flush the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.[3]
-
Storage of Solutions: Prepare single-use aliquots to minimize freeze-thaw cycles, which can accelerate degradation.[3] Store solutions at -20°C or below, as recommended by the manufacturer.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.[5][8]
4.1. Waste Segregation
-
Solid Waste: All disposable materials that have come into contact with the compound, such as gloves, pipette tips, and weighing papers, must be collected in a designated and clearly labeled hazardous waste container.[8]
-
Liquid Waste: Unused solutions should be collected in a separate, labeled hazardous waste container. Do not dispose of this compound down the drain.[5] Segregate waste based on the solvent used (e.g., halogenated vs. non-halogenated).[8]
-
Sharps Waste: Any contaminated needles or syringes must be disposed of in a designated sharps container for hazardous materials.[8]
4.2. Decontamination
-
Non-disposable equipment that has come into contact with the compound should be decontaminated.
-
A common procedure is to wash with a suitable solvent (e.g., ethanol) followed by a thorough rinse with water. The solvent wash should be collected as hazardous waste.[5]
4.3. Final Disposal
-
All hazardous waste must be disposed of through your institution's EHS department or a licensed chemical waste disposal contractor.[5][8]
-
Strictly adhere to all local, state, and federal regulations for chemical waste disposal.[5]
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
- 1. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 5. benchchem.com [benchchem.com]
- 6. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
